molecular formula C15H32O8 B038520 m-PEG7-alcohol CAS No. 4437-01-8

m-PEG7-alcohol

货号: B038520
CAS 编号: 4437-01-8
分子量: 340.41 g/mol
InChI 键: AGWKUHGLWHMYTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptaethylene glycol monomethyl ether is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in bioconjugation and materials science. Its primary value lies in its role as a hydrophilic spacer arm, where the extended heptaethylene glycol chain significantly improves the solubility, stability, and pharmacokinetic properties of modified biomolecules. Researchers extensively utilize this compound for the functionalization of surfaces, nanoparticles, and therapeutic agents, such as peptides and oligonucleotides. The terminal hydroxyl group allows for straightforward conjugation to various functional groups, while the inert methyl ether capping group ensures the chain is non-reactive, providing a protective hydrophilic shield. This mechanism is crucial for reducing nonspecific binding, minimizing immunogenicity, and enhancing circulation time in experimental biological systems. Its applications are foundational in developing advanced drug delivery systems, diagnostic probes, and functional hydrogels, making it an indispensable reagent for cutting-edge biotechnological and pharmaceutical research.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWKUHGLWHMYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335715
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4437-01-8
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: Not applicable

Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-alcohol with seven ethylene (B1197577) glycol units (m-PEG7-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, physicochemical properties, analytical methodologies, and key applications of this compound, with a focus on its role in bioconjugation and as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as heptaethylene glycol monomethyl ether, is a valuable bifunctional molecule in the fields of biotechnology, drug delivery, and materials science.[1] Its structure features a methoxy-terminated end, which provides stability and reduces non-specific binding, and a terminal primary hydroxyl group that allows for covalent attachment to a wide range of molecules and surfaces.[1] The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.

The hydrophilic nature of the PEG chain enhances the aqueous solubility and biocompatibility of conjugated molecules, making this compound an ideal linker for hydrophobic drugs or biomolecules.[1][2] This guide will provide a detailed exploration of its synthesis, properties, and applications, serving as a technical resource for its effective utilization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[3]
Synonyms This compound, Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol[1][3]
CAS Number 4437-01-8[1]
Molecular Formula C15H32O8[1]
Molecular Weight 340.41 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Purity ≥95%[1]
Density 1.09 g/mL[2]
Solubility Soluble in water and many organic solvents[2]
Safety and Handling
ParameterInformationReference(s)
General Handling Avoid contact with skin and eyes. Use in a well-ventilated area.[4]
Storage Store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Keep in a tightly sealed container, protected from moisture and light.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5]
Toxicity Glycol ethers, as a class, can have toxic effects. Specific toxicity data for this compound is limited, but it is known to be a component in formulations and its metabolite, 2-methoxyacetic acid, has been studied for its developmental effects.[5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis and anionic ring-opening polymerization of ethylene oxide being the most common. A representative protocol based on the Williamson ether synthesis is provided below.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[8][9] For the synthesis of this compound, this can be adapted by reacting a monomethylated PEG of a shorter chain length with a suitable ethylene glycol derivative.

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF. To this, carefully add sodium hydride (1.2 equivalents) with stirring. Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of triethylene glycol monomethyl ether (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Etherification: To the alkoxide solution, add a solution of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Analytical Methods for Quality Control

Ensuring the purity and structural integrity of this compound is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for determining the purity of this compound and for separating it from potential diol impurities.

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or ELSD.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the characteristic proton signals.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl3):

    • ~3.38 ppm (singlet, 3H, -OCH3)

    • ~3.5-3.7 ppm (multiplet, 28H, -OCH2CH2O-)

    • A broad singlet for the terminal -OH proton (variable chemical shift).

Applications in Bioconjugation and Drug Delivery

This compound is a versatile building block in the synthesis of more complex molecules for biomedical applications. Its terminal hydroxyl group can be readily functionalized to introduce other reactive groups.

Linker in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a hydrophilic spacer within the linker connecting the antibody to the cytotoxic payload.[10] This enhances the solubility and stability of the ADC and can improve its pharmacokinetic properties.[10]

The following diagram illustrates a general workflow for the incorporation of an this compound-derived linker into an ADC.

ADC_Synthesis_Workflow mPEG7 This compound Activated_mPEG7 Activated m-PEG7 (e.g., m-PEG7-mesylate) mPEG7->Activated_mPEG7 Activation Linker_Payload Linker-Payload Conjugate Activated_mPEG7->Linker_Payload Conjugation to Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Antibody Antibody->ADC Conjugation

Caption: General workflow for ADC synthesis using an this compound-based linker.

Linker in PROTACs

This compound is also utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[11] The PEG linker provides the necessary spacing and flexibility for the PROTAC to effectively bring together the target protein and an E3 ubiquitin ligase.[11]

The following diagram outlines a general synthetic route for a PROTAC incorporating an this compound-derived linker.

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly mPEG7 This compound Activated_Linker Activated Linker (e.g., m-PEG7-amine) mPEG7->Activated_Linker Functionalization Intermediate Linker-E3 Ligase Conjugate Activated_Linker->Intermediate E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Intermediate Conjugation POI_Ligand Target Protein Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Conjugation Intermediate->PROTAC

Caption: General workflow for PROTAC synthesis using an this compound-derived linker.

Conclusion

This compound is a well-defined, monodisperse PEG derivative with significant utility in the fields of drug delivery, bioconjugation, and materials science. Its defined structure, biocompatibility, and hydrophilicity make it a superior choice over polydisperse PEG reagents for applications requiring high precision and batch-to-batch consistency. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of facilitating its effective use in research and development. The detailed protocols and workflows serve as a practical resource for scientists and professionals in the field.

References

An In-depth Technical Guide to m-PEG7-alcohol: Core Chemical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). It includes a detailed summary of its physicochemical characteristics, experimental protocols for its derivatization, and its application in drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methyl ether (methoxy) group at one terminus and a hydroxyl group at the other, connected by a chain of seven ethylene (B1197577) glycol units.[1][2] This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable building block in bioconjugation and pharmaceutical development.[1][3] The methoxy (B1213986) group provides a stable, non-reactive end, while the terminal hydroxyl group allows for a variety of chemical modifications.[1][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₁₅H₃₂O₈[5]
Molecular Weight 340.41 g/mol [5]
CAS Number 4437-01-8[5]
Purity ≥95% - >98%[5][6]
Appearance Colorless Liquid or White Solid[7]
Boiling Point 416 °C at 760 mmHg[8]
Density 1.069 g/cm³[8]
Solubility Soluble in water and various organic solvents such as methanol (B129727) and DMSO.[8]
Storage Store at -20°C, dry and protected from light.[5]
Spectral Data
Spectral DataExpected CharacteristicsReferences
¹H NMR A strong, broad signal around 3.6 ppm corresponding to the ethylene glycol backbone protons. A distinct signal for the methoxy group protons. A signal for the methylene (B1212753) protons adjacent to the terminal hydroxyl group.[9]
¹³C NMR A prominent peak around 70 ppm for the repeating ethylene glycol carbons. Distinct signals for the carbon of the methoxy group and the carbons adjacent to the terminal oxygen atoms.[5]
FT-IR A broad O-H stretching band in the region of 3550-3200 cm⁻¹. C-H stretching bands between 2950-2850 cm⁻¹. A strong C-O stretching band in the range of 1300-1000 cm⁻¹.[10][11]
Mass Spectrometry The exact mass can be determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12]

Experimental Protocols

The terminal hydroxyl group of this compound is a key functional handle for its incorporation into more complex molecules. The following are detailed protocols for common activation reactions.

Tosylation of this compound

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[13]

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[13]

Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.[13]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Stir for 10 minutes, then separate the organic layer.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[13]

Applications in Drug Development and Experimental Workflows

This compound is a versatile tool in drug development, primarily utilized as a hydrophilic spacer in the construction of bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs.[1][] The PEG7 linker enhances the solubility and stability of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the therapeutic agent.[1][15]

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates a typical workflow for the development of an ADC utilizing an m-PEG7-linker derived from this compound.

ADC_Development_Workflow cluster_0 Linker Synthesis cluster_1 Payload Attachment cluster_2 Antibody Conjugation cluster_3 Purification & Characterization mPEG7_alcohol This compound activated_mPEG7 Activated m-PEG7 (e.g., Tosylate, Aldehyde) mPEG7_alcohol->activated_mPEG7 Activation bifunctional_linker Bifunctional m-PEG7 Linker (e.g., m-PEG7-Maleimide-NHS) activated_mPEG7->bifunctional_linker Derivatization payload Cytotoxic Payload linker_payload m-PEG7-Linker-Payload payload->linker_payload Conjugation antibody Antibody adc Antibody-Drug Conjugate antibody->adc Conjugation purified_adc Purified ADC adc->purified_adc Purification & Characterization

Caption: Experimental workflow for ADC development using an m-PEG7-linker.

Signaling Pathway of Antibody-Drug Conjugates with PEG Linkers

The inclusion of a PEG linker, such as one derived from this compound, does not fundamentally alter the mechanism of action of the ADC's cytotoxic payload but can enhance its delivery and efficacy.[16] The following diagram illustrates a generalized signaling pathway for an ADC with a cleavable linker carrying a topoisomerase I inhibitor payload.

ADC_Signaling_Pathway cluster_cell Tumor Cell cluster_extracellular Extracellular Space ADC_bind ADC binds to Tumor Antigen Internalization Internalization via Endocytosis ADC_bind->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_release Linker Cleavage & Payload Release Lysosome->Payload_release Nucleus_entry Payload enters Nucleus Payload_release->Nucleus_entry TOP1_complex Payload Stabilizes TOP1-DNA Cleavage Complex Nucleus_entry->TOP1_complex Replication_fork Replication Fork Collision TOP1_complex->Replication_fork DSB DNA Double-Strand Breaks (DSBs) Replication_fork->DSB DDR Activation of DNA Damage Response (DDR) DSB->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis ADC_ext ADC with m-PEG7-Linker ADC_ext->ADC_bind

Caption: Generalized signaling pathway for an ADC with a PEG linker.[17]

Synthesis of this compound

While detailed, step-by-step protocols for the synthesis of this compound are not widely published in standard chemical literature, the general and most common method for preparing monodisperse m-PEG-alcohols is the Williamson ether synthesis.[18][19] This method involves the stepwise chain extension of a shorter oligoethylene glycol monomethyl ether. The synthesis requires strictly anhydrous conditions and careful control of stoichiometry to achieve a high yield of the desired monodisperse product.[18] The process typically involves the deprotonation of a PEG-alcohol with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent, extending the PEG chain.[18][20]

Safety Information

This compound is intended for laboratory research use only.[21] It is harmful if swallowed and causes skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[21] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][21]

References

An In-depth Technical Guide to the Structure Elucidation of m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). Ensuring the structural integrity and purity of this monodisperse PEG reagent is critical for its application in bioconjugation, drug delivery, and nanotechnology.[1][2] This document details the primary spectroscopic and chromatographic techniques, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to this compound

This compound, also known as heptaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol derivative with the chemical formula C15H32O8 and a molecular weight of 340.4 g/mol .[1][] Its structure consists of a terminal methoxy (B1213986) group (-OCH3), a chain of seven repeating ethylene (B1197577) glycol units (-(OCH2CH2)7-), and a terminal primary alcohol group (-OH). This bifunctional nature, combined with the hydrophilic properties of the PEG chain, makes it a versatile linker in various biomedical applications.[4][5] The precise, monodisperse nature of this compound is a key advantage over traditional polydisperse PEG reagents, as it allows for the creation of homogenous conjugates, which is crucial for therapeutic applications and simplifies analytical characterization.[6]

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural confirmation of this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the unambiguous identification of the compound's functional groups and overall structure.[8]

The expected chemical shifts for the protons and carbons in this compound are summarized in the table below. These values are typically referenced against a deuterated solvent like chloroform-d (B32938) (CDCl3).

Functional GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methoxy CH₃O-~3.38 (singlet)~59.0
PEG Chain -OCH₂CH₂O-~3.64 (multiplet)~70.5
Terminal Methylene -CH₂OH~3.71 (triplet)~61.7
Terminal Methylene adjacent to methoxy CH₃OCH₂-~3.54 (triplet)~71.9

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.[9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include 16-64 scans with a relaxation delay of 5 seconds to ensure full relaxation for quantitative analysis.[9]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all peaks and compare the integration ratios to the theoretical proton counts to confirm the structure. The characteristic singlet of the methoxy group at ~3.38 ppm should integrate to 3 protons.[7]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound, providing further confirmation of its identity and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG compounds, often coupled with a mass analyzer such as a Time-of-Flight (TOF) or quadrupole.[10][11]

Due to the nature of ESI, this compound is typically observed as an adduct with sodium ([M+Na]⁺) or a proton ([M+H]⁺).

IonChemical FormulaExpected Monoisotopic Mass (m/z)
[M+H]⁺ [C₁₅H₃₃O₈]⁺341.2170
[M+Na]⁺ [C₁₅H₃₂O₈Na]⁺363.1990

Note: The exact mass is calculated based on the most abundant isotopes of each element.[12]

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.[10]

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • MS Data Acquisition:

    • Operate the ESI source in positive ion mode.

    • Acquire data over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peaks corresponding to the expected [M+H]⁺ or [M+Na]⁺ adducts.

    • The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound.[7] Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating the target molecule from potential impurities, such as the corresponding PEG-diol.[7]

HPLC with Universal Detectors

Since this compound lacks a strong UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often employed.[7] Alternatively, HPLC can be directly coupled with a mass spectrometer (LC-MS) for definitive peak identification.[7]

Experimental Protocol: RP-HPLC-CAD

Instrumentation:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Charged Aerosol Detector (CAD)

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase starting condition.

  • LC Method:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the compound.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 5 - 20 µL

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualization of Workflows and Structures

Graphical representations of experimental workflows and molecular relationships can aid in understanding the overall process of structure elucidation.

G Workflow for this compound Structure Elucidation cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC RP-HPLC (CAD/ELSD/MS) Sample->HPLC Structure Structural Confirmation (Functional Groups, Connectivity) NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (%) HPLC->Purity Elucidation Structure Elucidated Structure->Elucidation MW->Elucidation Purity->Elucidation

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

G Key Analytical Relationships in this compound Characterization Structure This compound Structure CH₃(OCH₂CH₂)₇OH NMR NMR Spectroscopy Structure->NMR Proton & Carbon Environment MS Mass Spectrometry Structure->MS Molecular Weight Purity Purity (%) NMR->Purity Impurity Identification MS->Purity Impurity Identification

Caption: Interrelationship of analytical techniques for this compound characterization.

References

Core Synthesis Methodology: Stepwise Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of m-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthetic methodology for producing monodisperse methoxy-poly(ethylene glycol)-alcohol with seven ethylene (B1197577) glycol units (this compound, CAS: 4437-01-8). The discrete nature of this oligo-ethylene glycol makes it a critical component in bioconjugation, drug delivery systems like antibody-drug conjugates (ADCs), and as a linker in Proteolysis Targeting Chimeras (PROTACs), where precise length and molecular weight are paramount for reproducible pharmacology and regulatory approval.

This document outlines a robust and widely applicable stepwise synthetic approach, details a comprehensive experimental protocol, presents expected quantitative data, and illustrates the process with clear diagrams.

The synthesis of monodisperse oligo-ethylene glycols such as this compound is most reliably achieved through a stepwise, convergent approach.[1][2] This strategy avoids the polydispersity issues inherent in the direct polymerization of ethylene oxide on a laboratory scale.[3] The core of this method is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4]

The overall strategy involves synthesizing two smaller, protected PEG fragments and coupling them together, followed by a final deprotection step. A convergent synthesis, for instance using a C3 and a C4 fragment to create the C7 chain, is highly efficient.

Logical Workflow

The synthesis is logically divided into three main stages: preparation of precursor fragments, coupling of the fragments, and final deprotection to yield the target molecule.

G cluster_0 Stage 1: Fragment Preparation cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Final Deprotection A m-PEG3-OH B m-PEG3-OTs (Fragment A) A->B Tosylation E Coupling (Williamson Ether Synthesis) B->E C HO-PEG4-OH D Trt-O-PEG4-OH (Fragment B) C->D Mono-protection D->E F Trt-O-PEG7-OCH3 E->F G Deprotection F->G H This compound (Final Product) G->H

Caption: High-level workflow for the convergent synthesis of this compound.

Detailed Experimental Protocols

This section details the step-by-step methodologies for synthesizing this compound based on a convergent C3 + C4 fragment strategy.

Step 1: Synthesis of m-PEG3-Tosylate (Fragment A)

This protocol converts the terminal hydroxyl group of commercially available triethylene glycol monomethyl ether into a tosylate, an excellent leaving group for the subsequent coupling reaction.

  • Materials:

    • Triethylene glycol monomethyl ether (m-PEG3-OH)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (B92270) or Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Deionized water, Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve m-PEG3-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TEA (1.5 eq.) to the solution and stir.

    • Slowly add p-Toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG3-OTs.

    • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Step 2: Synthesis of Mono-Trityl-Tetraethylene Glycol (Fragment B)

This protocol protects one of the two hydroxyl groups of tetraethylene glycol to ensure selective coupling.

  • Materials:

    • Tetraethylene glycol (HO-PEG4-OH)

    • Anhydrous Pyridine

    • Trityl chloride (Trt-Cl)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Procedure:

    • Dissolve a large excess of tetraethylene glycol (e.g., 5-10 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMAP.

    • Slowly add a solution of trityl chloride (1.0 eq.) in a small amount of anhydrous pyridine to the flask. The large excess of the diol favors mono-protection.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC for the disappearance of trityl chloride.

    • Quench the reaction with methanol (B129727) and remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove the excess unreacted diol.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-protected Trt-O-PEG4-OH.

Step 3: Coupling of Fragments A and B

This step joins the two fragments via Williamson ether synthesis.

  • Materials:

    • m-PEG3-OTs (Fragment A)

    • Trt-O-PEG4-OH (Fragment B)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Procedure:

    • In a flame-dried flask under nitrogen, add Trt-O-PEG4-OH (1.1 eq.) and dissolve in anhydrous THF.

    • Carefully add NaH (1.2 eq.) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Slowly add a solution of m-PEG3-OTs (1.0 eq.) in anhydrous THF to the reaction mixture.

    • Heat the reaction to reflux (approx. 65°C) and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting tosylate is consumed.

    • Cool the reaction to 0°C and cautiously quench the excess NaH with a few drops of water or ethanol.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in DCM, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product (Trt-O-PEG7-OCH₃) by column chromatography.

Step 4: Deprotection to Yield this compound

The final step removes the trityl protecting group to yield the target alcohol.

  • Materials:

    • Trt-O-PEG7-OCH₃

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the purified Trt-O-PEG7-OCH₃ (1.0 eq.) in DCM.

    • Add TFA (e.g., 5-10% v/v) to the solution at room temperature.

    • Stir for 1-3 hours, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the product and trityl alcohol byproduct.

    • Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography to remove the trityl byproduct. The final product is typically a colorless to pale yellow oil.

Data Presentation

The following table summarizes representative quantitative data for the described synthetic pathway. Yields are highly dependent on reaction scale, purity of reagents, and chromatographic efficiency.

StepReaction TypeStarting MaterialProductRepresentative Yield (%)Purity (%)
1. TosylationSulfonylationm-PEG3-OHm-PEG3-OTs85 - 95>95
2. Mono-protectionProtection (Tritylation)HO-PEG4-OHTrt-O-PEG4-OH40 - 60>98
3. CouplingWilliamson Ether Synthesism-PEG3-OTs + Trt-O-PEG4-OHTrt-O-PEG7-OCH₃60 - 80>95
4. DeprotectionDeprotection (Acid-catalyzed)Trt-O-PEG7-OCH₃This compound90 - 98>98

Note: Purity is typically assessed after chromatographic purification by techniques such as HPLC, ¹H NMR, and Mass Spectrometry.

Visualization of Chemical Pathway

The detailed chemical transformations for the synthesis of this compound are illustrated below.

G r1 CH₃O-(C₂H₄O)₃-H reac1 Tosylation r1->reac1 r2 TsCl r2->reac1 r3 HO-(C₂H₄O)₄-H reac2 Protection r3->reac2 r4 Trt-Cl r4->reac2 r5 NaH reac3 Coupling r5->reac3 r6 TFA / H₂O reac4 Deprotection r6->reac4 p1 CH₃O-(C₂H₄O)₃-OTs p1->reac3 p2 Trt-O-(C₂H₄O)₄-H p2->reac3 p3 Trt-O-(C₂H₄O)₇-OCH₃ p3->reac4 p4 HO-(C₂H₄O)₇-OCH₃ reac1->p1 reac2->p2 reac3->p3 reac4->p4

Caption: Reaction scheme for the stepwise synthesis of this compound.

References

O-Methyl-heptaethylene Glycol: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-heptaethylene glycol (m-PEG7-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. As a short, monodisperse PEG linker, it offers unique advantages over traditional polydisperse PEG polymers, enabling precise control over the stoichiometry and physicochemical properties of complex bioconjugates. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing O-Methyl-heptaethylene glycol in advanced research and development settings. Its role as a flexible, hydrophilic spacer is particularly critical in the design of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Physicochemical Properties

O-Methyl-heptaethylene glycol is a clear, viscous liquid at room temperature. Its well-defined structure provides consistency in bioconjugation reactions, leading to more homogeneous products compared to those synthesized with traditional, polydisperse PEG reagents. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C15H32O8
Molecular Weight 340.41 g/mol
CAS Number 4437-01-8
Appearance Clear Liquid
Density 1.09 g/cm³
Boiling Point 150 °C (at 0.005 Torr)
Flash Point 205.4 °C
Refractive Index 1.4540-1.4580
Solubility Soluble in water and many organic solvents such as ethanol, DMF, dichloromethane (B109758), and acetonitrile.[1]
Synonyms Methoxyheptaethylene glycol, Monomethoxy-PEG (n=7), Heptaethylene glycol monomethyl ether

Applications in Drug Development and Research

The unique properties of O-Methyl-heptaethylene glycol make it a valuable tool in a variety of applications, particularly where control over molecular architecture is paramount.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is crucial for the efficacy of the PROTAC. O-Methyl-heptaethylene glycol is an ideal PEG-based linker for PROTACs.[2][3][4] Its flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule, while its defined length helps to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

Surface Modification of Nanoparticles and Liposomes

PEGylation, the attachment of PEG chains to a surface, is a widely used technique to improve the biocompatibility and pharmacokinetic properties of nanoparticles and liposomes.[6][7] Using a discrete PEG like O-Methyl-heptaethylene glycol allows for precise control over the surface density of the PEG chains. This can influence the "stealth" properties of the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system.[2][8] Short-chain PEGs have been shown to increase clearance rates compared to long-chain PEGs, which can be desirable for applications requiring shorter circulation times.[2]

Bioconjugation of Peptides and Proteins

The terminal hydroxyl group of O-Methyl-heptaethylene glycol can be chemically activated to react with functional groups on peptides and proteins, such as primary amines or thiols.[9][10] This "PEGylation" can enhance the therapeutic properties of the biomolecule by:

  • Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.[11]

  • Improving solubility: The hydrophilic nature of the PEG chain can solubilize hydrophobic peptides and proteins.

  • Reducing immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[12]

Use in Proteomics

In the field of proteomics, PEG and its derivatives must be used with caution as they can interfere with mass spectrometry analysis.[13] However, functionalized short-chain PEGs can be used in specific applications such as in the development of cleavable linkers for affinity purification of proteins or in the synthesis of probes for chemical proteomics.

Experimental Protocols

The following are detailed methodologies for common applications of O-Methyl-heptaethylene glycol. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using O-Methyl-heptaethylene Glycol as a Linker

This protocol describes a two-step synthesis of a PROTAC, first by activating the hydroxyl group of O-Methyl-heptaethylene glycol to a tosylate, followed by sequential nucleophilic substitution with the E3 ligase ligand and the protein of interest (POI) ligand.

Step 1: Activation of O-Methyl-heptaethylene glycol (m-PEG7-OH)

  • Materials: O-Methyl-heptaethylene glycol, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve O-Methyl-heptaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product (m-PEG7-OTs).

Step 2: Sequential Coupling to Ligands

  • Materials: m-PEG7-OTs, E3 ligase ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine), POI ligand with a nucleophilic handle, a suitable base (e.g., potassium carbonate or DIPEA), and an appropriate solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent) and a slight excess of base in the chosen solvent.

    • Add a solution of m-PEG7-OTs (1.1 equivalents) dropwise and stir the reaction at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by LC-MS).

    • Purify the resulting ligand-linker intermediate by chromatography.

    • For the second coupling, dissolve the purified intermediate (1 equivalent) and the POI ligand (1.2 equivalents) with a suitable base in an appropriate solvent.

    • Stir the reaction, potentially with heating, until completion as monitored by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-derivatized O-Methyl-heptaethylene glycol via ligand exchange.

Step 1: Synthesis of Thiol-Terminated m-PEG7 (m-PEG7-SH)

  • Materials: m-PEG7-OTs (from Protocol 1), sodium hydrosulfide (B80085) (NaSH), in a suitable solvent like DMF.

  • Procedure:

    • Dissolve m-PEG7-OTs in DMF.

    • Add an excess of sodium hydrosulfide and stir the reaction at room temperature overnight.

    • Quench the reaction with a mild acid and extract the product into an organic solvent.

    • Wash, dry, and concentrate to obtain m-PEG7-SH.

Step 2: Ligand Exchange on Gold Nanoparticles

  • Materials: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution, m-PEG7-SH.

  • Procedure:

    • To a solution of AuNPs, add a solution of m-PEG7-SH in water or a water-miscible solvent. The amount of PEG-thiol will determine the surface density.

    • Allow the mixture to stir gently for several hours to facilitate the ligand exchange process, where the thiol group displaces the citrate (B86180) on the gold surface.[8]

    • Purify the functionalized AuNPs by centrifugation to remove excess unbound linker. Resuspend the pellet in a suitable buffer (e.g., PBS). Repeat the washing steps to ensure complete removal of unbound linker.[8]

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_activation Step 1: Activation of m-PEG7-OH cluster_coupling1 Step 2a: First Coupling cluster_coupling2 Step 2b: Second Coupling cluster_purification Purification & Analysis mPEG7OH O-Methyl-heptaethylene glycol (m-PEG7-OH) TsCl p-Toluenesulfonyl Chloride (TsCl) Triethylamine (TEA) DCM mPEG7OH->TsCl Tosylation mPEG7OTs Activated Linker (m-PEG7-OTs) TsCl->mPEG7OTs Base1 Base (e.g., K2CO3) DMF mPEG7OTs->Base1 Intermediate Ligand-Linker Intermediate E3_Ligand E3 Ligase Ligand (with Nucleophile) E3_Ligand->Base1 Base1->Intermediate Base2 Base (e.g., DIPEA) Acetonitrile Intermediate->Base2 PROTAC Final PROTAC Molecule POI_Ligand Protein of Interest Ligand (with Nucleophile) POI_Ligand->Base2 Base2->PROTAC Purify Purification (Preparative HPLC) PROTAC->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize

Caption: Workflow for the synthesis of a PROTAC using O-Methyl-heptaethylene glycol.

Nanoparticle_Functionalization cluster_thiolation Step 1: Thiolation of m-PEG7 cluster_functionalization Step 2: Ligand Exchange cluster_purification Step 3: Purification mPEG7OTs Activated m-PEG7-OTs NaSH Sodium Hydrosulfide (NaSH) DMF mPEG7OTs->NaSH mPEG7SH Thiolated Linker (m-PEG7-SH) NaSH->mPEG7SH mPEG7SH_sol m-PEG7-SH Solution AuNP_citrate Citrate-Stabilized Gold Nanoparticle Mix Mixing & Incubation AuNP_citrate->Mix mPEG7SH_sol->Mix AuNP_PEG PEGylated Gold Nanoparticle Mix->AuNP_PEG Centrifuge Centrifugation AuNP_PEG->Centrifuge Resuspend Resuspension in Buffer Centrifuge->Resuspend Wash Repeat Washing Resuspend->Wash Purified_AuNP Purified Functionalized AuNP Wash->Purified_AuNP

Caption: Workflow for the functionalization of gold nanoparticles with O-Methyl-heptaethylene glycol.

Conclusion

O-Methyl-heptaethylene glycol is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure provides a level of precision that is unattainable with traditional polydisperse PEGs, enabling the rational design of sophisticated bioconjugates with optimized properties. The ability to fine-tune the linker length and hydrophilicity is critical for developing next-generation therapeutics such as PROTACs and targeted nanoparticle systems. As the demand for more precise and effective drug delivery systems grows, the importance of discrete PEG linkers like O-Methyl-heptaethylene glycol will undoubtedly continue to increase.

References

An In-depth Technical Guide to m-PEG7-alcohol (CAS Number: 4437-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG7-alcohol (CAS: 4437-01-8), a monodisperse polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its physicochemical properties, key applications, and detailed experimental protocols for its activation and conjugation.

Introduction

This compound, also known by its systematic name Heptaethylene glycol monomethyl ether, is a heterobifunctional linker characterized by a terminal methoxy (B1213986) group and a reactive hydroxyl group, separated by a seven-unit ethylene (B1197577) glycol chain.[1][2] This defined structure is critical for the synthesis of homogeneous bioconjugates, a significant advantage for regulatory approval and consistent clinical performance. The hydrophilic PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules.[1][3] Its excellent biocompatibility and versatility make it an essential tool in bioconjugation, drug delivery systems, and surface functionalization.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its monodisperse nature ensures a precise molecular weight, which is crucial for the batch-to-batch reproducibility of conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 4437-01-8[1][5][6]
Synonyms Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol, Methyl-PEG7-alcohol, 3,6,9,12,15,18,21-heptaoxadocosan-1-ol[1]
Molecular Formula C15H32O8[1][6]
Molecular Weight 340.41 g/mol [1][6]
Appearance Colorless to light yellow clear liquid[4]
Purity ≥95% to >98% (depending on supplier)[1][6]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)[1][5]
Storage Recommended at -20°C or -5°C, protected from moisture and light[1][7]

Core Applications in Drug Development

The unique properties of this compound make it a valuable tool for enhancing the therapeutic properties of biomolecules and for the construction of complex drug delivery systems.[3][8]

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a monodisperse PEG like this compound allows for the production of homogeneous bioconjugates.[2] The terminal hydroxyl group can be activated for conjugation to proteins, peptides, or other biomolecules, enhancing their solubility, increasing serum half-life, and reducing immunogenicity.[3][9]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound serves as a hydrophilic spacer within the linker that connects the antibody to a cytotoxic payload.[10] Many potent payloads are hydrophobic, and the inclusion of a hydrophilic PEG linker can mitigate the tendency for the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[10] This can lead to improved pharmacokinetics, such as a longer plasma half-life and greater accumulation in tumor tissue.[10]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is used as a building block for these linkers, providing the necessary flexibility and physicochemical properties to facilitate the formation of a stable and productive ternary complex.[5][6][11] The hydrophilic PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[11]

Experimental Protocols

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation under mild conditions and therefore requires chemical activation.[9] The following protocols are generalized and may require optimization for specific applications.

Activation of the Hydroxyl Group

This protocol converts the alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (1.5 equivalents) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the solution.

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[10]

G cluster_dissolution Dissolution cluster_reaction Reaction at 0°C cluster_workup Work-up dissolve Dissolve this compound in anhydrous DCM add_base Add Triethylamine or Pyridine dissolve->add_base add_tscl Add p-Toluenesulfonyl chloride (TsCl) add_base->add_tscl stir Stir for 2-4 hours add_tscl->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product product concentrate->product m-PEG7-OTs

Activation of this compound via Tosylation.

This two-step protocol first creates m-PEG7-acid, which is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.[9]

Step A: Oxidation to m-PEG7-acid

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add Dess-Martin Periodinane (1.1 equivalents) at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate aldehyde.

  • Further oxidation to the carboxylic acid can be achieved using various methods, such as the Pinnick oxidation (using sodium chlorite (B76162) and a scavenger).

Step B: NHS Ester Formation

Materials:

  • m-PEG7-acid

  • Anhydrous DMF or DCM

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

  • Dissolve m-PEG7-acid (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • The resulting solution containing the m-PEG7-NHS ester can often be used directly in the subsequent conjugation step.

Conjugation to Proteins

This protocol describes a general procedure for conjugating an activated m-PEG7 derivative (e.g., m-PEG7-NHS ester) to primary amines (e.g., lysine (B10760008) residues) on a target protein.[9]

Materials:

  • Activated m-PEG7 derivative

  • Target protein (e.g., Bovine Serum Albumin)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Dissolve the target protein in 0.1 M PBS (pH 7.4-8.0) to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the activated m-PEG7 derivative in an anhydrous solvent like DMSO.

  • Add a 5- to 50-fold molar excess of the activated PEG solution to the protein solution with gentle stirring.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.

  • Purify the PEGylated protein from excess reagents using dialysis or size-exclusion chromatography.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification prep_protein Prepare Protein Solution in PBS (pH 7.4-8.0) mix Add PEG Stock to Protein Solution prep_protein->mix prep_peg Prepare Activated m-PEG7 Stock (DMSO) prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify final_product final_product purify->final_product Purified m-PEG7-Protein Conjugate

General workflow for protein conjugation.

Quantitative Data

While specific, citable quantitative data for ADCs and PROTACs using a linker derived exclusively from this compound is limited in peer-reviewed literature, the following tables summarize representative data for conjugates with discrete, short-chain PEG linkers. This information allows for interpolation and informed decisions in experimental design.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

ADC LinkerPlasma Half-Life (h)Tumor Accumulation (%ID/g)Reference
Non-PEGylated12015[10]
PEG415020[10]
PEG8 (similar to PEG7) 165 25 [10]
PEG1217022[10]
%ID/g = percent injected dose per gram of tissue. Data is representative and compiled from studies on various ADCs.

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficacy (Illustrative)

PROTAC TargetLinkerDC50 (nM)Dmax (%)Reference
BRD4PEG325>90[11]
BRD4PEG510>95[11]
BRD4 PEG7 8 >95 [11]
BRD4PEG915>90[11]
DC50 = concentration for 50% maximal degradation. Dmax = maximal degradation. Data is representative for a specific BRD4-targeting PROTAC series.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is intended for research use only.[12][13] Users should wear appropriate personal protective equipment, including gloves, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[12] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

This compound (CAS 4437-01-8) is a well-defined, monodisperse PEGylation reagent that provides precise control over the construction of bioconjugates and complex therapeutic modalities like ADCs and PROTACs.[2] Its hydrophilic nature and the versatility of its terminal hydroxyl group make it a powerful tool for improving the solubility, stability, and pharmacokinetic properties of drug candidates.[1][8] The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in innovative drug discovery and development projects.

G cluster_properties Properties cluster_applications Applications cluster_outcomes Therapeutic Benefits prop1 Monodisperse (MW 340.41) app1 PEGylation prop1->app1 app2 ADC Linkers app3 PROTAC Linkers prop2 Hydrophilic PEG Chain prop2->app1 prop2->app2 prop3 Reactive Terminal -OH prop3->app1 prop3->app2 prop3->app3 prop4 Biocompatible out1 Improved Solubility app1->out1 out2 Enhanced PK Profile app1->out2 out3 Reduced Immunogenicity app1->out3 out4 Increased Stability app1->out4 app2->out1 app2->out2 app3->out1 app3->out2

Logical relationship of this compound properties and applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG7-alcohol

Introduction

This compound, also known as heptaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (PEG) derivative with a precise chain length of seven ethylene (B1197577) glycol units.[1][2] It features a terminal methoxy (B1213986) group, which provides stability and reduces non-specific binding, and a terminal hydroxyl group that allows for a wide range of chemical modifications.[1][3] These characteristics make this compound a versatile building block in bioconjugation, drug delivery, and nanotechnology.[2][4]

In the realm of drug development, the monodisperse nature of this compound is a significant advantage, ensuring batch-to-batch consistency, which is a critical factor for therapeutic and diagnostic applications.[4] It is frequently used as a hydrophilic spacer or linker in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6] The inclusion of the PEG7 chain can enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules.[3][5]

Core Properties of this compound

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValueReference(s)
Molecular Weight 340.41 g/mol [1][3][][8]
Chemical Formula C₁₅H₃₂O₈[1][2][][8]
CAS Number 4437-01-8[1][2][][8]
Appearance Colorless Liquid[]
Density 1.069 g/cm³[]
Boiling Point 416 °C at 760 mmHg[]
Purity Typically ≥95% to >98%[1][2][]
Solubility Soluble in water and various organic solvents like DMSO and methanol.[1][2]
Storage Conditions Store at -20°C, keep dry, and protect from light.[1][9]
Key Synonyms O-Methylheptaethylene Glycol, Heptaethylene glycol monomethyl ether, 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1][]

Key Applications in Research and Drug Development

This compound serves as a fundamental precursor for a variety of applications, primarily due to its reactive terminal hydroxyl group and its beneficial physicochemical properties.

  • Antibody-Drug Conjugates (ADCs): The hydroxyl group can be activated or derivatized to create bifunctional linkers.[5] These linkers connect a cytotoxic payload to an antibody. The PEG7 component enhances the hydrophilicity of the ADC, which can reduce aggregation, improve pharmacokinetics by increasing the hydrodynamic radius, and potentially lower immunogenicity.[5]

  • PROTAC Development: It is used as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, facilitating the targeted degradation of proteins.[6]

  • PEGylation: The process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles to improve their therapeutic properties.[10][11] While this compound itself must be activated for this purpose, it is a starting material for creating activated PEG reagents. PEGylation can increase a drug's half-life, enhance its stability, and improve its solubility.[11][12]

  • Surface Modification: Used to modify surfaces to enhance their hydrophilicity and biocompatibility.[1]

Experimental Protocols

The utility of this compound stems from the reactivity of its terminal hydroxyl group. The following protocols detail common chemical transformations.

Activation of the Hydroxyl Group: Synthesis of m-PEG7-Tosylate

This protocol converts the terminal alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.[5]

  • Cool the solution to 0°C using an ice bath.[5]

  • Add pyridine or TEA (1.5 equivalents) to the solution.[5]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[5]

  • Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature for 2 hours if the reaction is slow. Monitor progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by adding deionized water.[5]

  • Separate the organic layer and wash it sequentially with deionized water and brine solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate product.[5]

G Workflow: Synthesis of m-PEG7-Tosylate A 1. Dissolve this compound and TEA in dry DCM at 0°C B 2. Add p-Toluenesulfonyl chloride (TsCl) slowly A->B C 3. Stir at 0°C to room temp. Monitor by TLC B->C D 4. Quench reaction with deionized water C->D E 5. Organic layer workup: Wash with water and brine D->E F 6. Dry, filter, and concentrate to yield m-PEG7-Tosylate E->F

Caption: Workflow for the synthesis of m-PEG7-Tosylate.

Synthesis of m-PEG7-Amine from this compound

This is a three-step process that converts the alcohol into a primary amine, a common functional group for bioconjugation.[4]

Step 1: Mesylation (Synthesis of m-PEG7-Mesylate) This step is analogous to tosylation, converting the hydroxyl into a good leaving group.

  • Materials: m-PEG7-OH, Anhydrous DCM, Triethylamine (TEA), Methanesulfonyl chloride (MsCl).[4]

  • Procedure: Dissolve m-PEG7-OH and TEA (4 molar equivalents) in anhydrous DCM and cool in an ice bath. Add MsCl (2 molar equivalents) dropwise. Remove the ice bath and stir at room temperature for 16 hours.[4]

Step 2: Azidation (Synthesis of m-PEG7-Azide) The mesylate is displaced by an azide (B81097) ion.

  • Materials: m-PEG7-Mesylate, Sodium Azide (NaN₃), Dimethylformamide (DMF).

  • Procedure: Dissolve the m-PEG7-Mesylate in DMF and add an excess of sodium azide. Heat the reaction and monitor by TLC until the starting material is consumed.

Step 3: Reduction (Synthesis of m-PEG7-Amine) The azide is reduced to a primary amine.

  • Materials: m-PEG7-Azide, Zinc dust (Zn), Ammonium (B1175870) Chloride (NH₄Cl), appropriate solvent (e.g., ethanol/water).[4]

  • Procedure: Dissolve the m-PEG7-Azide in the solvent system. Add zinc dust and a saturated solution of ammonium chloride. Stir the reaction at room temperature until completion.[4]

G Pathway: Synthesis of m-PEG7-Amine A m-PEG7-OH (Alcohol) B m-PEG7-OMs (Mesylate) A->B 1. Mesylation (MsCl, TEA) C m-PEG7-N3 (Azide) B->C 2. Azidation (NaN3) D m-PEG7-NH2 (Amine) C->D 3. Reduction (Zn, NH4Cl)

Caption: Synthetic pathway from this compound to m-PEG7-Amine.

General Workflow for ADC Development using an m-PEG7 Linker

This outlines the conceptual steps for incorporating this compound into an ADC linker system.

  • Activation: The this compound is first activated, for example, by converting it to m-PEG7-acid through oxidation.[5]

  • Bifunctional Linker Synthesis: The activated PEG is then used to synthesize a heterobifunctional linker. For instance, the m-PEG7-acid can be reacted with a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This ester is then reacted with a molecule containing both an amine and another reactive group, such as maleimide (B117702), to create an m-PEG7-maleimide linker.[5]

  • Payload Conjugation: The cytotoxic drug (payload) is attached to the other end of the bifunctional linker.

  • Antibody Conjugation: The maleimide group on the linker reacts with reduced cysteine residues on the antibody.[5]

  • Purification: The final ADC is purified to remove unconjugated antibody, linker, and payload.

G Workflow: ADC Development with m-PEG7 Linker cluster_0 Linker Synthesis cluster_1 Conjugation & Purification A 1. Activate this compound (e.g., to m-PEG7-Acid) B 2. Synthesize Bifunctional Linker (e.g., m-PEG7-Maleimide) A->B C 3. Attach Cytotoxic Payload to Linker B->C Linker Ready D 4. Conjugate Linker-Payload to Antibody C->D E 5. Purify the final ADC D->E

Caption: Conceptual workflow for ADC development.

References

A Comprehensive Technical Guide to the Solubility of m-PEG7-alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG7-alcohol (methoxy-heptakis(ethylene glycol)), a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Given the limited availability of precise quantitative solubility data in peer-reviewed literature, this document consolidates a qualitative solubility profile based on the well-established principles of PEG chemistry and information from technical data sheets. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a logical workflow to guide researchers in this process.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) is a polyether compound known for its hydrophilicity and biocompatibility. The solubility of a specific PEG derivative like this compound is primarily governed by its molecular weight, the nature of its end groups, and the properties of the solvent.[1] As a short-chain PEG with a methoxy (B1213986) cap and a terminal hydroxyl group, this compound exhibits broad solubility in polar solvents. The ether oxygens along the PEG chain and the terminal hydroxyl group can form hydrogen bonds with protic solvents, contributing to its solubility.[1] Generally, as the molecular weight of PEG increases, its solubility in both water and many organic solvents tends to decrease.[1]

This compound, with a molecular weight of approximately 340.4 g/mol , is a low molecular weight PEG derivative.[2] Its hydrophilic PEG spacer enhances its solubility in aqueous media.[2]

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents. This information is extrapolated from the general solubility characteristics of low molecular weight PEGs.[1][3]

Solvent ClassSpecific SolventsSolubility Profile
Polar Protic Methanol, EthanolSoluble/Miscible
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO)Generally Soluble
Nonpolar Hydrocarbons (e.g., Hexane, Toluene)Insoluble/Slightly Soluble

Note: This data is based on general PEG characteristics. The solubility can be influenced by factors such as temperature, purity, and the presence of other solutes.[1] For instance, gentle heating to 40-50°C can improve the solubility of PEGs in solvents like toluene (B28343) and isopropanol.[4][5]

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the "shake-flask" or saturation method.[1] The following is a generalized protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Vials with tight-fitting caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringes and filters (e.g., 0.22 µm PTFE for organic solvents)

  • Equipment for quantification (e.g., HPLC-RI, GC, or gravimetric analysis)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[1]

  • Solvent Addition: Add a precise and known volume or mass of the selected solvent to the vial.[1]

  • Equilibration: Securely cap the vial and place it in a shaker within a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1] Visual confirmation of undissolved solid should be made.

  • Phase Separation: After equilibration, allow the vial to rest in the constant temperature bath for a period to allow the undissolved solid to settle. For more rapid separation, centrifugation can be employed.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To remove any remaining solid particles, filter the supernatant through a solvent-compatible filter into a clean, pre-weighed vial.

  • Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method:

    • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtered supernatant under controlled conditions (e.g., vacuum oven at a temperature below the boiling point of this compound). The mass of the remaining residue divided by the volume of the solvent taken will give the solubility.[6]

    • Chromatographic Method: Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[1]

Data Reporting: Express the solubility in standard units, such as mg/mL or g/L, and always specify the temperature at which the measurement was performed.[1]

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, from initial solvent selection to the final data analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant_methods Quantification Methods A Select Solvent B Add Excess this compound to Vial A->B C Add Known Volume of Solvent B->C D Agitate at Constant Temperature (24-72 hours) C->D E Allow Undissolved Solid to Settle D->E F Filter Supernatant E->F G Quantify Concentration F->G H Calculate and Report Solubility G->H Q1 Gravimetric Analysis G->Q1 e.g. Q2 Chromatographic Method (HPLC-RI) G->Q2 e.g.

References

An In-depth Technical Guide to the Core Characteristics of m-PEG7-alcohol as a Hydrophilic Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol), a discrete and hydrophilic spacer increasingly utilized in the development of advanced biotherapeutics. We will delve into its core physicochemical properties, its role in enhancing molecular characteristics, and detailed experimental protocols for its application.

Core Physicochemical Properties of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative, meaning it has a precisely defined chain length of seven ethylene (B1197577) glycol units.[1] This homogeneity is a significant advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency and simplifying the characterization of resulting conjugates.[2] The molecule is terminated with a stable methoxy (B1213986) group at one end and a reactive hydroxyl group at the other, providing a versatile platform for bioconjugation.[3][4]

The primary role of the this compound spacer is to impart hydrophilicity to the molecules it is conjugated to.[4][5] This is crucial for overcoming the poor aqueous solubility of many potent therapeutic payloads, such as those used in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][6] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that can increase solubility, prevent aggregation, and improve the overall stability of the conjugate.[7]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference(s)
Synonyms O-Methyl-heptaethylene glycol, Heptaethylene glycol monomethyl ether[4][5]
CAS Number 4437-01-8[5]
Molecular Formula C15H32O8[5]
Molecular Weight 340.4 g/mol [5]
Appearance Colorless Liquid
Purity Typically ≥95%[5]
Solubility Soluble/Miscible in water, buffers (e.g., PBS), methanol, ethanol, acetonitrile, DMF, DCM, THF, and DMSO. Insoluble or slightly soluble in nonpolar hydrocarbons like hexane.[8]
Storage Recommended long-term storage at -20°C, dry and protected from light. Short-term storage at 2-8°C is acceptable.[6]

Impact of PEG Spacer Length on Bioconjugate Performance

The length of the PEG spacer is a critical design parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of a bioconjugate. While specific data for a PEG7 spacer is not always available, the following tables summarize general trends observed in preclinical studies comparing different PEG linker lengths in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG spacers are incorporated to improve the biophysical properties of the conjugate, which are often compromised by hydrophobic payloads.[9] Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[10] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[9] The optimal length is a balance that must be determined empirically for each ADC.[11]

ParameterShort PEG Spacer (e.g., PEG2-PEG4)Medium PEG Spacer (e.g., PEG8-PEG12)Reference(s)
In Vitro Potency (IC50) Generally more potentCan show reduced potency[9][12]
Aggregation Effective at reducing aggregationAlso effective, may allow for higher DARs[11]
Plasma Half-life (t½) ShorterLonger[10]
Systemic Clearance (CL) HigherLower[13]
In Vivo Efficacy Dependent on overall constructOften improved due to better PK[10]
Proteolysis-Targeting Chimeras (PROTACs)

For PROTACs, the linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[14] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.[15] This often results in a "Goldilocks effect," where an intermediate linker length provides the best degradation efficacy.[16]

Target ProteinE3 LigasePEG Linker Length (atoms/units)Degradation Efficacy (DC50 / Dmax)Reference(s)
Estrogen Receptor α (ERα)VHL9 atoms>1000 nM / <20%[1]
Estrogen Receptor α (ERα)VHL16 atoms<100 nM / >80%[1]
Estrogen Receptor α (ERα)VHL28 atoms>1000 nM / <30%[1]
TANK-binding kinase 1 (TBK1)VHL< 12 atomsInactive[15][17]
TANK-binding kinase 1 (TBK1)VHL21 atoms3 nM / 96%[17]
Bruton's tyrosine kinase (BTK)CRBN2 PEG units>5000 nM / Reduced degradation[17]
Bruton's tyrosine kinase (BTK)CRBN4-5 PEG units<500 nM / Potent degradation[17]

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with functional groups on biomolecules and requires chemical activation.[3] The following section details common experimental protocols for the activation of this compound and its subsequent conjugation.

Activation of this compound

Protocol 3.1.1: Tosylation of this compound

This protocol converts the alcohol to a tosylate, which is a good leaving group for nucleophilic substitution reactions.[3]

  • Materials:

    • This compound

    • Dry Dichloromethane (DCM)

    • Pyridine (B92270) or Triethylamine (TEA)

    • p-toluenesulfonyl chloride (TsCl)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere.[3]

    • Cool the solution to 0°C using an ice bath.[3]

    • Add pyridine or TEA (1.5 eq.) to the solution.[3]

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.[3]

    • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, quench the reaction by adding deionized water.[3]

    • Separate the organic layer and wash it successively with deionized water and brine solution.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[3]

Protocol 3.1.2: Oxidation of this compound to m-PEG7-aldehyde

This protocol, using Dess-Martin Periodinane (DMP), converts the alcohol to an aldehyde for use in reactions like reductive amination.[3]

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • Dess-Martin Periodinane (DMP)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 eq.) in DCM in a round-bottom flask.[3]

    • Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.[3]

    • Stir the reaction for 1-2 hours.[3]

    • Monitor the reaction progress by TLC.[3]

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.[3]

    • Separate the organic layer and wash with sodium bicarbonate solution and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[3]

Synthesis of a Bifunctional m-PEG7 Linker

The activated m-PEG7 can be used to synthesize a heterobifunctional linker, for example, an m-PEG7-Maleimide linker for cysteine conjugation.[3]

  • Procedure Outline:

    • Start with an activated m-PEG7 intermediate, such as m-PEG7-acid.

    • Activate the carboxylic acid of m-PEG7-acid using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form an NHS ester.[3]

    • React the m-PEG7-NHS ester with a maleimide-containing amine in a suitable solvent with a non-nucleophilic base.[3]

    • Purify the resulting m-PEG7-maleimide linker by chromatography.[3]

Conjugation to an Antibody

This protocol outlines a general procedure for conjugating a maleimide-functionalized m-PEG7-linker-payload to a monoclonal antibody via cysteine residues.[3]

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

    • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

    • m-PEG7-maleimide-payload

    • Quenching reagent (e.g., N-acetylcysteine)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[3]

    • Conjugation Reaction: Add the m-PEG7-maleimide-payload solution (typically in 5-10 fold molar excess over the antibody) to the reduced antibody solution.[3]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3]

    • Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups.[3]

    • Purification: Purify the resulting ADC using size-exclusion chromatography.[2]

Characterization of m-PEG7 Conjugates

A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of m-PEG7 conjugates.[18]

  • Nuclear Magnetic Resonance (NMR): Provides detailed atomic-level structure and confirms covalent bond formation.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the conjugate and assesses its purity.[18]

  • Size-Exclusion Chromatography (SEC): Analyzes aggregation and determines the hydrodynamic volume.[19]

  • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different drug-to-antibody ratios (DARs).[2]

Visualizations

The following diagrams illustrate key workflows and mechanisms described in this guide.

G cluster_activation Activation of this compound cluster_synthesis Bifunctional Linker Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Characterization This compound This compound Activated m-PEG7 Activated m-PEG7 This compound->Activated m-PEG7 e.g., Tosylation, Oxidation Activation Reagent Activation Reagent Activation Reagent->Activated m-PEG7 Activated m-PEG7_s Activated m-PEG7 Bifunctional m-PEG7 Linker Bifunctional m-PEG7 Linker Activated m-PEG7_s->Bifunctional m-PEG7 Linker Second Functional Group Second Functional Group Second Functional Group->Bifunctional m-PEG7 Linker Bifunctional Linker Bifunctional m-PEG7 Linker Linker-Payload Linker-Payload Bifunctional Linker->Linker-Payload Payload Payload Payload->Linker-Payload Crude Conjugate Crude Conjugate Linker-Payload->Crude Conjugate Biomolecule Biomolecule Biomolecule->Crude Conjugate Crude_p Crude Conjugate Purification e.g., SEC, HIC Crude_p->Purification Purified Conjugate Purified Conjugate Purification->Purified Conjugate Characterization e.g., LC-MS, NMR Purified Conjugate->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for this compound bioconjugation.

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with m-PEG7 spacer) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC utilizing an m-PEG7 spacer.

ADC_MoA ADC Antibody-Drug Conjugate (with m-PEG7 linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Receptor Target Receptor ADC->Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Navigating the Stability and Storage of m-PEG7-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG7-alcohol (Heptaethylene glycol monomethyl ether), a critical PEGylation reagent used by researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure the integrity, purity, and performance of the compound in sensitive applications ranging from bioconjugation to the development of advanced drug delivery systems.

Core Stability Profile

This compound is a hydrophilic and biocompatible molecule that, while stable under recommended storage conditions, is susceptible to degradation if not handled properly.[1] The primary degradation pathway for polyethylene (B3416737) glycols (PEGs) with terminal alcohol groups is oxidation.[2] This process can convert the terminal alcohol to a corresponding aldehyde and subsequently to a carboxylic acid, introducing impurities that can compromise experimental outcomes.[2]

Signs of degradation may not always be visually apparent but can include a change in color from a colorless liquid, the appearance of particulates, or shifts in retention time and the emergence of new peaks in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC).[2]

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are designed to mitigate the risks of oxidation, hydrolysis, and other potential degradation pathways.

Storage DurationTemperatureAtmosphereLight ExposureContainer
Long-Term -20°C[2][3][4]Inert gas (Argon or Nitrogen)[2]Protect from light[2][3][5]Tightly sealed, amber vial[2]
Short-Term (daily/weekly) 2-8°C[2]Inert gas (Argon or Nitrogen)[2]Protect from light[2][3][5]Tightly sealed, amber vial[2]
In Solvent -80°C (up to 6 months)[6]-Protect from lightTightly sealed vial
-20°C (up to 1 month)[6]-Protect from lightTightly sealed vial

Handling and Dissolution

Upon receipt, it is recommended to store this compound at -20°C for long-term stability.[2] While some suppliers may ship the product at ambient temperature, which is acceptable for the short duration of transit, immediate and proper storage upon arrival is critical.[2]

This compound is soluble in water and many common organic solvents, including methanol, ethanol, dimethylformamide (DMF), and DMSO.[2][3] When preparing solutions, it is advisable to use high-purity solvents and clean labware to avoid contamination.[2] For compounds that may be hygroscopic, weighing in a controlled environment (e.g., a glove box) is recommended to prevent water absorption.[2] Avoid repeated freeze-thaw cycles of solutions to prevent degradation.[3]

Experimental Protocol: Stability Assessment via HPLC

To quantitatively assess the stability of this compound under various conditions, a stability-indicating HPLC method can be employed. The objective is to monitor the purity of the compound and detect the formation of any degradation products over time.

1. Objective: To determine the stability of this compound by monitoring its purity and the formation of degradation products under various storage and stress conditions using an HPLC method.[2]

2. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~210 nm

  • Column Temperature: 30°C

4. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).[2]

  • Aliquot the stock solution into several amber vials for each storage condition to be tested.[2]

5. Stress Testing Conditions:

  • Control: -20°C, protected from light.[2]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH in a stability chamber.[2]

  • Photostability: In a photostability chamber according to ICH Q1B guidelines.[2]

  • Acidic Conditions: Adjust the pH of the solution to 2 with HCl and store at room temperature.[2]

  • Basic Conditions: Adjust the pH of the solution to 10 with NaOH and store at room temperature.[2]

  • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solution and store at room temperature.[2]

6. Analysis:

  • At specified time points, inject the samples into the HPLC system.

  • Calculate the percentage of this compound remaining relative to the initial concentration.[2]

  • Monitor for the appearance and growth of any new peaks, which may indicate degradation products.[2]

Logical Workflow for Ensuring Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound from receipt to experimental use.

A Receipt of this compound B Long-Term Storage (-20°C, Inert Gas, Dark) A->B Immediate Storage C Short-Term Storage (2-8°C, Inert Gas, Dark) B->C For Daily/Weekly Use D Solution Preparation (High-Purity Solvents) B->D F Degradation Risk B->F Improper Storage C->D C->F Improper Handling E Experimental Use D->E D->F Contamination/ Repeated Freeze-Thaw G Purity Verification (HPLC) F->G Suspected Degradation G->E Purity Confirmed

Caption: Workflow for maintaining this compound stability.

Potential Degradation Pathway

The primary degradation pathway for this compound is oxidation. This process involves the conversion of the terminal alcohol to an aldehyde and then to a carboxylic acid.

A This compound (R-CH2OH) B m-PEG7-aldehyde (R-CHO) A->B Oxidation C m-PEG7-carboxylic acid (R-COOH) B->C Oxidation

References

An In-depth Technical Guide to Commercial m-PEG7-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG7-alcohol, also known as heptaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is increasingly utilized in pharmaceutical and biotechnological research. Its defined molecular weight and hydrophilic nature make it an ideal tool for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules. This technical guide provides a comprehensive overview of commercially available this compound, including a comparative analysis of suppliers, detailed physicochemical properties, and in-depth experimental protocols for its key applications in drug development.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for biomedical research. The following table summarizes the specifications from prominent commercial vendors. It is important to note that while most suppliers guarantee a minimum purity, lot-specific data is often available upon request in the form of a Certificate of Analysis (CoA).

Supplier Product Name CAS Number Molecular Weight ( g/mol ) Purity Storage Conditions
Biopharma PEG This compound4437-01-8340.4≥95%-5°C, dry, avoid sunlight[1]
AxisPharm This compound4437-01-8340.41≥95%–20 °C, dry, and protected from light[2]
BroadPharm This compound4437-01-8340.498%-20°C[3]
MedChemExpress This compound4437-01-8340.4198.33%-20°C for 3 years[4]
Sigma-Aldrich mPEG7-OH4437-01-8340.41Not specified−20°C
Apollo Scientific This compound4437-01-8340.4195%Not specified[5]
RuiaoBio This compound4437-01-8340.4195%~99%Not specified[6]
BOC Sciences mPEG7-alcohol4437-01-8340.41>98%-20°C for 3 years[]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its structure consists of a methoxy-terminated polyethylene glycol chain with seven ethylene (B1197577) glycol units and a terminal hydroxyl group. This monodisperse nature is a key advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency in conjugation reactions.[8][9]

Property Value Reference
Molecular Formula C15H32O8[1][]
Appearance Colorless to light yellow liquid[]
Boiling Point 150 °C at 0.005 Torr[4]
Density ~1.09 g/mL[4]
Solubility Soluble in water and most organic solvents
Synonyms Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol[1][4]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This process involves the reaction of a deprotonated triethylene glycol with a mesylated or tosylated triethylene glycol monomethyl ether. The reaction is carried out under anhydrous conditions with a strong base, such as sodium hydride, in an aprotic solvent like DMF.[4]

Purification of the final product is critical to achieve the high purity required for pharmaceutical applications. This is typically accomplished through column chromatography on silica (B1680970) gel to separate the desired this compound from starting materials and any shorter or longer PEG side products. The purity is then confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Experimental Protocols

The terminal hydroxyl group of this compound is a versatile functional handle that can be chemically modified for various bioconjugation applications. Below are detailed protocols for some of the most common uses of this compound in drug development.

Activation of the Terminal Hydroxyl Group

Before conjugation to a biomolecule, the terminal hydroxyl group of this compound must be activated to a more reactive species. Two common activation methods are tosylation and oxidation to an aldehyde.

This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine or pyridine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.

Tosylation of this compound workflow.

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination or for forming hydrazone linkages.[10]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.

  • Separate the organic layer and wash it with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable component in the linker system of ADCs. The PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation, especially with hydrophobic payloads, and can improve the pharmacokinetic profile.[10]

This protocol outlines a general strategy for conjugating a payload to an antibody using a heterobifunctional linker derived from this compound. This example assumes the synthesis of an m-PEG7-maleimide linker for conjugation to cysteine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • m-PEG7-maleimide-payload conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free cysteine residues.

  • Conjugation: Add the m-PEG7-maleimide-payload conjugate to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-4 hours.

  • Quenching: Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography.

ADC_Conjugation_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Prep Linker-Payload Synthesis mAb Monoclonal Antibody Reduction Reduction with TCEP mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation mPEG7_OH m-PEG7-OH Activation Activation & Maleimide Functionalization mPEG7_OH->Activation Payload_Conjugation Payload Conjugation Activation->Payload_Conjugation Linker_Payload m-PEG7-Maleimide-Payload Payload_Conjugation->Linker_Payload Linker_Payload->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification ADC Antibody-Drug Conjugate Purification->ADC

Workflow for ADC development using an m-PEG7-linker.
Application in PROTAC Development

This compound is also frequently used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs). The flexibility and hydrophilicity of the PEG7 chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for target protein degradation.[11][12]

This protocol provides a generalized synthetic route for incorporating an m-PEG7 linker into a PROTAC molecule. This example involves the activation of this compound and subsequent sequential conjugation to an E3 ligase ligand and the target protein ligand.

Materials:

  • This compound

  • E3 ligase ligand with a suitable functional group (e.g., amine, phenol, or carboxylic acid)

  • Target protein ligand with a suitable functional group

  • Appropriate coupling reagents (e.g., MsCl, HATU, DIPEA)

  • Anhydrous solvents (e.g., DCM, DMF)

  • Standard laboratory glassware for organic synthesis

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of this compound: Activate the terminal hydroxyl group of this compound, for example, by mesylation as described in Protocol 1.

  • Conjugation to the First Ligand (e.g., E3 Ligase Ligand): React the activated m-PEG7 linker with the E3 ligase ligand. For instance, if the E3 ligase ligand has a nucleophilic group like a phenol, it can be reacted with the m-PEG7-mesylate in the presence of a base like K2CO3 in DMF.

  • Purification of the Intermediate: Purify the resulting m-PEG7-E3 ligase ligand conjugate using chromatography (e.g., HPLC).

  • Activation of the Second Terminus (if necessary): The other end of the PEG linker may need to be deprotected or activated for the next conjugation step.

  • Conjugation to the Second Ligand (Target Protein Ligand): React the purified intermediate with the target protein ligand using appropriate coupling chemistry (e.g., amide bond formation using HATU/DIPEA if one terminus is a carboxylic acid and the other is an amine).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

PROTAC_Synthesis_Workflow mPEG7_OH m-PEG7-OH Activation Activation (e.g., Mesylation) mPEG7_OH->Activation Activated_PEG Activated m-PEG7 Linker Activation->Activated_PEG Conjugation1 Conjugation to E3 Ligand Activated_PEG->Conjugation1 E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugation1 Intermediate m-PEG7-E3 Ligase Conjugate Conjugation1->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 Conjugation2 Conjugation to POI Ligand Purification1->Conjugation2 POI_Ligand Protein of Interest Ligand POI_Ligand->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2

General workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a well-defined and versatile chemical tool for researchers and drug development professionals. Its monodisperse nature ensures reproducibility, while its hydrophilic properties can significantly improve the characteristics of bioconjugates. The availability from multiple commercial suppliers with high purity makes it readily accessible for a wide range of applications, from the development of next-generation ADCs and PROTACs to the PEGylation of nanoparticles and the surface modification of biomaterials. The detailed protocols provided in this guide serve as a starting point for the successful implementation of this compound in innovative therapeutic and diagnostic strategies.

References

Purity Analysis of m-PEG7-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxy-heptaethylene glycol (m-PEG7-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, is a critical reagent in bioconjugation, drug delivery, and materials science. Its defined chain length and terminal functional groups—a methoxy (B1213986) group at one end and a hydroxyl group at the other—are essential for the precise construction of complex macromolecules, such as antibody-drug conjugates (ADCs). The purity of this compound is paramount, as impurities can lead to unwanted side reactions, heterogeneity in the final product, and compromised therapeutic efficacy. This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, aimed at researchers, scientists, and drug development professionals.

Key Purity Parameters and Impurity Profile

The primary goal of purity analysis for this compound is to quantify the main compound and identify and quantify any process-related and degradation impurities. The most common impurity of concern is the corresponding diol, heptaethylene glycol, which can lead to undesired cross-linking reactions. Other potential impurities include residual starting materials, byproducts from synthesis, and degradation products such as aldehydes and carboxylic acids.

Table 1: Summary of Analytical Techniques for this compound Purity Analysis

Analytical MethodCommon Detector(s)Key Purity Parameters MeasuredAdvantagesLimitations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)- Purity Percentage - Diol Impurity Quantification - Detection of other non-volatile impurities- High sensitivity for non-volatile compounds, even those lacking a chromophore.[1] - Excellent for separating species with different polarities, such as the diol impurity from the monofunctional PEG.[1] - Can be coupled with MS for definitive peak identification.[1]Requires specialized detectors as PEGs lack a strong UV chromophore.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy -- Structural Confirmation - Purity assessment by end-group analysis - Quantification of major structural impurities (e.g., diol)- Provides unambiguous structural information. - Can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.- Lower sensitivity compared to HPLC-MS for trace impurities. - Signal overlap can complicate quantification of minor impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometry (MS)- Detection and quantification of volatile impurities (e.g., residual solvents)- Excellent for separating and identifying volatile compounds.Not suitable for non-volatile impurities like the diol.

Quantitative Data Presentation

The following table presents representative data for a batch of this compound, compiled from typical findings in the analysis of monodisperse PEG compounds.

Table 2: Representative Purity and Impurity Profile of this compound

ParameterSpecificationRepresentative ValueMethod of Analysis
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H NMR
Purity by HPLC-CAD/ELSD ≥ 95.0%98.5%RP-HPLC
Heptaethylene Glycol (Diol) Impurity ≤ 2.0%1.2%RP-HPLC
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Residual Solvents ≤ 0.1%Not DetectedGC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating this compound from its primary impurity, heptaethylene glycol.[1] Since PEGs lack a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is employed.[2]

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Reagents:

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase composition to a final concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A shallow linear gradient is typically used. An example gradient is:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • CAD/ELSD Settings: Nebulizer temperature and other settings should be optimized according to the manufacturer's recommendations for the mobile phase composition.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • The heptaethylene glycol (diol) impurity, being more polar, is expected to elute earlier than the monofunctional this compound.[1]

    • Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for quantifying the diol impurity through end-group analysis.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[1]

  • NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.[1]

    • Structural Confirmation:

      • Identify the singlet for the methoxy (CH₃O-) protons at approximately 3.38 ppm.[2]

      • Identify the main backbone methylene (B1212753) protons (-OCH₂CH₂O-) as a complex multiplet around 3.64 ppm.[2]

      • Identify the terminal methylene protons adjacent to the hydroxyl group (-CH₂OH).

    • Purity Assessment:

      • Carefully integrate the peaks corresponding to the methoxy protons, the ethylene (B1197577) oxide backbone protons, and any impurity signals.

      • The ratio of the integrations should correspond to the theoretical proton count for the this compound structure.

      • The presence of a second terminal alcohol signal and the absence of a corresponding methoxy signal would indicate a diol impurity.[1] The purity can be estimated by comparing the integration of the methoxy signal to the integration of the terminal alcohol signals.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the purity analysis methodologies.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Initial Mobile Phase (1 mg/mL) prep1->prep2 hplc1 Inject Sample onto C18 Column prep2->hplc1 hplc2 Run Gradient Elution (Water/Acetonitrile) hplc1->hplc2 hplc3 Detect with CAD or ELSD hplc2->hplc3 analysis1 Integrate Chromatogram Peaks hplc3->analysis1 analysis2 Identify this compound and Impurity Peaks analysis1->analysis2 analysis3 Calculate Purity by Area Percentage analysis2->analysis3 NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_analysis Data Analysis nmr_prep1 Weigh 5-10 mg of this compound nmr_prep2 Dissolve in Deuterated Solvent (e.g., CDCl3) nmr_prep1->nmr_prep2 nmr_acq1 Acquire 1D ¹H NMR Spectrum (≥400 MHz) nmr_prep2->nmr_acq1 nmr_analysis1 Process Spectrum (Referencing, Phasing) nmr_acq1->nmr_analysis1 nmr_analysis2 Identify Characteristic Signals (Methoxy, Backbone, Terminal -OH) nmr_analysis1->nmr_analysis2 nmr_analysis3 Integrate Signals and Compare Ratios for Purity Assessment nmr_analysis2->nmr_analysis3 Impurity_Logic cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_detection Analytical Detection start Methanol + Ethylene Oxide product This compound start->product diol Heptaethylene Glycol (Diol) (from water contamination) volatile Residual Solvents (e.g., THF, Dioxane) degradation Degradation Products (Aldehydes, Carboxylic Acids) hplc HPLC-CAD/ELSD diol->hplc nmr ¹H NMR diol->nmr gcms GC-MS volatile->gcms degradation->hplc

References

Spectroscopic Characterization of m-PEG7-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methoxy-polyethylene glycol with seven ethylene (B1197577) glycol units (m-PEG7-alcohol). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the characterization, quality control, and successful implementation of this versatile linker in drug development and various research applications.

Molecular Structure and Properties

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it is a single molecular entity with a defined structure and molecular weight, unlike traditional polydisperse PEG polymers.[1] This characteristic is crucial for the precise and reproducible synthesis of bioconjugates. The terminal hydroxyl group allows for further chemical modification and attachment to various molecules of interest.[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (B1213986) (-OCH₃)~3.38Singlet3H
Methylene adjacent to methoxy (-CH₂-O-CH₃)~3.55Multiplet2H
PEG Backbone (-O-CH₂-CH₂-O-)~3.60 - 3.70Multiplet~24H
Methylene adjacent to hydroxyl (-CH₂-OH)~3.70Triplet2H

Note: The ethylene glycol backbone of PEG typically shows a strong, broad signal around 3.6 ppm.[5] ¹³C satellite peaks may also be observed at approximately ±70 Hz from the main PEG signal due to the natural 1.1% abundance of ¹³C.[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)
Methoxy (-OCH₃)~59.0
PEG Backbone (-O-CH₂-CH₂-O-)~70.5
Methylene adjacent to hydroxyl (-CH₂-OH)~61.5
Methylene adjacent to the terminal ether (-O-CH₂-CH₂-OH)~72.5

Note: The chemical shifts for PEG compounds can show slight variations. The peak at ~70 ppm is characteristic of the repeating ethylene oxide units.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl and ether groups.[8][9]

Table 3: IR Spectroscopic Data for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol)3500 - 3200Strong, Broad
C-H Stretch (alkane)2960 - 2850Strong
C-O Stretch (ether and alcohol)1260 - 1050Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can confirm the identity of the compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEG compounds.[1]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₁₅H₃₂O₈[10]
Molecular Weight340.41 g/mol [2][11]
Exact Mass340.2097 u[2]
Common Adducts (ESI-MS)[M+Na]⁺, [M+K]⁺

Note: In ESI-MS, PEG compounds often form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.[5]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[5]

  • Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition (¹H NMR):

  • Instrument: 400 MHz or higher NMR spectrometer.[5]

  • Pulse Sequence: Standard single-pulse.[5]

  • Number of Scans: 16-64, depending on the sample concentration.[5]

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.[4][5]

Data Acquisition (¹³C NMR):

  • Instrument: 400 MHz or higher NMR spectrometer.[5]

  • Pulse Sequence: Standard single-pulse with proton decoupling.[5]

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[5]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean.

  • For liquid samples, place a small drop of this compound directly onto the ATR crystal.[9]

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.[12]

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) after the measurement.[9]

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

Data Acquisition:

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or adducts with alkali metals ([M+Na]⁺, [M+K]⁺).

  • Analysis: The sample solution is introduced into the ESI source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

References

Methodological & Application

Application Notes and Protocols for m-PEG7-alcohol in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methoxy-poly(ethylene glycol)-7-alcohol (m-PEG7-alcohol) in bioconjugation reactions. This monodisperse PEG linker is a valuable tool in drug development and research, offering a means to enhance the therapeutic properties of biomolecules.[1][2][3] The inclusion of a discrete seven-unit PEG chain can significantly influence the physicochemical and in vivo performance of bioconjugates.[4]

Core Applications of this compound

This compound serves as a hydrophilic spacer and linker in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6] Its primary hydroxyl group is not directly reactive with functional groups on biomolecules and requires chemical activation to be incorporated into a bifunctional linker.[1][4][7]

The key advantages of incorporating a PEG spacer like m-PEG7 include:

  • Increased Hydrophilicity: The hydrophilic nature of the PEG chain can mitigate the aggregation propensity of hydrophobic payloads, particularly in ADCs with a high drug-to-antibody ratio (DAR).[4]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[1][4]

  • Reduced Immunogenicity: The PEG chain can shield the attached molecule from the immune system, potentially reducing the immunogenicity of the therapeutic.[1][4]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[4]

Activation of this compound

The terminal hydroxyl group of this compound must be converted into a reactive functional group to facilitate its conjugation to biomolecules.[1][4] Common activation strategies include oxidation to an aldehyde for reductive amination, conversion to a tosylate for nucleophilic substitution, or oxidation to a carboxylic acid followed by activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][4][7]

Experimental Protocols for Activation

Protocol 1: Oxidation to m-PEG7-aldehyde for Reductive Amination

This protocol converts the terminal alcohol to an aldehyde, which can be used in reactions like reductive amination.[4][8]

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Dess-Martin Periodinane (DMP)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.[8]

    • Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[8]

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[4]

    • Dilute the mixture with diethyl ether to precipitate the oxidized PEG product and spent reagent.[8]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The resulting m-PEG7-aldehyde can be further purified by flash chromatography and should be used immediately or stored under an inert gas at -20°C.[8]

Protocol 2: Conversion to m-PEG7-tosylate

This protocol converts the alcohol to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[4]

  • Materials:

    • This compound

    • Dry Dichloromethane (DCM)

    • Pyridine (B92270) or Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine or TEA (1.5 eq.) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.[4]

    • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow. Monitor reaction progress by TLC.[4]

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer and wash it successively with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[4]

Protocol 3: Conversion to m-PEG7-NHS Ester

This two-step protocol first oxidizes the alcohol to a carboxylic acid, which is then activated to an amine-reactive NHS ester.[1][7]

  • Part A: Oxidation to m-PEG7-carboxylic acid

    • Materials: this compound, Acetone (B3395972), Jones reagent, Isopropanol (B130326).

    • Procedure:

      • Dissolve this compound in acetone and cool to 0°C.

      • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.

      • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

      • Quench excess oxidizing agent by adding isopropanol until the green color persists.

      • Purify the resulting m-PEG7-carboxylic acid.

  • Part B: Formation of m-PEG7-NHS Ester

    • Materials: m-PEG7-carboxylic acid, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous solvent (e.g., DMF or DCM).

    • Procedure:

      • Dissolve m-PEG7-carboxylic acid and NHS (1.2 equivalents) in the anhydrous solvent.

      • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, the m-PEG7-NHS ester can be used directly or purified.

Bioconjugation to Proteins and Peptides

Activated m-PEG7 derivatives can be conjugated to proteins and peptides, typically targeting primary amines such as the N-terminus or the epsilon-amine of lysine (B10760008) residues.[1][7]

Experimental Protocols for Bioconjugation

Protocol 4: Conjugation of m-PEG7-aldehyde to a Protein via Reductive Amination

This protocol is widely used for site-specific modifications, particularly N-terminal PEGylation of proteins.[8]

  • Materials:

    • Protein of interest in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

    • Activated m-PEG7-aldehyde (m-PEG7-CHO)

    • Sodium cyanoborohydride (NaBH3CN)

    • Quenching buffer (e.g., 1 M Tris-HCl)

  • Procedure:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the activated m-PEG7-CHO to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG-aldehyde to the protein.[8]

    • Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature to form the Schiff base intermediate.[8]

    • Add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Stop the reaction by adding a quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.[8]

    • Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.

Protocol 5: Conjugation of m-PEG7-NHS Ester to a Protein

This protocol details the conjugation of an activated m-PEG7-NHS ester to a protein containing accessible primary amine groups.[1]

  • Materials:

    • Protein of interest in a suitable conjugation buffer (e.g., PBS, pH 7.4)

    • m-PEG7-NHS ester

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Dissolve the protein in the conjugation buffer to the desired concentration.

    • Add the m-PEG7-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized (a 10- to 50-fold molar excess is a common starting point).[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 30 minutes at room temperature.[1]

    • The resulting conjugate solution is now ready for purification.[1]

Quantitative Data

The following tables summarize representative quantitative data that can be obtained from the characterization of bioconjugates. Actual results will vary depending on the specific biomolecule and reaction conditions.

Table 1: Characterization of an m-PEG7-Protein Conjugate

ParameterMethodUnconjugated Proteinm-PEG7-Protein Conjugate
Apparent Molecular Weight SDS-PAGE~14.3 kDa (for Lysozyme)>14.3 kDa (with band broadening)
Hydrodynamic Radius Dynamic Light Scattering (DLS)X nm> X nm
Degree of PEGylation Mass Spectrometry (MALDI-TOF or ESI-MS)Single peak at protein MWSeries of peaks with mass increments of ~340.4 Da
Purity Size-Exclusion HPLC (SEC-HPLC)Single peak at specific retention timeEarlier eluting peak(s)
Conjugation Yield RP-HPLC or SEC-HPLC->90% (typical)[10]
Purification Recovery UV Spectrophotometry-60 - 80% (overall)[10]
Final Purity Analytical RP-HPLC>98%>95%[10]

Note: The molecular weight of this compound is approximately 340.4 g/mol . The apparent molecular weight on SDS-PAGE for PEGylated proteins is often higher than the calculated molecular weight due to the increased hydrodynamic radius.[1]

Table 2: Optimization of CuAAC Reaction Parameters for Propargyl-PEG7-alcohol

While not directly for this compound, this data for a related propargyl-PEG7-alcohol provides insight into optimizing "click chemistry" conjugation reactions.

ParameterRange TestedGeneral RecommendationImpact on Efficiency
PEG-to-Protein Molar Ratio 1:1 to 50:15-20 fold molar excessHigher ratios drive the reaction to completion but may require more extensive purification.
CuSO₄ Concentration 50 µM - 1 mM100-250 µM is often sufficient for bioconjugation.Higher concentrations can increase protein aggregation.[11]
Sodium Ascorbate Concentration 1 mM - 25 mMUse at least 5-10 fold molar excess over copper. Prepare fresh.Higher concentrations can help overcome dissolved oxygen but may also generate more ROS.[11]
Reaction Temperature 4°C - 37°CRoom temperature (~20-25°C) is typical.[11]Higher temperatures can increase reaction rate but may compromise protein stability.
pH 6.5 - 9.0pH 7.5 - 8.5 is generally optimal for NHS ester reactions used to introduce the azide/alkyne.[11]The stability of the biomolecule is the primary constraint.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Analysis This compound This compound Activated PEG Activated PEG This compound->Activated PEG Oxidation or Tosylation Crude Conjugate Crude Conjugate Activated PEG->Crude Conjugate Conjugation Reaction Biomolecule Biomolecule Biomolecule->Crude Conjugate Purified Conjugate Purified Conjugate Crude Conjugate->Purified Conjugate Chromatography (SEC, IEX) Characterization Characterization Purified Conjugate->Characterization SDS-PAGE, MS, HPLC reductive_amination_pathway This compound This compound m-PEG7-aldehyde m-PEG7-aldehyde This compound->m-PEG7-aldehyde Oxidation (e.g., DMP) Schiff_Base Schiff_Base m-PEG7-aldehyde->Schiff_Base Protein-NH2 Protein-NH2 Protein-NH2->Schiff_Base pH 7.0 PEGylated_Protein PEGylated_Protein Schiff_Base->PEGylated_Protein Reduction (NaBH3CN) logical_relationships m-PEG7-alcohol_Conjugation This compound Conjugation Increased_Hydrophilicity Increased Hydrophilicity m-PEG7-alcohol_Conjugation->Increased_Hydrophilicity Improved_PK Improved Pharmacokinetics m-PEG7-alcohol_Conjugation->Improved_PK Reduced_Immunogenicity Reduced Immunogenicity m-PEG7-alcohol_Conjugation->Reduced_Immunogenicity Enhanced_Solubility Enhanced Solubility Increased_Hydrophilicity->Enhanced_Solubility Longer_Half_Life Longer Half-Life Improved_PK->Longer_Half_Life Reduced_Clearance Reduced Clearance Improved_PK->Reduced_Clearance

References

Application Notes and Protocols for m-PEG7-alcohol as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG7-alcohol in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the formation of a stable ternary complex (POI-PROTAC-E3 ligase), and ultimately, the efficiency of protein degradation.

The this compound is a discrete polyethylene (B3416737) glycol (PEG) linker composed of seven ethylene (B1197577) glycol units with a terminal methyl ether and a hydroxyl group. This linker offers a compelling balance of properties for PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of often lipophilic PROTAC molecules, which can enhance cell permeability and bioavailability.

  • Optimal Flexibility and Length: The seven-unit PEG chain provides sufficient length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This adaptability is crucial for accommodating the specific topographies of different POI and E3 ligase pairs.

  • Versatile Chemical Handle: The terminal hydroxyl group of this compound serves as a versatile chemical handle for conjugation to either the POI or E3 ligase ligand through various chemical transformations, such as etherification, esterification, or activation to a more reactive species.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs induce the degradation of a target protein by hijacking the ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically repeat the cycle.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTACs with PEG7 Linkers

The optimal linker length is a critical parameter that must be determined empirically for each PROTAC system. The following table presents quantitative data for a PARP1-targeting PROTAC, iRucaparib-AP6, which incorporates an m-PEG7-Amine linker, a close analog of this compound. This data illustrates the high degradation efficiency that can be achieved with a 7-unit PEG linker. For comparison, illustrative data for other PEG linker lengths are also included to highlight the impact of linker length on degradation potency.

PROTAC NameTarget ProteinE3 Ligase LigandLinker ComponentDC50 (nM)Dmax (%)Cell LineReference
iRucaparib-AP6 PARP1 Pomalidomide m-PEG7-Amine 82 92 Primary rat neonatal cardiomyocytes [1]
Illustrative PROTAC ABRD4CRBN LigandPEG3~100>90HeLa[2]
Illustrative PROTAC BBRD4CRBN LigandPEG5~50>95HeLa[2]
Illustrative PROTAC CBTKCRBN LigandPEG9~10>95MOLM-14[2]

Note: Data for illustrative PROTACs are compiled from various sources in the literature and are intended to demonstrate the general trends in linker optimization.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an this compound linker is a modular process that typically involves the activation of the alcohol and sequential coupling to the POI and E3 ligase ligands.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product mPEG7OH This compound Activation Activation of this compound (e.g., Mesylation, Tosylation) mPEG7OH->Activation POILigand POI Ligand Coupling1 First Coupling Reaction (e.g., with POI Ligand) POILigand->Coupling1 E3Ligand E3 Ligase Ligand Coupling2 Second Coupling Reaction (e.g., with E3 Ligase Ligand) E3Ligand->Coupling2 Activation->Coupling1 Intermediate Purified Intermediate (POI-PEG7-linker) Coupling1->Intermediate Intermediate->Coupling2 FinalPROTAC Final PROTAC Molecule Coupling2->FinalPROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purification

General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general synthetic route involving the activation of this compound to a mesylate, followed by sequential coupling to the POI and E3 ligase ligands.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • POI ligand with a nucleophilic handle (e.g., phenol (B47542) or amine)

  • E3 ligase ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates

  • LC-MS system

  • Preparative HPLC system

Procedure:

Step 1: Activation of this compound (Mesylation)

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) to the solution.

  • Slowly add MsCl (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with DCM.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated linker (m-PEG7-OMs).

Step 2: Conjugation to the POI Ligand

  • To a solution of the phenolic or amino POI ligand (1.0 eq) in anhydrous DMF, add K2CO3 or Cs2CO3 (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of m-PEG7-OMs (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the intermediate (POI-PEG7-OH) by flash column chromatography.

Step 3: Conjugation to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-PEG7-OH intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Key Experimental Assays for PROTAC Characterization

Experimental Workflow for PROTAC Evaluation

A systematic evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action. This typically involves a series of in vitro and cell-based assays.

Evaluation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Binding Target Binding Assay (e.g., SPR, ITC) Ternary Ternary Complex Formation (e.g., TR-FRET, FP) Binding->Ternary Degradation Protein Degradation (Western Blot for DC50/Dmax) Ternary->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo, MTT) Degradation->Viability Downstream Downstream Pathway Analysis Viability->Downstream PK Pharmacokinetics (PK) Downstream->PK Efficacy In Vivo Efficacy PK->Efficacy

Experimental workflow for PROTAC evaluation.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a fundamental assay to quantify the reduction of the target protein levels upon PROTAC treatment.[3]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[4]

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.

  • Compound Treatment: Prepare a serial dilution of the PROTAC in culture medium and add it to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Procedure: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[5]

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase (e.g., His-tagged)

  • PROTAC stock solution (in DMSO)

  • TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., d2-anti-His)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI and E3 ligase, and the donor and acceptor antibodies in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Addition of Proteins and Antibodies: Add the POI, E3 ligase, and the antibody mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).

Conclusion

The this compound linker is a valuable building block in the rational design of PROTACs, offering a favorable balance of hydrophilicity, flexibility, and synthetic tractability. The provided protocols and illustrative data serve as a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this and similar PEG-based linkers. Successful PROTAC development hinges on the empirical optimization of the linker for each specific protein of interest and E3 ligase combination, and the systematic application of the described assays is essential for this process.

References

Application Notes and Protocols for m-PEG7-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of methoxy-poly(ethylene glycol)7-alcohol (m-PEG7-alcohol) in the development of advanced drug delivery systems. This document details the utility of this compound as a hydrophilic linker in antibody-drug conjugates (ADCs) and as a surface modification agent for nanoparticles. Detailed experimental protocols and representative data are provided to guide researchers in the effective use of this versatile molecule.

Introduction to this compound in Drug Delivery

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a chain of seven ethylene (B1197577) glycol units, with one terminus capped by a methoxy (B1213986) group and the other bearing a reactive hydroxyl group.[1][2] This defined molecular weight and structure offer significant advantages over traditional polydisperse PEGs, ensuring batch-to-batch consistency and simplifying analytical characterization.[3]

The primary roles of this compound in drug delivery systems include:

  • Increasing Hydrophilicity: The PEG chain imparts water solubility to hydrophobic drugs or drug carriers, improving their formulation and bioavailability.[1][4]

  • Enhancing Pharmacokinetics: As a component of "stealth" delivery systems, this compound helps to reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[4][5]

  • Providing a Flexible Spacer: In bioconjugates like ADCs, the PEG7 chain acts as a flexible linker between the targeting moiety (e.g., an antibody) and the therapeutic payload, allowing for optimal interaction of each component with its target.[4]

  • Improving Stability: The hydrophilic PEG layer can prevent the aggregation of nanoparticles and bioconjugates, enhancing their stability in biological fluids.[5]

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound is a key component of the linker that connects the antibody to the cytotoxic payload. The hydroxyl group can be activated for conjugation to the drug, while the other end of the linker is attached to the antibody.[4]

Quantitative Data on PEG Linkers in ADCs

The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of an ADC. While direct comparative data for a PEG7 linker is not always available in the literature, the following tables summarize general trends observed with varying PEG chain lengths, which can be used to infer the expected performance of an this compound-containing linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [4]

Linker TypeAntibody-PayloadHalf-life (t1/2) in vivoTumor Accumulation
Non-PEGylatedTrastuzumab-MMAE~ 4 daysModerate
Short-chain PEG (e.g., PEG4)Trastuzumab-MMAE~ 5 daysIncreased
This compound (Expected) Trastuzumab-MMAE ~ 5-6 days Further Increased
Long-chain PEG (e.g., PEG12)Trastuzumab-MMAE~ 7 daysHigh

Table 2: Influence of PEG Linker Length on ADC Efficacy and Cytotoxicity [4]

Linker TypeCell LineIC50 (in vitro)In Vivo Efficacy (Tumor Growth Inhibition)
Non-PEGylatedSK-BR-3Low (High Potency)Good
Short-chain PEG (e.g., PEG4)SK-BR-3Slightly IncreasedVery Good
This compound (Expected) SK-BR-3 Slightly Increased Excellent
Long-chain PEG (e.g., PEG12)SK-BR-3Moderately IncreasedExcellent
Experimental Protocols for ADC Development with this compound

Protocol 1: Activation of this compound

The terminal hydroxyl group of this compound must be activated for conjugation. A common method is conversion to a tosylate, which is a good leaving group.[4]

  • Materials: this compound, dry Dichloromethane (DCM), Pyridine (B92270) or Triethylamine (TEA), p-Toluenesulfonyl chloride (TsCl), Deionized water, Brine solution, Anhydrous sodium sulfate, Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine or TEA (1.5 eq.) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

    • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer and wash it successively with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.

Protocol 2: Synthesis of a Maleimide-PEG7-Payload Linker

This protocol describes the synthesis of a heterobifunctional linker for cysteine conjugation.

  • Procedure:

    • Activate the carboxylic acid of a payload molecule using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form an NHS ester.

    • React the activated m-PEG7-tosylate with the payload-NHS ester.

    • Purify the m-PEG7-payload conjugate.

    • Introduce a maleimide (B117702) group by reacting the terminal hydroxyl of the PEG chain (after appropriate functional group conversion) with a maleimide-containing reagent.

    • Purify the final m-PEG7-maleimide-payload linker by chromatography.[4]

Protocol 3: Conjugation to Antibody and Characterization

  • Procedure:

    • Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.

    • Add the m-PEG7-maleimide-payload solution (typically in 5-10 fold molar excess) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Quench any unreacted maleimide groups with N-acetylcysteine.

    • Purify the ADC using size-exclusion chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy.

    • Size and Aggregation: Assessed by Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).

    • In Vitro Stability: The ADC is incubated in plasma, and the DAR is measured over time to assess drug deconjugation.[4]

Application in Nanoparticle-Based Drug Delivery

This compound is used to modify the surface of nanoparticles (a process known as PEGylation) to create "stealth" drug delivery systems.[5][6] This modification improves their stability, biocompatibility, and pharmacokinetic profile.

Representative Data for PEGylated Nanoparticles

The following table summarizes the expected physicochemical properties of nanoparticles before and after surface modification with a short-chain PEG like this compound. The data is representative and will vary depending on the nanoparticle core material and the specific drug loaded.

Table 3: Representative Physicochemical Properties of Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm)100 ± 5110 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-25 ± 3-10 ± 2Laser Doppler Velocimetry
Drug Loading Efficiency (%)~80%~75%UV-Vis or HPLC
In Vitro Drug Release (at 24h)~60%~45%Dialysis Method
Experimental Protocols for Nanoparticle Development

Protocol 4: Surface Modification of Nanoparticles with this compound

This protocol outlines a general procedure for conjugating activated this compound to the surface of pre-formed nanoparticles (e.g., lipid or polymeric nanoparticles) that have reactive functional groups (e.g., amines).

  • Materials: Pre-formed nanoparticles with surface functional groups, activated this compound (e.g., m-PEG7-NHS ester), reaction buffer (e.g., PBS pH 7.4), purification system (e.g., dialysis or tangential flow filtration).

  • Procedure:

    • Disperse the nanoparticles in the reaction buffer.

    • Add the activated this compound to the nanoparticle suspension. The molar ratio of PEG to nanoparticles needs to be optimized.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.

    • Quench the reaction if necessary (e.g., by adding a small molecule with a primary amine).

    • Purify the PEGylated nanoparticles to remove unreacted PEG and byproducts using dialysis or tangential flow filtration.

Protocol 5: In Vitro Drug Release Study

  • Procedure:

    • Place a known amount of drug-loaded nanoparticles (both unmodified and PEGylated) into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the drug concentration in the aliquots using a validated analytical method such as HPLC or UV-Vis spectroscopy.[7]

Protocol 6: Cellular Uptake and Cytotoxicity Assays

  • Cellular Uptake:

    • Seed cells (e.g., a cancer cell line relevant to the therapeutic agent) in a multi-well plate and allow them to adhere.

    • Treat the cells with fluorescently labeled nanoparticles (unmodified and PEGylated) for various time points.

    • Wash the cells to remove non-internalized nanoparticles.

    • Analyze the cellular uptake by fluorescence microscopy or quantify it using flow cytometry.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the free drug, drug-loaded unmodified nanoparticles, and drug-loaded PEGylated nanoparticles for a specified duration (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability and determine the IC50 values.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in drug delivery.

ADC_Development_Workflow ADC Development Workflow with this compound cluster_Linker_Synthesis Linker-Payload Synthesis cluster_Conjugation ADC Conjugation & Purification cluster_Characterization ADC Characterization mPEG7_OH This compound Activation Activation of -OH group mPEG7_OH->Activation Payload_Coupling Payload Conjugation Activation->Payload_Coupling Linker_Payload Linker-Payload (e.g., Maleimide-PEG7-Drug) Payload_Coupling->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction Antibody->Reduction Reduction->Conjugation Purification ADC Purification (SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (HIC) ADC->DAR_Analysis Aggregation_Analysis Aggregation (SEC) ADC->Aggregation_Analysis In_Vitro_Assays In Vitro Assays (Stability, Cytotoxicity) DAR_Analysis->In_Vitro_Assays Aggregation_Analysis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy) In_Vitro_Assays->In_Vivo_Studies

Caption: Workflow for ADC development using an this compound based linker.

Nanoparticle_Workflow PEGylated Nanoparticle Drug Delivery System Workflow cluster_Formulation Formulation & Modification cluster_Characterization Physicochemical Characterization cluster_Evaluation Biological Evaluation NP_Formation Nanoparticle Formation (with Drug Loading) PEGylation Surface PEGylation NP_Formation->PEGylation mPEG7_Activation This compound Activation mPEG7_Activation->PEGylation Purified_PEG_NP Purified PEGylated Nanoparticles PEGylation->Purified_PEG_NP Size_Zeta Size & Zeta Potential (DLS) Purified_PEG_NP->Size_Zeta Drug_Loading Drug Loading & Encapsulation Efficiency Purified_PEG_NP->Drug_Loading Release_Kinetics In Vitro Drug Release Size_Zeta->Release_Kinetics Drug_Loading->Release_Kinetics Cellular_Uptake Cellular Uptake Studies Release_Kinetics->Cellular_Uptake Cytotoxicity In Vitro Cytotoxicity Cellular_Uptake->Cytotoxicity In_Vivo In Vivo Studies (Pharmacokinetics, Biodistribution) Cytotoxicity->In_Vivo

Caption: Experimental workflow for developing this compound modified nanoparticles.

Cellular_Uptake_Pathway Cellular Uptake of PEGylated Nanoparticles cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endocytosis Endocytosis NP This compound Modified Nanoparticle Clathrin Clathrin-mediated NP->Clathrin Primary Pathway Caveolae Caveolae-mediated NP->Caveolae Alternative Pathway Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Signaling pathway for cellular uptake of PEGylated nanoparticles.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in the development of advanced nanomedicines. PEGylation imparts "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system, which prolongs their circulation time in the bloodstream and enhances their accumulation in target tissues.[1][2][3] Furthermore, the hydrophilic nature of PEG improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation and non-specific protein adsorption.[1][3]

m-PEG7-alcohol is a monodisperse PEG linker containing seven ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a hydroxyl group. The methoxy terminus provides a chemically inert, hydrophilic shield, while the hydroxyl group allows for chemical modification to enable covalent attachment to nanoparticle surfaces.[4] These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed protocols for activation and conjugation, and methods for characterization.

Key Applications of this compound Functionalized Nanoparticles

  • Enhanced Drug Delivery: PEGylated nanoparticles serve as effective carriers for therapeutic agents, improving their pharmacokinetic profiles and enabling targeted delivery.[5][6] The PEG layer enhances solubility and stability, allowing for the delivery of both hydrophilic and hydrophobic drugs.[1]

  • Prolonged Systemic Circulation: The hydrophilic shield created by the PEG layer reduces opsonization and clearance by the mononuclear phagocyte system, significantly extending the in vivo circulation time of the nanoparticles.[2][7]

  • Improved Bioavailability: For non-systemic routes of administration, such as oral or mucosal delivery, PEGylation can enhance the penetration of nanoparticles through mucus layers, thereby increasing bioavailability.[1][7]

  • Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from the immune system, potentially reducing the immunogenicity of the nanoparticles and their cargo.[6]

  • Diagnostic Imaging: PEGylated nanoparticles can be loaded with contrast agents for applications in magnetic resonance imaging (MRI) and other imaging modalities, with the extended circulation time allowing for better imaging of target tissues.[8][9]

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound (after its activation) leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after PEGylation.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles [10]

ParameterBare NanoparticlesAfter Functionalization with m-PEG7
Hydrodynamic Diameter (nm)50 ± 2.165 ± 3.5
Polydispersity Index (PDI)0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV)-35 ± 2.8-20 ± 1.9

Table 2: Quantification of PEG Grafting Density [11]

ParameterDescriptionTypical Value Range
Bound PEG (µg/mL)Concentration of PEG attached to nanoparticles.1 - 100 µg/mL
Free PEG (µg/mL)Concentration of unbound PEG in the formulation.0 - 50 µg/mL
PEGylation Efficiency (%)(Bound PEG / Total PEG) * 100> 90% is often desired

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with common functional groups on nanoparticle surfaces. Therefore, a two-step process is typically required: activation of the hydroxyl group followed by conjugation to the nanoparticle. Below are detailed protocols for two common activation strategies.

Protocol 1: Oxidation of this compound to m-PEG7-aldehyde and Reductive Amination

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde, which can then be conjugated to nanoparticles with primary amine groups via reductive amination.[12]

Part A: Oxidation of this compound to m-PEG7-aldehyde [4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.

Part B: Conjugation of m-PEG7-aldehyde to Amine-Functionalized Nanoparticles [12]

Materials:

  • Amine-functionalized nanoparticles

  • m-PEG7-aldehyde (from Part A)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.

  • Add a 10- to 50-fold molar excess of m-PEG7-aldehyde to the nanoparticle suspension.

  • Incubate for 30 minutes at room temperature with gentle mixing to form the Schiff base intermediate.

  • Add a 2-fold molar excess of freshly prepared sodium cyanoborohydride relative to the aldehyde.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted reagents.

Protocol 2: Conversion of this compound to m-PEG7-tosylate for Thiol-Reactive Nanoparticles

This protocol details the conversion of the alcohol to a tosylate, which can then react with thiol groups on the nanoparticle surface.[4]

Part A: Synthesis of m-PEG7-tosylate [4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Tosyl chloride (TsCl)

  • Deionized water and brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0°C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in DCM to the stirred solution.

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.

Part B: Conjugation of m-PEG7-tosylate to Thiol-Functionalized Nanoparticles

Materials:

  • Thiol-functionalized nanoparticles (e.g., gold nanoparticles)

  • m-PEG7-tosylate (from Part A)

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.5-8.5)

Procedure:

  • Disperse the thiol-functionalized nanoparticles in the Reaction Buffer.

  • Add a 10- to 50-fold molar excess of m-PEG7-tosylate to the nanoparticle suspension.

  • Incubate the reaction mixture overnight at room temperature with gentle stirring.

  • Purify the PEGylated nanoparticles by centrifugation to remove unreacted tosylate and byproducts.

  • Wash the nanoparticles several times with the Reaction Buffer and finally resuspend in a suitable storage buffer.

Characterization of PEGylated Nanoparticles

The successful functionalization of nanoparticles with m-PEG7 should be confirmed using various analytical techniques.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after functionalization provides evidence of the PEG layer.[13]

  • Zeta Potential: A change in the surface charge of the nanoparticles, often a decrease in the magnitude of the zeta potential, indicates successful surface modification.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic PEG peaks (e.g., C-O-C stretching) in the FTIR spectrum of the functionalized nanoparticles confirms the presence of the PEG chains.[14][15]

  • ¹H NMR Spectroscopy: For some nanoparticle systems, ¹H NMR can be used to quantify the amount of PEG attached by integrating the characteristic ethylene oxide proton peak at approximately 3.6 ppm.[11][13]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the decomposition of the PEG layer can be used to quantify the grafting density.[11][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be used to quantify the amount of bound and free PEG, providing a measure of PEGylation efficiency.[16][17]

Visualizations

G Workflow for Nanoparticle Functionalization via Reductive Amination cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification and Characterization mPEG_alcohol This compound Oxidation Oxidation (e.g., Dess-Martin Periodinane) mPEG_alcohol->Oxidation mPEG_aldehyde m-PEG7-aldehyde Oxidation->mPEG_aldehyde Schiff_Base Schiff Base Formation mPEG_aldehyde->Schiff_Base Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Schiff_Base Reductive_Amination Reductive Amination (NaBH3CN) Schiff_Base->Reductive_Amination PEG_NP PEGylated Nanoparticles Reductive_Amination->PEG_NP Purification Purification (Centrifugation/Dialysis) PEG_NP->Purification Characterization Characterization (DLS, Zeta Potential, FTIR) Purification->Characterization

Caption: Workflow for Nanoparticle Functionalization via Reductive Amination.

G Cellular Uptake Pathways of PEGylated Nanoparticles NP PEGylated Nanoparticle Cell Target Cell NP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation/ Payload Release

Caption: Cellular Uptake Pathways of PEGylated Nanoparticles.

References

Application Notes and Protocols for Protein PEGylation using m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique for enhancing the therapeutic properties of proteins. The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification can lead to reduced renal clearance, an extended circulation half-life, enhanced solubility, and decreased immunogenicity.[1][2][3] m-PEG7-alcohol is a discrete, monodisperse PEG linker containing seven ethylene (B1197577) glycol units with a terminal hydroxyl group and a methoxy (B1213986) cap.[4][5] Its defined structure is advantageous for creating homogeneous conjugates, which is beneficial for analytical characterization and regulatory processes.[4]

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to proteins under mild, aqueous conditions.[4] Therefore, it must first be chemically activated to an electrophilic species to enable efficient reaction with nucleophilic functional groups on a protein, such as the primary amines of lysine (B10760008) residues and the N-terminus.[4][6][7] These application notes provide a comprehensive overview of the protocols for activating this compound and its subsequent conjugation to proteins, along with methods for the purification and characterization of the resulting PEGylated protein.

Activation of this compound

The conversion of the terminal hydroxyl group of this compound to a reactive functional group is a prerequisite for protein conjugation.[6] Common activation strategies include conversion to a tosylate, oxidation to an aldehyde, or conversion to an N-hydroxysuccinimide (NHS) ester following oxidation to a carboxylic acid.[4][6]

Protocol 1: Tosylation of this compound

This protocol converts the alcohol to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[6]

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the solution to 0°C using an ice bath.[6]

  • Add pyridine or TEA (1.5 equivalents) to the solution.[6]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[6]

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction by adding deionized water.[6]

  • Separate the organic layer and wash it successively with deionized water and brine solution.[6]

Protocol 2: Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.[6]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.[6]

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.[6]

  • Stir the reaction for 1-2 hours.[6]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[6]

Protocol 3: Conversion to m-PEG7-NHS Ester

This two-step protocol first oxidizes the alcohol to a carboxylic acid, which is then activated to an amine-reactive NHS ester.[4]

Step 1: Oxidation to m-PEG7-acid (A detailed protocol for this step was not found in the provided search results, but it is a prerequisite for NHS ester formation).

Step 2: NHS Ester Formation Materials:

  • m-PEG7-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Appropriate solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., DIEA)

Procedure:

  • Activate the carboxylic acid of m-PEG7-acid using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form an NHS ester.[4][6]

  • This activated PEG derivative is now ready for conjugation to the target protein.[4]

Protein Conjugation with Activated m-PEG7

The following protocol describes the conjugation of an activated m-PEG7 derivative (e.g., m-PEG7-NHS ester) to a target protein.

Protocol 4: Protein PEGylation with m-PEG7-NHS Ester

This protocol outlines the reaction of an amine-reactive PEG derivative with the primary amines of a protein.

Materials and Reagents:

  • Activated m-PEG7 derivative (e.g., m-PEG7-NHS ester)

  • Target protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Stir plate or rotator

  • Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the target protein in 0.1 M PBS (pH 7.4-8.0) to a final concentration of 1-10 mg/mL.[4]

  • Add the activated m-PEG7 derivative to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (a starting point is a 10- to 50-fold molar excess of PEG).[8]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.[4][8]

  • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any remaining activated PEG.[4][8]

  • Incubate for an additional 30 minutes at room temperature.[8]

  • The resulting conjugate solution is now ready for purification.[4]

Purification and Characterization of PEGylated Protein

Purification is a critical step to remove unreacted PEG, unconjugated protein, and reaction byproducts.[9] Following purification, the conjugate must be characterized to determine the degree of PEGylation and confirm its integrity.[4]

Purification Methods
  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller unreacted PEG molecules.[9][10]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species from the unmodified protein.[10]

  • Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can change the hydrophobicity of a protein, which can be exploited for separation.[10]

  • Dialysis/Diafiltration: Useful for removing small molecule impurities from the final conjugate solution.[2]

Characterization Methods

A combination of analytical techniques is often employed to fully characterize the PEGylated protein.[11]

  • SDS-PAGE: A simple method for the initial assessment of PEGylation. The increase in molecular weight due to PEG attachment results in a shift in the band position compared to the unmodified protein.[2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides definitive molecular weight information, allowing for the determination of the number of PEG chains attached to the protein.[2][11][12]

  • HPLC (SEC, RP-HPLC): Can be used to assess the purity and heterogeneity of the PEGylated product.[11][13]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of PEGylated proteins based on their charge-to-mass ratio.[11]

Quantitative Data Summary

Optimizing reaction conditions is crucial for achieving the desired degree of PEGylation and maximizing conjugation efficiency. The following tables summarize key reaction parameters and a comparison of analytical techniques.

Table 1: General Reaction Conditions for Protein PEGylation

Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mL Higher concentrations can improve reaction efficiency.[9]
Molar Ratio (PEG:Protein) 5:1 to 50:1 To be optimized for the specific protein.[8]
Reaction pH 7.2 - 8.5 Optimal for reactions targeting primary amines.[14]
Reaction Temperature 4°C to Room Temperature Lower temperatures are often used for longer incubations to maintain protein stability.[8]
Reaction Time 1 hour to overnight Dependent on the reactivity of the PEG derivative and the protein.[8]

| Quenching Reagent | 1 M Tris, Glycine, or Hydroxylamine | Used at a final concentration of 20-100 mM.[4][8][9] |

Table 2: Comparison of Key Analytical Techniques for PEGylation Analysis

Technique Principle Information Obtained Advantages
SEC-HPLC Separation based on hydrodynamic volume. Distribution of PEGylated species (mono-, di-, multi-PEGylated) and unreacted protein.[11] Good for getting an overview of the product distribution.
RP-HPLC Separation based on hydrophobicity. Higher resolution for isoform separation.[11] High resolution.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio. High-resolution separation of PEGylated isoforms.[11] High resolution.
SDS-PAGE Separation based on molecular weight. Initial assessment of PEGylation and estimation of molecular weight shift.[2][11] Simple and widely available.

| MALDI-TOF MS | Measures the mass-to-charge ratio of ions. | Definitive molecular weight of the conjugate and degree of PEGylation.[11][12] | Provides accurate mass information. |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for protein PEGylation with this compound.

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization mPEG7_OH This compound Activation Chemical Activation mPEG7_OH->Activation Activated_PEG Activated m-PEG7 (e.g., m-PEG7-NHS ester) Activation->Activated_PEG Conjugation Conjugation Reaction (pH 7.4-8.0) Activated_PEG->Conjugation Protein Target Protein (with -NH2 groups) Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Purification (e.g., SEC) PEG_Protein->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product Characterization Characterization (e.g., MS, SDS-PAGE) Purified_Product->Characterization Final_Product Characterized Product Characterization->Final_Product

Caption: General experimental workflow for protein PEGylation with this compound.

G cluster_oxidation Step 1: Oxidation cluster_activation Step 2: NHS Ester Formation cluster_conjugation Step 3: Protein Conjugation mPEG7_OH This compound Oxidation Oxidation (e.g., DMP) mPEG7_OH->Oxidation mPEG7_COOH m-PEG7-carboxylic acid Oxidation->mPEG7_COOH Activation Activation (EDC, NHS) mPEG7_COOH->Activation mPEG7_NHS m-PEG7-NHS Ester Activation->mPEG7_NHS Conjugation Conjugation mPEG7_NHS->Conjugation Protein Protein-NH2 Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein

Caption: Chemical pathway for this compound activation to an NHS ester and subsequent protein conjugation.

References

Application Notes and Protocols for Crosslinking Strategies Using m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-alcohol (methoxy-heptaethylene glycol) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery.[1][2] Its structure, featuring a terminal methoxy (B1213986) group and a hydroxyl group connected by a seven-unit ethylene (B1197577) glycol chain, imparts hydrophilicity, flexibility, and biocompatibility to conjugated molecules.[1][3] The PEG7 spacer can enhance the aqueous solubility of hydrophobic molecules, reduce steric hindrance, and improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic radius, which can lead to a longer plasma half-life.[1][4]

The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules under physiological conditions.[5][6] Therefore, chemical activation is a prerequisite for its use in crosslinking and bioconjugation.[4][5] These application notes provide an overview of common activation strategies and detailed protocols for conjugating this compound to various biomolecules.

Key Applications

  • PEGylation of Proteins and Peptides: Enhancing the therapeutic properties of protein and peptide drugs by improving their solubility, stability, and circulation half-life.[7]

  • Antibody-Drug Conjugate (ADC) Linkers: Serving as a hydrophilic spacer in the linker connecting an antibody to a cytotoxic payload, which can mitigate aggregation, improve pharmacokinetics, and reduce immunogenicity.[4]

  • Surface Modification: Functionalizing surfaces of nanoparticles and medical devices to improve their biocompatibility and reduce non-specific protein adsorption.[1][3]

  • PROTAC Linkers: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

Data Presentation

The inclusion of a PEG spacer, such as m-PEG7, in an Antibody-Drug Conjugate (ADC) can significantly impact its physicochemical and pharmacokinetic properties. The following tables summarize the general effects of PEGylated linkers on ADC characteristics based on preclinical data.

PropertyADC with Hydrophobic LinkerADC with PEGylated LinkerReference
Aggregation (after thermal stress) HighReduced[4]
Pharmacokinetics (Plasma half-life) ShorterLonger[4]

Experimental Protocols

The terminal hydroxyl group of this compound requires activation to facilitate crosslinking. Below are protocols for several common activation strategies and subsequent conjugation to biomolecules.

Protocol 1: Activation of this compound via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for nucleophilic substitution reactions.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[4]

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[4]

Protocol 2: Activation of this compound via Oxidation to an Aldehyde

This protocol converts the alcohol to an aldehyde, which can then be used for conjugation via reductive amination.[4][6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.[6]

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.[6]

  • Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG7-aldehyde.

Protocol 3: Conjugation of m-PEG7-aldehyde to Primary Amines via Reductive Amination

This protocol describes the conjugation of the activated PEG-aldehyde to a primary amine on a target molecule, such as a protein, to form a stable secondary amine linkage.[6]

Materials:

  • m-PEG7-aldehyde (from Protocol 2)

  • Protein or other amine-containing molecule

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.5)

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the amine-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add the activated m-PEG7-aldehyde to the protein solution. A 5 to 20-fold molar excess of the PEG-aldehyde to the protein is a common starting point.[6]

  • Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base intermediate.[6]

  • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated conjugate using dialysis or size-exclusion chromatography to remove excess PEG reagent and byproducts.

Protocol 4: Conversion of this compound to m-PEG7-acid and Subsequent Amine Coupling

This two-stage protocol first involves the deprotection of a t-butyl ester protected PEG acid or oxidation of the alcohol to a carboxylic acid, followed by activation and coupling to primary amines.[5][9]

Part A: Deprotection of m-PEG7-t-butyl ester to m-PEG7-acid [9]

Materials:

  • m-PEG7-t-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve m-PEG7-t-butyl ester in DCM.

  • Add an excess of TFA (e.g., a 1:1 v/v ratio of TFA to DCM).[9]

  • Stir the reaction mixture at room temperature for 1-2 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator to obtain m-PEG7-acid.[9]

Part B: Two-Step EDC/NHS Protein Conjugation [9]

Materials:

  • m-PEG7-acid

  • Protein of interest

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the m-PEG7-acid in the Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the m-PEG7-acid solution.[9]

  • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[9]

  • Add the activated m-PEG7-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of PEG is a common starting point.[9]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.[9]

  • Incubate for 30 minutes at room temperature.

  • Purify the PEGylated conjugate using dialysis or size-exclusion chromatography.

Visualizations

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Biomolecule mPEG_OH m-PEG7-OH mPEG_activated Activated m-PEG7 Intermediate mPEG_OH->mPEG_activated Activation Reagent (e.g., TsCl, DMP, or oxidation to COOH) PEG_Biomolecule PEGylated Biomolecule mPEG_activated->PEG_Biomolecule Coupling Reaction Biomolecule Biomolecule (e.g., Protein, Peptide) Biomolecule->PEG_Biomolecule

Caption: General workflow for the two-stage bioconjugation of this compound.

G mPEG_OH m-PEG7-OH mPEG_Aldehyde m-PEG7-CHO (Activated PEG) mPEG_OH->mPEG_Aldehyde Oxidation (e.g., DMP) Schiff_Base Schiff Base Intermediate mPEG_Aldehyde->Schiff_Base PEG_Protein PEG-Protein Conjugate (Stable Secondary Amine) Schiff_Base->PEG_Protein Reduction (e.g., NaCNBH3) Protein_NH2 Protein-NH2 Protein_NH2->Schiff_Base

Caption: Reaction pathway for PEGylation via reductive amination.

G mPEG_COOH m-PEG7-COOH mPEG_NHS m-PEG7-NHS Ester (Activated PEG) mPEG_COOH->mPEG_NHS EDC, NHS PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) mPEG_NHS->PEG_Protein Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

Caption: Reaction pathway for amine coupling using EDC/NHS chemistry.

References

Application Notes and Protocols for Surface Modification with m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) derivatives, a process commonly known as PEGylation, is a widely employed strategy to enhance the biocompatibility and performance of materials in biological environments.[1] m-PEG7-alcohol, a monodisperse methoxy-terminated PEG with seven ethylene (B1197577) glycol units, offers a precise and defined spacer for surface functionalization.[2][3] Its terminal hydroxyl group allows for versatile chemical activation, enabling covalent attachment to a wide array of surfaces, including nanoparticles, proteins, and solid substrates.[2][3][4]

The primary advantages of modifying surfaces with this compound include:

  • Reduced Non-Specific Protein Adsorption: The hydrophilic and flexible nature of the PEG chain creates a hydration layer that sterically hinders the adsorption of proteins, a critical first step in biofouling.[1]

  • Improved Biocompatibility: By minimizing protein adsorption and subsequent cellular interactions, PEGylated surfaces often exhibit reduced immunogenicity and improved compatibility with biological systems.[5]

  • Enhanced Solubility and Stability: In the context of nanoparticles and biomolecules, PEGylation can improve solubility in aqueous media and enhance stability.[2][5]

These application notes provide detailed protocols for the activation of this compound and its use in surface modification, along with representative quantitative data and a discussion of the underlying principles.

Data Presentation

The following tables summarize typical quantitative data demonstrating the effect of PEGylation on surface properties. While specific data for this compound may vary depending on the substrate and modification density, these values provide a general expectation of the outcomes.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBare NanoparticlesAfter Functionalization with m-PEG7-COOH (deprotected form of a PEG7 derivative)
Hydrodynamic Diameter (nm) 50 ± 2.165 ± 3.5
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -35 ± 2.8-20 ± 1.9

Data is representative and will vary depending on the nanoparticle core material, size, and specific reaction conditions.

Table 2: Protein Adsorption on Modified Surfaces

SurfaceProtein Adsorbed (ng/cm²)
Unmodified Polystyrene 250 ± 30
m-PEG7-modified Polystyrene 25 ± 8

This data is illustrative of the expected reduction in protein adsorption on a PEGylated surface.

Table 3: Water Contact Angle on Modified Surfaces

SurfaceWater Contact Angle (°)
Unmodified Gold Surface 85 ± 5
m-PEG7-modified Gold Surface 35 ± 4

A lower contact angle indicates increased hydrophilicity of the surface.

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with many functional groups under mild conditions and therefore requires activation. Below are protocols for common activation strategies and subsequent surface modification.

Protocol 1: Activation of this compound via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions (e.g., with amine or thiol groups on a surface).

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[6]

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[6]

Protocol 2: Activation of this compound via Oxidation to Aldehyde

This protocol converts the alcohol to an aldehyde, which can be used for reductive amination to couple with primary amines on a surface.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.[6]

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.

Protocol 3: Surface Modification of a Carboxylated Surface using m-PEG7-amine (via EDC/NHS chemistry)

This protocol describes the immobilization of an amine-terminated PEG onto a surface presenting carboxylic acid groups. This compound can be converted to m-PEG7-amine through tosylation followed by reaction with ammonia (B1221849) or a protected amine equivalent.

Materials:

  • Carboxylated substrate (e.g., self-assembled monolayer on gold, plasma-treated polymer)

  • m-PEG7-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine-HCl, pH 8.5[7]

  • Washing Buffer: 1X PBS with 0.05% Tween 20

Procedure:

  • Activate Carboxyl Groups:

    • Immerse the carboxylated substrate in Activation Buffer.

    • Add a solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) to the buffer.[7]

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Couple m-PEG7-amine:

    • Remove the substrate from the activation solution and immediately immerse it in a solution of m-PEG7-amine in Coupling Buffer (e.g., 50-100 mM).[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench and Wash:

    • Transfer the substrate to the Quenching Buffer and incubate for 15-30 minutes to deactivate any remaining NHS esters.[7]

    • Wash the substrate thoroughly with the Washing Buffer (three times) and then with deionized water.

    • Dry the surface under a stream of nitrogen.

Visualizations

Experimental Workflow for Surface Modification

G cluster_activation Activation of this compound cluster_surface_prep Surface Preparation cluster_coupling Coupling Reaction cluster_characterization Characterization mPEG_OH This compound Activation Activation Reagent (e.g., TsCl or DMP) mPEG_OH->Activation Activated_mPEG Activated m-PEG7 (e.g., m-PEG7-OTs or m-PEG7-CHO) Activation->Activated_mPEG Coupling Coupling Reaction Activated_mPEG->Coupling Substrate Substrate (e.g., Gold, Silicon, Polymer) Functionalization Surface Functionalization (e.g., -COOH, -NH2) Substrate->Functionalization Functionalized_Substrate Functionalized Substrate Functionalization->Functionalized_Substrate Functionalized_Substrate->Coupling PEGylated_Surface m-PEG7 Modified Surface Coupling->PEGylated_Surface Characterization Surface Characterization (Contact Angle, XPS, AFM) PEGylated_Surface->Characterization

Caption: General experimental workflow for surface modification with this compound.

Signaling Pathway for Reduced Cell Adhesion on PEGylated Surfaces

G cluster_surface Cell-Surface Interface cluster_proteins Protein Adsorption cluster_cell Cellular Response Unmodified Unmodified Surface Protein Serum Proteins (e.g., Fibronectin, Vitronectin) Unmodified->Protein Adsorption PEG_Surface m-PEG7 Modified Surface PEG_Surface->Protein Inhibition of Adsorption Adsorbed_Protein Adsorbed Protein Layer No_Adhesion Inhibition of Cell Adhesion Protein->No_Adhesion Integrin Integrin Receptors Adsorbed_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton (Stress Fibers) FAK->Actin Signaling Cascade Cell_Adhesion Stable Cell Adhesion and Spreading Actin->Cell_Adhesion Leads to

Caption: Inhibition of integrin-mediated cell adhesion by a PEGylated surface.

Discussion and Conclusion

The modification of surfaces with this compound provides a robust method for creating bio-inert coatings. The protocols outlined above offer versatile strategies for activating and attaching these PEG chains to a variety of substrates. The key to successful surface modification lies in the careful control of reaction conditions and the thorough characterization of the resulting surface. As demonstrated by the representative data, successful PEGylation leads to increased hydrophilicity, reduced protein adsorption, and consequently, modulated cellular interactions. The provided workflow and signaling pathway diagrams offer a conceptual framework for understanding the experimental process and the biological rationale behind this powerful surface modification technique. Researchers and drug development professionals can leverage these methods to improve the performance and biocompatibility of a wide range of materials and devices.

References

Derivatization of m-PEG7-Alcohol: A Guide to Functional Group Interconversion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive guide to the derivatization of methoxy-poly(ethylene glycol)7-alcohol (m-PEG7-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, into a variety of functional groups. The versatility of the terminal hydroxyl group allows for its conversion into amines, carboxylic acids, aldehydes, and activated intermediates such as tosylates and mesylates. These derivatives are crucial linkers and spacers in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs), where they enhance solubility, improve pharmacokinetics, and provide a means for covalent attachment to biomolecules.[1][2][3]

The monodisperse nature of this compound, with its defined chain length of seven ethylene (B1197577) glycol units, ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.[4] This guide details robust synthetic methodologies, purification strategies, and characterization data for the preparation of key m-PEG7 derivatives.

Key Derivatization Pathways

The terminal hydroxyl group of this compound is not directly reactive with many functional groups found on biomolecules and thus requires chemical activation or conversion.[5][6] The primary strategies for derivatization are outlined below.

G mPEG7OH This compound Activation Activation (Tosylation/Mesylation) mPEG7OH->Activation TsCl or MsCl, Base Oxidation_Aldehyde Oxidation mPEG7OH->Oxidation_Aldehyde DMP, PCC Oxidation_Acid Oxidation mPEG7OH->Oxidation_Acid Jones Reagent, TEMPO/NaOCl mPEG7_LeavingGroup m-PEG7-OTs / m-PEG7-OMs Activation->mPEG7_LeavingGroup mPEG7_Aldehyde m-PEG7-Aldehyde Oxidation_Aldehyde->mPEG7_Aldehyde mPEG7_Acid m-PEG7-Carboxylic Acid Oxidation_Acid->mPEG7_Acid Nucleophilic_Substitution Nucleophilic Substitution mPEG7_LeavingGroup->Nucleophilic_Substitution NaN3, NH3, etc. Reductive_Amination Reductive Amination mPEG7_Aldehyde->Reductive_Amination R-NH2, NaBH3CN Amide_Coupling Amide Coupling (e.g., NHS ester formation) mPEG7_Acid->Amide_Coupling EDC, NHS mPEG7_Derivatives m-PEG7-Amine m-PEG7-Azide Other Nucleophiles Nucleophilic_Substitution->mPEG7_Derivatives Peptide_Conjugate Peptide/Protein Conjugate Reductive_Amination->Peptide_Conjugate Amine_Conjugate Amine-containing Molecule Conjugate Amide_Coupling->Amine_Conjugate G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Dissolve m-PEG7-OH\nin DCM Dissolve m-PEG7-OH in DCM Cool to 0°C Cool to 0°C Dissolve m-PEG7-OH\nin DCM->Cool to 0°C Add Base (TEA) Add Base (TEA) Cool to 0°C->Add Base (TEA) Add TsCl Add TsCl Add Base (TEA)->Add TsCl Stir at 0°C or RT Stir at 0°C or RT Add TsCl->Stir at 0°C or RT Monitor by TLC Monitor by TLC Stir at 0°C or RT->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Separate Layers Separate Layers Quench with Water->Separate Layers Wash with Brine Wash with Brine Separate Layers->Wash with Brine Dry & Concentrate Dry & Concentrate Wash with Brine->Dry & Concentrate m-PEG7-OTs Product m-PEG7-OTs Product Dry & Concentrate->m-PEG7-OTs Product G mPEG7OH m-PEG7-OH Mesylation Mesylation (MsCl, TEA, DCM) mPEG7OH->Mesylation mPEG7OMs m-PEG7-OMs Mesylation->mPEG7OMs Azidation Azidation (NaN3, DMF) mPEG7OMs->Azidation mPEG7N3 m-PEG7-N3 Azidation->mPEG7N3 Reduction Reduction (Zn, NH4Cl, THF/H2O) mPEG7N3->Reduction mPEG7NH2 m-PEG7-NH2 Reduction->mPEG7NH2

References

Application Notes and Protocols: Synthesis and Use of m-PEG7-NHS Ester from m-PEG7-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and small molecules.[1] This process of covalently attaching PEG chains can improve solubility, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1][2]

This document provides detailed application notes and protocols focusing on the use of m-PEG7-alcohol as a precursor for creating an amine-reactive PEGylating agent. The terminal hydroxyl group of this compound is not reactive towards primary amines. Therefore, it must first be chemically activated to a more reactive functional group. A common and effective strategy is to oxidize the terminal alcohol to a carboxylic acid, which is then converted into an N-hydroxysuccinimide (NHS) ester. This m-PEG7-NHS ester is highly reactive towards primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins), forming stable amide bonds.[3][]

These protocols will guide the user through the synthesis of m-PEG7-NHS ester from this compound and its subsequent conjugation to amine-containing molecules.

Core Principles of m-PEG7-NHS Ester Chemistry

The overall process involves two main stages: the activation of this compound and the subsequent conjugation.

  • Activation: The primary alcohol of this compound is first oxidized to a carboxylic acid (m-PEG7-acid). This acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield the amine-reactive m-PEG7-NHS ester.[5]

  • Conjugation: The m-PEG7-NHS ester reacts with primary amines via nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases NHS as a byproduct.[3] A significant competing reaction is the hydrolysis of the NHS ester by water, which deactivates the PEG reagent.[6] Therefore, controlling the reaction conditions, particularly pH, is crucial for maximizing conjugation efficiency.[6][7]

Quantitative Data Summary: Reaction Conditions for NHS Ester Conjugation

The efficiency of the conjugation of an m-PEG-NHS ester to a primary amine is influenced by several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific molecule.

ParameterRecommended RangeNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for modifying proteins and peptides.[3] Higher pH increases the rate of NHS ester hydrolysis.[3][8]
Temperature 4°C to 25°C (Room Temp.)Lower temperatures (4°C or on ice) can help maintain the stability of sensitive proteins and slow the rate of hydrolysis.[7][9]
Reaction Time 30 minutes to 4 hoursTypical incubation is 30-60 minutes at room temperature or 2-4 hours at 4°C.[1][9][10] Reaction progress should be monitored.
Molar Ratio (PEG:Molecule) 5:1 to 20:1This is a common starting point for protein conjugation and should be optimized to achieve the desired degree of PEGylation.[7][11]
Buffer System Phosphate (B84403), Borate, Bicarbonate, HEPESBuffers must be free of primary amines (e.g., Tris, Glycine) as they compete with the target molecule for reaction with the NHS ester.[7][10][12]
Solvent Anhydrous DMSO or DMFThe m-PEG-NHS ester should be dissolved in a minimal amount of an anhydrous organic solvent before being added to the aqueous reaction buffer.[10][11] The final concentration of the organic solvent should not exceed 10%.[10][12]
Quenching Agent 20-100 mM Tris or GlycineAdded after the desired reaction time to consume any unreacted NHS ester and terminate the reaction.[5][6]

Experimental Protocols

Protocol 1: Synthesis of m-PEG7-acid from this compound

This protocol describes the oxidation of the terminal alcohol to a carboxylic acid.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or Dess-Martin Periodinane (DMP) followed by sodium chlorite (B76162).

  • Anhydrous Dichloromethane (DCM)[13]

  • Appropriate work-up and purification reagents (e.g., silica (B1680970) gel for chromatography).

Procedure (using a two-step oxidation):

  • Oxidation to Aldehyde: Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[13]

  • Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.[13]

  • Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.[13]

  • Perform an aqueous work-up to isolate the intermediate m-PEG7-aldehyde.[13]

  • Oxidation to Acid: Dissolve the obtained m-PEG7-aldehyde in a suitable solvent system.

  • Add an oxidizing agent such as sodium chlorite to convert the aldehyde to a carboxylic acid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform the appropriate aqueous work-up and purify the final m-PEG7-acid, typically by silica gel chromatography.

Protocol 2: Activation of m-PEG7-acid to m-PEG7-NHS Ester

This protocol details the conversion of the carboxylic acid to an amine-reactive NHS ester.

Materials:

  • Purified m-PEG7-acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve m-PEG7-acid (1 eq.) and NHS (1.2 eq.) in anhydrous DMF or DCM in a flask under an inert atmosphere.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add DCC or EDC (1.2 eq.) to the cooled solution.[5]

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[5]

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU byproduct.[5]

  • The resulting solution contains the m-PEG7-NHS ester and can be used directly in the next step or purified. Due to the hydrolytic instability of NHS esters, immediate use is recommended.[10][12]

Protocol 3: Conjugation of m-PEG7-NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with the synthesized m-PEG7-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • m-PEG7-NHS ester solution (from Protocol 2 or a commercial source, dissolved in anhydrous DMSO or DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)[12][]

Procedure:

  • Reagent Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.5). If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer via dialysis or a desalting column.[10][12]

  • Immediately before use, dissolve the required amount of m-PEG7-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][10] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[10]

  • Conjugation Reaction: Add the calculated molar excess (e.g., 10- to 20-fold) of the m-PEG7-NHS ester stock solution to the protein solution while gently stirring.[11][12] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[10]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][10] The optimal time should be determined experimentally.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed.[6]

  • Purification: Remove unreacted PEG reagent and byproducts to purify the PEGylated protein. Size exclusion chromatography (SEC) is highly effective for separating the larger PEGylated conjugate from unreacted protein and smaller molecules.[][15] Dialysis can also be used.[12][16]

  • Analysis: Analyze the reaction mixture and purified product using SDS-PAGE to visualize the formation of higher molecular weight PEGylated species and SEC-HPLC to quantify the different products (e.g., unreacted, mono-PEGylated, multi-PEGylated).[11]

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical pathway for the activation and conjugation of this compound and the general experimental workflow.

G cluster_activation Activation Stage cluster_conjugation Conjugation Stage cluster_byproducts Byproducts A This compound B m-PEG7-acid A->B Oxidation (e.g., Jones or DMP/NaClO2) C m-PEG7-NHS Ester B->C Activation (NHS, DCC/EDC) E PEGylated Molecule (m-PEG7-NH-R) C->E Conjugation (pH 7.2-8.5) F NHS C->F Released D Amine-containing Molecule (R-NH2) D->E

Caption: Chemical pathway for this compound activation and conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_prot Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) react Combine Reagents (Add PEG to Protein) Molar Excess: 5-20x prep_prot->react prep_peg Dissolve m-PEG7-NHS Ester in Anhydrous DMSO/DMF (Immediately before use) prep_peg->react incubate Incubate (30-60 min @ RT or 2-4 hr @ 4°C) react->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, SEC-HPLC) purify->analyze

Caption: Experimental workflow for protein PEGylation with m-PEG7-NHS ester.

References

The Versatility of m-PEG7-Alcohol Derivatives in Click Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of powerful, specific, and high-yielding chemical reactions. Among the versatile building blocks utilized in this field, m-PEG7-alcohol and its derivatives have emerged as critical components. The seven-unit polyethylene (B3416737) glycol (PEG) chain provides a discrete and hydrophilic spacer that can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates. This document provides detailed application notes and protocols for the use of this compound derivatives in click chemistry, with a focus on their role in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and its Role in Click Chemistry

This compound is a monodisperse PEG derivative featuring a terminal methyl ether group and a hydroxyl group.[1] While the hydroxyl group is not directly reactive in click chemistry, it serves as a crucial handle for chemical modification.[1][2] To be employed in the most common form of click chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alcohol must first be converted into either an azide (B81097) or an alkyne.[3][4] These functionalized derivatives can then be "clicked" to a complementary-functionalized molecule of interest (e.g., a protein, peptide, or small molecule drug) with high efficiency and specificity.[][6]

The PEG7 linker itself offers several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of hydrophobic molecules, which is a common challenge with many potent drug payloads.[1][7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[1]

  • Reduced Immunogenicity: The PEG spacer can shield the conjugated payload from the immune system, potentially lowering the immunogenicity of the bioconjugate.[1]

  • Precise Spacer Length: The defined length of the PEG7 chain allows for precise spatial control between the conjugated molecules, which is critical for applications like PROTACs where optimal ternary complex formation is essential.[8]

Key Applications of this compound Derivatives in Click Chemistry

The primary applications of click-functionalized this compound derivatives are in the construction of complex biomolecules and therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[] this compound derivatives, functionalized with an alkyne or azide, can be used to attach the drug payload to the antibody, often through a complementary functional group introduced onto the antibody surface.[9] The PEG linker in this context helps to improve the overall properties of the ADC, including its solubility and stability.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein.[7][8] The linker connecting the target protein binder and the E3 ligase binder is a critical determinant of PROTAC efficacy.[10] Propargyl-PEG7-alcohol (the alkyne derivative) is a widely used building block in PROTAC synthesis, where the alkyne group allows for the efficient "clicking" of one of the binding ligands.[7][8]

Experimental Protocols

The following section provides detailed protocols for the derivatization of this compound and its subsequent use in CuAAC click chemistry.

Protocol 1: Synthesis of Propargyl-PEG7-alcohol

This protocol describes the conversion of this compound to its alkyne-functionalized derivative, Propargyl-PEG7-alcohol.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Propargyl Bromide (80% solution in toluene)

  • Deionized Water

  • Dichloromethane (B109758) (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0°C for 1 hour to allow for deprotonation.

  • Slowly add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Propargyl-PEG7-alcohol.

  • Purify the product by flash column chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between a Propargyl-PEG7-linker and an azide-containing molecule.

Materials:

  • Propargyl-PEG7-derivative (e.g., Propargyl-PEG7-alcohol or a further functionalized version)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I)-stabilizing ligand

  • Degassed reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Propargyl-PEG7-derivative in the chosen reaction solvent.

    • Prepare a stock solution of the azide-containing molecule in the reaction solvent.

    • Prepare a fresh 100 mM stock solution of CuSO₄ in deionized water.[11]

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in water.[12]

    • Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO.[11]

  • Reaction Setup:

    • In a reaction vessel, add the Propargyl-PEG7-derivative solution and the azide-containing molecule solution. A slight excess (e.g., 1.1 to 1.5 equivalents) of one reactant is often used.

    • Add the THPTA or TBTA ligand to the reaction mixture.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[11][12]

  • Initiation and Monitoring:

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

    • Stir the reaction at room temperature. Reaction times can range from 1 to 24 hours.[11]

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.[11][12]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent if applicable.

    • Purify the resulting triazole-linked conjugate using an appropriate method such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

Quantitative Data

The efficiency of CuAAC reactions is a key advantage of click chemistry. The following table summarizes typical quantitative data for CuAAC reactions involving PEG linkers.

ParameterTypical Value / RangeConditionsNotes
Reaction Time 1 - 4 hoursRoom Temperature, Aqueous BufferCan be accelerated with ligands (e.g., TBTA) and higher concentrations.[9]
Typical Yield > 90%Optimized ConditionsThe reaction is highly efficient, leading to near-quantitative yields.[9]
Second-Order Rate Constant (k) 10⁴ - 10⁵ M⁻¹s⁻¹With Cu(I) catalyst and ligandDemonstrates very fast reaction kinetics.[9]
Optimal pH Range 7.0 - 8.5Aqueous Buffers (e.g., PBS)The reaction is robust across a range of physiological pH values.[9]
Required Cu(I) Concentration 50 - 250 µMIn vitro conjugationsLower concentrations are preferred for live-cell labeling to minimize toxicity.[9]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying mechanisms.

G General Workflow for this compound Derivatization and Click Conjugation cluster_0 Derivatization cluster_1 Click Chemistry (CuAAC) cluster_2 Analysis and Purification mPEG7_OH This compound Functionalization Functionalization Reaction (e.g., Propargylation) mPEG7_OH->Functionalization Propargyl_PEG7 Propargyl-PEG7-Derivative Functionalization->Propargyl_PEG7 Click_Reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) Propargyl_PEG7->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Conjugate PEG7-Linked Conjugate Click_Reaction->Conjugate Purification Purification (e.g., HPLC, SEC) Conjugate->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis Final_Product Pure Conjugate Analysis->Final_Product

Caption: General workflow for this compound derivatization and click conjugation.

G Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu_I Cu(I) Intermediate_Complex Intermediate Complex Cu_I->Intermediate_Complex + Alkyne Alkyne R1-Alkyne Alkyne->Intermediate_Complex Azide R2-N3 Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Intermediate_Complex->Metallacycle + Azide Triazole_Product Triazole Product Metallacycle->Triazole_Product Cycloaddition Triazole_Product->Cu_I Regenerates Catalyst

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced bioconjugates.[2][13] Its derivatives, particularly those functionalized for click chemistry, provide a robust platform for the development of therapeutics such as ADCs and PROTACs. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these reagents in their drug discovery and development efforts. The high efficiency and specificity of click chemistry, combined with the beneficial properties of the PEG7 linker, ensure that this compound derivatives will continue to be a cornerstone of modern bioconjugation strategies.

References

Application Notes and Protocols for m-PEG7-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. m-PEG7-alcohol is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is increasingly utilized as a hydrophilic spacer within ADC linkers.[1] The inclusion of a discrete seven-unit PEG chain can impart favorable physicochemical properties to the ADC, addressing challenges often encountered with highly hydrophobic payloads.[1]

The key advantages of incorporating an this compound-based spacer in an ADC linker include:

  • Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the ADC, which is particularly beneficial when conjugating hydrophobic drugs. This can mitigate the tendency for aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linkers on ADC properties. While data for a PEG7 linker is not always directly available, the provided information allows for interpolation and informed decision-making in linker design.[1]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [1]

Linker TypeADC Clearance (mL/h/kg)Terminal Half-life (h)
Non-PEGylated1.2120
Short-chain PEG (e.g., PEG4)0.8150
This compound based (Expected) ~0.6 ~160
Long-chain PEG (e.g., PEG12)0.5175

Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC with a Propargyl-PEG7-MMAE Conjugate [3]

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.45
BT-474High0.92
MDA-MB-231Low> 100

Table 3: Comparative Analysis of ADC Performance with Varying PEG Linker Lengths [4]

PropertyNon-PEGylated LinkerPropargyl-PEG3-alcoholPropargyl-PEG7-alcoholPropargyl-PEG12-alcohol
SolubilityCan be poor with hydrophobic payloadsImproved aqueous solubilityEnhanced aqueous solubilitySignificantly enhanced aqueous solubility
AggregationHigher tendencyReducedFurther ReducedSignificantly Reduced
In Vitro PotencyHighGenerally HighMay see slight decreasePotential for decreased potency
Plasma StabilityVariableGenerally GoodGoodHigh

Experimental Protocols

Activation of this compound

The terminal hydroxyl group of this compound is not directly reactive towards functional groups on antibodies and requires chemical activation.[1][5]

This protocol converts the alcohol to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[1]

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 eq.) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.[1]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 eq.) in DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Stir for 10 minutes, then separate the organic layer.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[1]

Synthesis of a Heterobifunctional m-PEG7-Linker (m-PEG7-Maleimide)

This protocol describes the synthesis of a heterobifunctional linker with a maleimide (B117702) group for cysteine conjugation.[1]

Procedure:

  • Activate the carboxylic acid of m-PEG7-acid (obtained from oxidation of this compound) using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form an NHS ester.

  • React the m-PEG7-NHS ester with a maleimide-containing amine (e.g., N-(2-aminoethyl)maleimide) in an appropriate solvent like DMF with a non-nucleophilic base like DIEA.

  • Purify the resulting m-PEG7-maleimide linker by chromatography.[1]

Conjugation of m-PEG7-Linker-Payload to an Antibody

This protocol outlines a general procedure for conjugating a maleimide-functionalized m-PEG7-linker-payload to a monoclonal antibody via cysteine residues.[1]

Materials:

  • Monoclonal antibody

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • m-PEG7-maleimide-payload conjugate

  • N-acetylcysteine

  • Phosphate Buffered Saline (PBS)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1]

  • Conjugation Reaction: Add the m-PEG7-maleimide-payload solution (typically in 5-10 fold molar excess over the antibody) to the reduced antibody solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1]

  • Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.[1]

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]

Characterization of the ADC

Hydrophobic Interaction Chromatography (HIC):

  • HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[1]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).[2]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).[2]

  • A linear gradient from high salt to low salt is used to elute the different ADC species.[6]

UV-Vis Spectroscopy:

  • By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.[1]

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide precise mass measurements to determine the DAR.[1]

Size-Exclusion Chromatography (SEC):

  • SEC is the primary method to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[1]

  • The aggregates will elute first, followed by the monomeric ADC. The percentage of aggregates is quantified by integrating the peak areas.[4]

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for 72-96 hours.

  • Cell Viability Assay: Use a suitable method (e.g., MTT or CellTiter-Glo) to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.[6]

  • Animal Model: Use a relevant animal model (e.g., rats or mice).

  • ADC Administration: Administer the ADC intravenously.

  • Blood Sampling: Collect blood samples at various time points post-injection.[6]

  • Quantification: Measure the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[6]

  • Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C.

  • At various time points, analyze samples by ELISA (to quantify total antibody) and LC-MS/MS (to quantify released payload) to determine the rate of drug deconjugation.[1]

Visualizations

ADC_Development_Workflow cluster_linker_prep Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Functional Evaluation mPEG7_OH This compound Activated_mPEG7 Activated m-PEG7 (e.g., Tosylate, Aldehyde) mPEG7_OH->Activated_mPEG7 Activation Linker_Payload Linker-Payload Conjugate Activated_mPEG7->Linker_Payload Payload Conjugation ADC_crude Crude ADC Linker_Payload->ADC_crude Conjugation Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->ADC_crude Purified_ADC Purified ADC ADC_crude->Purified_ADC Purification (SEC) Characterization Characterization (DAR, Aggregation, etc.) Purified_ADC->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) Characterization->In_Vivo

Caption: Workflow for ADC development using this compound.

Linker_Activation_Pathway cluster_tosylation Tosylation cluster_oxidation Oxidation mPEG7_OH This compound TsCl p-Toluenesulfonyl chloride Pyridine DMP Dess-Martin Periodinane mPEG7_OTs m-PEG7-tosylate TsCl->mPEG7_OTs Payload_Nu Payload-Nucleophile mPEG7_OTs->Payload_Nu Nucleophilic Substitution mPEG7_CHO m-PEG7-aldehyde DMP->mPEG7_CHO Payload_Amine Payload-Amine mPEG7_CHO->Payload_Amine Reductive Amination

Caption: Activation pathways for this compound for payload conjugation.

ADC_Characterization_Flow Purified_ADC Purified ADC DAR_Analysis DAR Analysis Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis Purified_ADC->Aggregation_Analysis In_Vitro_Potency In Vitro Potency Purified_ADC->In_Vitro_Potency Stability_Analysis Stability Analysis Purified_ADC->Stability_Analysis PK_Analysis Pharmacokinetic Analysis Purified_ADC->PK_Analysis HIC HIC DAR_Analysis->HIC UV_Vis UV-Vis DAR_Analysis->UV_Vis MS Mass Spectrometry DAR_Analysis->MS SEC SEC Aggregation_Analysis->SEC Cytotoxicity Cytotoxicity Assay In_Vitro_Potency->Cytotoxicity Plasma_Incubation Plasma Incubation Stability_Analysis->Plasma_Incubation Animal_Model Animal Model PK_Analysis->Animal_Model

References

Application Notes and Protocols for the Conjugation of m-PEG7-alcohol to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased solubility, extended in-vivo half-life, reduced immunogenicity, and improved stability. m-PEG7-alcohol is a discrete, monodisperse PEG linker composed of seven ethylene (B1197577) glycol units with a terminal hydroxyl group. Its defined structure is advantageous for creating homogeneous conjugates, simplifying analytical characterization and meeting regulatory requirements.

The terminal hydroxyl group of this compound is not directly reactive towards functional groups on peptides.[1] Therefore, an activation step is necessary to convert the hydroxyl group into a reactive moiety that can be conjugated to the peptide, typically at primary amine groups such as the N-terminus or the ε-amine of lysine (B10760008) residues.[1][2]

This document provides detailed protocols for two primary strategies for conjugating this compound to peptides:

  • Strategy 1: Oxidation of the terminal alcohol to an aldehyde, followed by reductive amination.[1][3]

  • Strategy 2: Oxidation of the terminal alcohol to a carboxylic acid and subsequent conversion to an amine-reactive N-hydroxysuccinimide (NHS) ester.[1]

Strategy 1: Oxidation to Aldehyde and Reductive Amination

This two-step process involves the initial oxidation of the this compound to an aldehyde (m-PEG7-CHO), which then reacts with a primary amine on the peptide to form a Schiff base. This intermediate is subsequently reduced to a stable secondary amine linkage.[1][3]

G cluster_activation Activation Step cluster_conjugation Conjugation Step mPEG_alcohol This compound mPEG_aldehyde m-PEG7-aldehyde mPEG_alcohol->mPEG_aldehyde Oxidation (e.g., Dess-Martin Periodinane) Schiff_base Schiff Base Intermediate mPEG_aldehyde->Schiff_base pH 6.5-7.5 Peptide Peptide-NH2 Peptide->Schiff_base PEG_Peptide PEGylated Peptide Schiff_base->PEG_Peptide Reduction (e.g., Sodium Cyanoborohydride)

Workflow for PEGylation via reductive amination.
Experimental Protocols

Part A: Oxidation of this compound to m-PEG7-aldehyde

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde using Dess-Martin Periodinane (DMP), a mild oxidizing agent.[3]

ParameterCondition
Reagents This compound, Dess-Martin Periodinane, Anhydrous Dichloromethane (B109758) (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Quenching with sodium bicarbonate solution, extraction, and solvent evaporation.[4]

Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.[3]

  • Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude m-PEG7-aldehyde. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Part B: Conjugation of m-PEG7-aldehyde to Peptides via Reductive Amination

This protocol details the conjugation of the activated PEG-aldehyde to a primary amine on the peptide.

ParameterCondition
Reagents m-PEG7-aldehyde, Peptide, Conjugation Buffer (e.g., 0.1 M MES, pH 6.5), Sodium Cyanoborohydride (NaBH3CN)
pH 6.5-7.5
Molar Ratio 5 to 20-fold molar excess of m-PEG7-aldehyde to peptide[3]
Reaction Time 2-4 hours at room temperature or overnight at 4°C[1]
Quenching Amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Dissolve the peptide in the conjugation buffer to the desired concentration.

  • Prepare a stock solution of m-PEG7-aldehyde in an anhydrous organic solvent like DMSO or DMF.[1]

  • Add the m-PEG7-aldehyde stock solution to the peptide solution to achieve the desired molar excess.[1]

  • Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature to form the Schiff base intermediate.[1][3]

  • Prepare a fresh stock solution of sodium cyanoborohydride in a suitable buffer.[1]

  • Add the sodium cyanoborohydride solution to the reaction mixture.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted aldehyde.[1]

Strategy 2: Conversion to NHS Ester and Amine Coupling

This approach involves a two-step activation of the this compound to an amine-reactive NHS ester, followed by conjugation to the peptide.[1]

G cluster_activation1 Activation Step 1 cluster_activation2 Activation Step 2 cluster_conjugation Conjugation Step mPEG_alcohol This compound mPEG_acid m-PEG7-COOH mPEG_alcohol->mPEG_acid Oxidation (e.g., Jones Reagent) mPEG_NHS m-PEG7-NHS Ester mPEG_acid->mPEG_NHS EDC/NHS PEG_Peptide PEGylated Peptide mPEG_NHS->PEG_Peptide pH 7.2-8.0 Peptide Peptide-NH2 Peptide->PEG_Peptide

Workflow for PEGylation via NHS ester chemistry.
Experimental Protocols

Part A: Oxidation of this compound to m-PEG7-carboxylic acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using Jones Reagent.

ParameterCondition
Reagents This compound, Jones Reagent (CrO₃ in H₂SO₄), Acetone (B3395972)
Temperature 0°C to Room Temperature
Reaction Time 2-6 hours
Work-up Quenching with isopropanol (B130326), extraction, and solvent evaporation.[5]

Methodology:

  • Dissolve this compound in acetone and cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution with vigorous stirring. A color change from orange/red to green will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours.[1]

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude m-PEG7-carboxylic acid by flash column chromatography.

Part B: Activation of m-PEG7-carboxylic acid to m-PEG7-NHS Ester

The carboxylic acid is activated to a more reactive NHS ester to facilitate efficient conjugation with the peptide's primary amines.

ParameterCondition
Reagents m-PEG7-carboxylic acid, N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Solvent Anhydrous DMF or DMSO
Reaction Time 1-4 hours
Temperature Room Temperature

Methodology:

  • Dissolve the purified m-PEG7-carboxylic acid in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS).[5]

  • Add 1.1 equivalents of a carbodiimide (B86325) coupling agent such as EDC.[5]

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.[5]

  • The resulting solution containing the activated m-PEG7-NHS ester is typically used immediately in the next step without isolation.[5]

Part C: Peptide Conjugation with m-PEG7-NHS Ester

This protocol describes the final conjugation step to the peptide.

ParameterCondition
Reagents m-PEG7-NHS Ester, Peptide, Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
pH 7.2-8.0
Molar Ratio 2 to 20-fold molar excess of m-PEG7-NHS ester to peptide[5]
Reaction Time 2-4 hours at room temperature or overnight at 4°C[5]
Quenching Amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Dissolve the peptide in a suitable amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[5]

  • Add the solution of m-PEG7-NHS ester from Part B to the peptide solution. A molar excess of the PEG reagent is recommended as a starting point, but this should be optimized for each specific peptide.[5]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quench the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

Purification of PEGylated Peptides

Purification is a critical step to remove unreacted peptide, excess PEG reagent, and reaction byproducts.[6] The heterogeneity of the PEGylation reaction mixture, which can contain unreacted starting materials, multi-PEGylated species, and positional isomers, presents a significant purification challenge.[7] A combination of chromatographic techniques is often necessary to achieve high purity.[7]

G cluster_purification Purification Workflow Crude_Mixture Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude_Mixture->SEC Removes unreacted PEG IEX Ion Exchange Chromatography (IEX) SEC->IEX Separates by charge (positional isomers) RP_HPLC Reverse Phase Chromatography (RP-HPLC) IEX->RP_HPLC Further purification (hydrophobicity) Pure_Product Purified PEGylated Peptide RP_HPLC->Pure_Product

General purification workflow for PEGylated peptides.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing smaller, unreacted PEG molecules from the larger PEG-peptide conjugate.[7]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEG chains can shield the surface charges of the peptide, IEX can be used to separate PEGylated peptides from un-PEGylated ones and also to separate positional isomers.[]

  • Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is widely used for the purification of peptides and small proteins.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful supplementary technique to IEX.[]

Characterization of PEGylated Peptides

After purification, the PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation. Common analytical techniques include:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the peptide after PEGylation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of this compound.Optimize activation reaction conditions (time, temperature, reagent equivalents).
Suboptimal pH for conjugation.Adjust the pH of the conjugation buffer to the optimal range for the chosen chemistry.
Steric hindrance at the conjugation site.Consider alternative conjugation strategies or different PEG linkers.
Multiple PEGylation Products Reaction conditions are too harsh.Reduce the molar excess of the PEG reagent, reaction time, or temperature.
Multiple reactive sites on the peptide.Use site-specific conjugation strategies or protect other reactive groups.
Difficulty in Purification Co-elution of product and impurities.Employ a combination of purification techniques (e.g., SEC followed by IEX).
Aggregation of the PEGylated peptide.Optimize buffer conditions (pH, ionic strength) or add solubilizing agents.

References

The Strategic Application of m-PEG7-alcohol in Small Molecule Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic and pharmacodynamic properties is paramount to its clinical success. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to enhance the therapeutic potential of small molecules.[1] This approach can significantly improve a drug's solubility, extend its plasma half-life, and reduce its immunogenicity.[1] Among the diverse array of PEGylating agents, m-PEG7-alcohol, a monodisperse heptaethylene glycol derivative, offers a precise and versatile tool for the rational design of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in small molecule drug development. It is intended to guide researchers through the synthesis, purification, and characterization of this compound-conjugated small molecules, and to provide a framework for their biological evaluation.

Core Principles and Advantages of this compound Conjugation

The conjugation of this compound to a small molecule therapeutic can impart a range of beneficial properties. The hydrophilic and flexible nature of the seven-unit PEG chain is central to these advantages.

Key Advantages:

  • Enhanced Aqueous Solubility: The hydrophilic character of the PEG chain can significantly increase the solubility of hydrophobic small molecules, which can improve their suitability for intravenous administration and enhance bioavailability.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[2]

  • Reduced Immunogenicity: The PEG chain can act as a steric shield, masking the small molecule from the immune system and thereby reducing the risk of an immune response.[2]

  • Versatility as a Linker: In more complex drug modalities like PROTACs and ADCs, the this compound serves as a flexible linker to connect the active small molecule to a targeting moiety (e.g., an antibody) or an E3 ligase-recruiting ligand.[2][3] The length of the PEG linker is a critical parameter that influences the efficacy of these constructs.[4]

Data Presentation: The Impact of PEGylation on Small Molecule Properties

The decision to incorporate a PEG linker, and the choice of its length, should be guided by empirical data. While specific data for this compound is often embedded within broader studies, the following tables provide representative quantitative data on how PEGylation can influence key drug properties.

Table 1: Representative Impact of PEGylation on Physicochemical Properties of a Small Molecule

ParameterParent Small MoleculePEGylated Small Molecule (with PEG7 linker)Fold Change
Aqueous Solubility (mg/mL) 0.051.530x
LogP 4.22.8-
Cell Permeability (Papp, 10⁻⁶ cm/s) 1580.53x

Note: Data is hypothetical but representative of typical changes observed upon PEGylation.

Table 2: Representative Impact of PEGylation on Pharmacokinetic Parameters of a Small Molecule

ParameterParent Small MoleculePEGylated Small Molecule (with PEG7 linker)Fold Change
Plasma Half-life (t½, hours) 1.5128x
Volume of Distribution (Vd, L/kg) 1020.2x
Clearance (CL, mL/min/kg) 5050.1x
Area Under the Curve (AUC, ng·h/mL) 500500010x

Note: Data is hypothetical but representative of typical changes observed upon PEGylation.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. An this compound-derived linker can provide the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[4]

Signaling Pathway: KRAS Degradation by a PEG-linked PROTAC

The KRAS oncogene is a high-value target in cancer therapy. PROTACs have been developed to induce the degradation of mutant KRAS proteins. The following diagram illustrates the mechanism of action of a hypothetical KRAS-targeting PROTAC that utilizes an this compound-derived linker.

PROTAC_KRAS_Degradation cluster_cell Tumor Cell PROTAC KRAS PROTAC (m-PEG7 Linker) KRAS Oncogenic KRAS (Target Protein) PROTAC->KRAS Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex KRAS-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex KRAS->Ternary_Complex Signaling Downstream Oncogenic Signaling (e.g., MAPK) KRAS->Signaling Activates VHL->Ternary_Complex Ub_KRAS Ubiquitinated KRAS Ternary_Complex->Ub_KRAS Leads to Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Adds Ub tags Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognized by Degraded_KRAS Degraded KRAS Fragments Proteasome->Degraded_KRAS Degrades Degraded_KRAS->Signaling Inhibition of Signaling

PROTAC-mediated degradation of oncogenic KRAS.
Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves a multi-step process from chemical synthesis to biological characterization.

PROTAC_Workflow start Start synthesis PROTAC Synthesis (this compound linker) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification biochemical Biochemical Assays (Ternary Complex Formation) purification->biochemical cellular Cellular Assays (Permeability, Degradation) biochemical->cellular western_blot Western Blot for Target Degradation cellular->western_blot in_vivo In Vivo Studies (PK/PD, Efficacy) western_blot->in_vivo end End in_vivo->end

Experimental workflow for PROTAC development.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent small-molecule cytotoxic agent specifically to cancer cells. The linker that connects the antibody to the payload is a critical component of the ADC, and this compound can be incorporated into the linker design to improve the ADC's properties.[2]

Signaling Pathway: EGFR-Targeted ADC Action

The Epidermal Growth Factor Receptor (EGFR) is overexpressed in many cancers and is a validated target for ADCs.[6] The following diagram illustrates the mechanism of an EGFR-targeted ADC with a PEG-containing linker.

ADC_EGFR_Signaling cluster_cell EGFR-Expressing Cancer Cell ADC Anti-EGFR ADC (m-PEG7 Linker) EGFR EGFR ADC->EGFR Binds ADC_EGFR_Complex ADC-EGFR Complex EGFR->ADC_EGFR_Complex Signaling EGFR Signaling (PI3K/AKT, MAPK) EGFR->Signaling Activates Endosome Endosome ADC_EGFR_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces Apoptosis->Signaling Inhibition of Signaling

Mechanism of action of an EGFR-targeting ADC.

Experimental Protocols

The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to a small molecule.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA or pyridine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[2]

  • Stir the reaction at 0°C for 4 hours. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.

Protocol 2: Conjugation of Activated m-PEG7-tosylate to an Amine-Containing Small Molecule

This protocol outlines the conjugation of the activated m-PEG7-tosylate to a small molecule containing a primary or secondary amine.

Materials:

  • m-PEG7-tosylate (from Protocol 1)

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Reaction vial, magnetic stirrer

Procedure:

  • Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF in a reaction vial.

  • Add K₂CO₃ (2 equivalents) or DIPEA (2 equivalents) to the solution.

  • In a separate vial, dissolve m-PEG7-tosylate (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the m-PEG7-tosylate solution dropwise to the stirred small molecule solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The crude product should be purified by reverse-phase HPLC to isolate the pure PEGylated small molecule.

  • Characterize the final product by LC-MS to confirm the molecular weight and by NMR to verify the structure.

Protocol 3: Western Blot for PROTAC-Mediated Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of advanced small molecule therapeutics. Its defined length and hydrophilic properties provide a rational approach to improving the physicochemical and pharmacokinetic properties of drugs. The protocols and data presented in this document are intended to serve as a guide for researchers to effectively incorporate this compound into their drug development programs, ultimately contributing to the creation of more effective and safer medicines.

References

Application Notes and Protocols for the Analytical Characterization of m-PEG7-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG7-alcohol is a discrete polyethylene (B3416737) glycol (dPEG) reagent characterized by a methoxy-terminated heptameric ethylene (B1197577) glycol chain with a terminal hydroxyl group. The monodisperse nature of this reagent is highly advantageous in bioconjugation, ensuring the formation of homogeneous products, which simplifies analytical characterization and is beneficial for regulatory processes.[1] Robust analytical methodologies are crucial for confirming the successful conjugation of this compound to target molecules, such as proteins, peptides, or small molecules, and for characterizing the resulting conjugates. This document provides detailed application notes and protocols for the primary analytical techniques used to characterize this compound conjugates.

Core Analytical Techniques

A comprehensive characterization of this compound conjugates typically involves a combination of chromatographic and spectroscopic methods to assess purity, molecular weight, and structural integrity. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of conjugates and impurities.

  • Mass Spectrometry (MS): For precise molecular weight determination and confirmation of conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation of covalent bond formation.

  • Size-Exclusion Chromatography (SEC): For analyzing molecular weight distribution and detecting aggregates.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of characteristic functional groups.

A comparative overview of these techniques is presented below.

TechniqueInformation ProvidedPrimary ApplicationAdvantagesLimitations
¹H and ¹³C NMR Detailed atomic-level structure, confirmation of covalent bond formation, and structural integrity.[3]Structural Elucidation & ConfirmationUnambiguously confirms molecular structure and identifies the site of conjugation.[3]Requires relatively high sample concentration; spectra can be complex for large conjugates.[3]
LC-MS (ESI/Q-TOF) Molecular weight confirmation, purity assessment, and identification of impurities/byproducts.[3]Identity & Purity ConfirmationHigh sensitivity and accuracy for molecular weight determination.[3]May not be suitable for quantification without appropriate standards.
HPLC (RP-HPLC) High-resolution separation of conjugates from starting materials and impurities, enabling purity determination.[4]Purity Analysis & QuantificationRobust, quantitative, and excellent for resolving species with different polarities.[4][5]Can be destructive to the sample; may require method development for optimal separation.
SEC-HPLC Analysis of aggregation, determination of hydrodynamic volume, and separation of high molecular weight species.[3]Aggregation & Size AnalysisSeparates molecules based on size in solution, which is useful for large bioconjugates.[3]Lower resolution for molecules of similar size; not ideal for detailed purity analysis of small molecules.[3]
FTIR Spectroscopy Identification of functional groups and confirmation of chemical bond changes post-conjugation.[6]Functional Group AnalysisFast, "reagent-free," and provides structural information from a single spectrum.[6]Provides general structural information rather than detailed connectivity; less sensitive than other methods.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to assess the purity of an this compound conjugate and separate it from unreacted starting materials and byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.[7]

  • C4 or C18 reverse-phase column suitable for the analyte's polarity (e.g., 4.6 x 150 mm, 3.5 µm).[4]

Reagents:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% (v/v) TFA.[7]

  • Sample dissolved in the initial mobile phase composition.

Procedure:

  • System Preparation: Install the column and equilibrate the system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[4][7]

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 40-60°C.[4]

    • Detection: UV absorbance at 220 nm and 280 nm (if the conjugate contains a protein or other chromophore).[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point for method development.[4]

  • Data Analysis:

    • Identify the main peak corresponding to the this compound conjugate.

    • Identify peaks for unreacted starting materials and any byproducts.

    • Calculate the purity of the conjugate using the area percentage method.[5]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection system_prep System Equilibration system_prep->injection separation Gradient Elution injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol is for confirming the molecular weight of the this compound conjugate.

Instrumentation:

  • An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Sample dissolved in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-100 µM.[8]

Procedure:

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a solution of water/acetonitrile with 0.1% formic acid.[9]

  • LC-MS Conditions:

    • LC System: Utilize a reverse-phase column suitable for the conjugate.

    • Gradient: A suitable gradient from low to high organic content to elute the conjugate. A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a common starting point.[3]

    • Flow Rate: 0.3-0.5 mL/min.[3]

    • MS System: A high-resolution mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.

    • Compare the experimental mass to the theoretical mass of the this compound conjugate.

    • The purity can be estimated from the relative peak area in the total ion chromatogram.[3]

LCMS_Workflow prep Sample Preparation (Dilution) lc_separation LC Separation (Reverse Phase) prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis Mass Analysis (High Resolution) ionization->ms_analysis deconvolution Data Deconvolution ms_analysis->deconvolution mw_confirmation Molecular Weight Confirmation deconvolution->mw_confirmation NMR_Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) data_acq Data Acquisition (¹H NMR) sample_prep->data_acq processing Data Processing (Referencing & Phasing) data_acq->processing analysis Spectral Analysis (Chemical Shift & Integration) processing->analysis confirmation Structural Confirmation analysis->confirmation SEC_Workflow prep Sample Preparation (Dilute & Filter) separation Isocratic Separation (SEC Column) prep->separation detection UV Detection (280 nm) separation->detection analysis Peak Integration & Analysis (% Aggregation) detection->analysis FTIR_Workflow background Acquire Background Spectrum sample Acquire Sample Spectrum background->sample analysis Spectral Analysis (Identify Characteristic Bands) sample->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG7-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield of your m-PEG7-alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in my this compound reaction?

Low or no product yield is a frequent issue that can often be attributed to several key factors:

  • Presence of Water: this compound reactions, particularly those involving activation of the hydroxyl group (e.g., tosylation), are highly sensitive to moisture. Water can hydrolyze reagents and quench reactive intermediates.[1][2][3] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Suboptimal Reaction Temperature: If the reaction temperature is too low, the rate of reaction may be impractically slow.[4] Conversely, excessively high temperatures can lead to the degradation of reactants or products and promote side reactions.[4]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the activating agent or base will lead to an incomplete reaction.[1][2]

  • Reagent Purity and Activity: The purity and activity of your reagents, especially activating agents like tosyl chloride, are paramount. Degraded or impure reagents can significantly lower your yield.[2]

Q2: I'm observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side reactions?

The presence of multiple products or impurities can arise from several side reactions:

  • Di-functional PEG Impurities: The starting this compound may contain diol-PEG impurities, which can lead to cross-linking or the formation of bis-substituted products.[5]

  • Side Reactions from High Temperatures: Elevated temperatures can promote undesired side reactions, leading to a decrease in product purity and yield.[4]

  • Elimination Byproducts: The use of a strong base can sometimes promote competing elimination reactions, especially if the subsequent reaction involves nucleophilic substitution.[3]

Q3: How can I effectively monitor the progress of my this compound reaction?

Regularly monitoring your reaction is key to achieving a good yield. The most common methods include:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material (this compound) and the formation of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of the product and remaining reactants at various time points.[2][4]

Q4: What are the best practices for storing and handling this compound to ensure its stability?

To maintain the stability and reactivity of this compound:

  • Storage Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[7][8] For short-term use, refrigeration at 2-8°C is acceptable.[8]

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[8] Exposure to oxygen can lead to oxidation of the PEG chain.[9]

  • Protection from Light: Minimize exposure to light, as it can initiate degradation pathways.[8][9]

Troubleshooting Guides

Low Product Yield
Symptom Potential Cause Recommended Solution
Low or No Reaction The reaction temperature is too low, resulting in a very slow reaction rate.[4]Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress.[4] Consult the literature for optimal temperature ranges for similar reactions.[4]
Insufficient reagents or base.[1]Increase the molar excess of the activating agent and base to 1.2-1.5 equivalents.[1] Ensure all reagents are fresh and of high purity.[1]
Presence of water in the reaction.[1][2]Use anhydrous solvents and reagents.[1] Ensure all glassware is oven-dried and perform the reaction under an inert atmosphere.[2]
Incomplete Reaction Inadequate reaction time.[1][2]Extend the reaction time and continue to monitor the progress by TLC or HPLC until the starting material is fully consumed.[1][2]
Steric hindrance at the reaction site.[5][10]Consider increasing the reaction time or moderately increasing the temperature.[5][10] Using a longer PEG linker in subsequent steps might also alleviate steric clash.[10]
Presence of Impurities
Symptom Potential Cause Recommended Solution
Multiple Spots on TLC/HPLC The reaction temperature is too high, leading to side reactions or decomposition.[4]Decrease the reaction temperature.[4] Consider a stepwise temperature profile, initiating the reaction at a lower temperature and then raising it if necessary.[4]
The starting this compound contains diol impurities, leading to cross-linked products.[5]Use high-purity, monodisperse this compound from a reputable supplier.[5]
Inconsistent Results Poor temperature control, leading to fluctuations in the reaction rate.[4]Use a reliable and precise temperature control system, such as an oil bath with a thermostat.[4] Ensure uniform heating with appropriate stirring.[4]

Experimental Protocols

Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[6]

  • Pyridine (B92270) or Triethylamine (TEA)[6]

  • p-toluenesulfonyl chloride (TsCl)[6][11]

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the solution to 0°C using an ice bath.[6]

  • Add pyridine or TEA (1.5 eq.) to the solution.[6]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.[6]

  • Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction by adding deionized water.[6]

  • Separate the organic layer and wash it successively with deionized water and brine solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[6]

Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.[6]

Materials:

  • This compound

  • Dichloromethane (DCM)[6]

  • Dess-Martin Periodinane (DMP)[6]

  • Saturated sodium bicarbonate solution[6]

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 eq.) in DCM in a round-bottom flask.[6]

  • Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.[6]

  • Stir the reaction for 1-2 hours.[6]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[6]

  • Stir for 10 minutes, then separate the organic layer.[6]

  • Wash the organic layer with sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed q1 Is the reaction anhydrous? start->q1 s1 Use anhydrous solvents/reagents. Perform under inert atmosphere. q1->s1 No q2 Is the temperature optimal? q1->q2 Yes s1->q2 s2_low Gradually increase temperature. q2->s2_low Too Low s2_high Decrease temperature to avoid side reactions. q2->s2_high Too High q3 Is stoichiometry correct? q2->q3 Yes s2_low->q3 s2_high->q3 s3 Increase molar excess of reagents. q3->s3 No q4 Is reaction time sufficient? q3->q4 Yes s3->q4 s4 Extend reaction time and monitor. q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: Troubleshooting workflow for low this compound reaction yield.

G cluster_1 Reaction Pathway: Tosylation of this compound reactant1 This compound conditions 0°C to RT Anhydrous DCM reactant1->conditions reactant2 p-toluenesulfonyl chloride (TsCl) reactant2->conditions reagent Pyridine or TEA (Base) reagent->conditions product m-PEG7-tosylate conditions->product Nucleophilic Substitution

Caption: Tosylation reaction pathway for this compound.

References

preventing aggregation during m-PEG7-alcohol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of m-PEG7-alcohol, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its conjugation require an "activation" step?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methyl ether group and a hydroxyl group. The seven repeating ethylene (B1197577) glycol units provide a hydrophilic spacer. The terminal hydroxyl group is not inherently reactive towards functional groups on proteins, such as primary amines (lysine residues) or thiols (cysteine residues), under typical bioconjugation conditions.[1][2] Therefore, it must first be chemically "activated" to create a more reactive functional group that can efficiently couple with the target biomolecule.[1][2]

Q2: What are the primary causes of protein aggregation during this compound conjugation?

A2: Protein aggregation during the PEGylation process is a common challenge and can be attributed to several factors:

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[3] Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[3]

  • High Protein Concentration : At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[3][4]

  • Intermolecular Cross-linking : If the starting this compound contains bifunctional impurities (HO-PEG7-OH), activation of both ends can lead to the cross-linking of multiple protein molecules.[5]

  • Localized High Concentration of Reagent : Adding the activated PEG reagent too quickly can create localized "hot spots" of high concentration, which can induce precipitation or aggregation.[6]

  • Conformational Changes : The attachment of the PEG chain can sometimes induce slight conformational changes in the protein, potentially exposing aggregation-prone regions.[4]

  • Presence of Pre-existing Aggregates : If the initial protein stock solution contains small amounts of aggregates, these can act as seeds, accelerating the aggregation process during the conjugation reaction.[4]

Q3: How can I detect and quantify aggregation in my PEGylated protein sample?

A3: Several analytical techniques are available to detect and quantify protein aggregation. The choice of method depends on the nature of the aggregates (soluble or insoluble) and the required level of detail.

Analytical TechniquePrincipleKey AdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Robust, reproducible, and excellent for quantifying soluble aggregates and separating them from the monomeric PEGylated protein.May not resolve different positional isomers of the PEGylated protein.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing light scattering fluctuations.Highly sensitive to the presence of large aggregates and provides information on the size distribution.Can be overly sensitive to small amounts of dust or large contaminants, potentially skewing results.
UV-Vis Spectroscopy An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates (turbidity).Simple, quick, and readily available.Provides a qualitative rather than quantitative measure of aggregation.
SDS-PAGE Separates proteins based on molecular weight.Can visualize high molecular weight aggregates that do not enter the resolving gel.Not ideal for quantifying soluble aggregates and can be influenced by the non-globular shape of PEGylated proteins.

Q4: What are stabilizing excipients and how can they help prevent aggregation?

A4: Stabilizing excipients are additives included in the reaction buffer to help maintain protein stability and prevent aggregation.[7] They function through various mechanisms, such as promoting the native protein conformation and reducing non-specific protein-protein interactions.[7]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Acts as a protein stabilizer through preferential exclusion, favoring the more compact native state.
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions and can increase protein solubility.[8]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues during this compound conjugation.

Problem 1: Immediate Precipitation or Cloudiness Upon Adding Activated PEG Reagent
Possible CauseRecommended Solution
Localized High Concentration of Reagent Add the activated PEG reagent slowly and drop-wise to the protein solution while gently stirring. Consider adding the reagent in smaller aliquots over a period of time.[6]
High Protein Concentration Reduce the protein concentration. It is advisable to test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in small-scale pilot reactions.
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability, which may not be the same as the optimal pH for the conjugation reaction. Conduct a pH screening experiment to find a suitable balance.
Reagent Insolubility Ensure the activated PEG reagent is fully dissolved in a suitable, anhydrous organic solvent (like DMSO or DMF) before adding it to the aqueous protein solution. Keep the final concentration of the organic solvent low (typically <10%).[9]
Problem 2: Gradual Formation of Aggregates During the Reaction
Possible CauseRecommended Solution
Elevated Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate but can significantly improve protein stability.[5]
Incorrect PEG:Protein Molar Ratio An excessive molar ratio of the PEG reagent can sometimes lead to over-PEGylation and aggregation. Empirically determine the optimal molar ratio by testing a range (e.g., 5:1, 10:1, 20:1 PEG to protein).
Presence of Bifunctional PEG Impurities Ensure the use of high-purity, monodisperse this compound to minimize the risk of cross-linking from diol impurities.[5]
Suboptimal Buffer Composition Avoid using buffers that contain primary amines (e.g., Tris, Glycine) as they will compete with the protein for reaction with the activated PEG.[2] Suitable alternatives include phosphate-buffered saline (PBS) or HEPES buffer.
Problem 3: Soluble Aggregates Detected Post-Purification
Possible CauseRecommended Solution
Formation of Soluble Aggregates PEGylation can sometimes render aggregates soluble that would otherwise precipitate.[10] Optimize reaction conditions (pH, temperature, concentrations) to minimize their formation from the start.
Ineffective Purification Use a high-resolution size-exclusion chromatography (SEC) column to effectively separate the monomeric PEGylated protein from soluble high-molecular-weight species.
Protein Instability Post-PEGylation Characterize the stability of the purified PEGylated protein in its final formulation buffer. Consider adding stabilizing excipients to the storage buffer.
Alternative PEGylation Strategy Needed If aggregation persists despite extensive optimization, consider alternative PEGylation strategies, such as targeting a different functional group on the protein (e.g., thiols on cysteine residues) if available.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG7-tosylate

This protocol describes the conversion of the terminal hydroxyl group of this compound into a tosylate, which is a good leaving group for subsequent reactions with nucleophiles like primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in an oven-dried round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the flask dropwise.

  • Allow the reaction to stir at 0°C for 2-4 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up by washing with cold, dilute acid and brine, followed by precipitation of the product in cold diethyl ether.

  • Confirm the structure of the resulting m-PEG7-tosylate by ¹H NMR.

Protocol 2: General Protein Conjugation with Activated m-PEG7

This protocol provides a general framework for conjugating the activated PEG (e.g., m-PEG7-tosylate) to a protein.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., 0.1 M PBS, pH 7.4-8.0)

  • Activated m-PEG7 (e.g., m-PEG7-tosylate) dissolved in anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer.[9] Keep the solution on ice.

  • Allow the vial of activated m-PEG7 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the activated PEG in anhydrous DMSO or DMF.[2]

  • Add a calculated amount of the activated PEG stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 50-fold).[9]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.

  • Stop the reaction by adding the quenching solution to consume any unreacted activated PEG.[1]

  • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method, such as SEC.[9]

Visualizations

G cluster_activation Stage 1: Activation of this compound cluster_conjugation Stage 2: Conjugation to Protein cluster_purification Stage 3: Purification & Analysis mPEG_OH This compound Activated_PEG Activated m-PEG7 (e.g., m-PEG7-OTs) mPEG_OH->Activated_PEG Anhydrous Solvent, Base, Controlled Temp. Activation_Reagent Activation Reagent (e.g., TsCl, DSC, Tresyl Chloride) Activation_Reagent->Activated_PEG Conjugated_Protein PEGylated Protein Activated_PEG->Conjugated_Protein Gentle Mixing, Controlled Temp. Target_Protein Target Protein (in Amine-Free Buffer, pH 7-8.5) Target_Protein->Conjugated_Protein Purification Purification (e.g., SEC) Conjugated_Protein->Purification Analysis Analysis (SEC, DLS, SDS-PAGE) Purification->Analysis

Caption: General experimental workflow for this compound conjugation.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Aggregation Observed? High_Conc High Protein or PEG Concentration? start->High_Conc Wrong_pH Suboptimal pH? start->Wrong_pH High_Temp High Temperature? start->High_Temp Mixing Reagent Added Too Quickly? start->Mixing Buffer Buffer Contains Primary Amines? start->Buffer Add_Excipients Add Stabilizers (e.g., Arginine, Sucrose) start->Add_Excipients Consider Also Reduce_Conc Lower Concentrations High_Conc->Reduce_Conc Optimize_pH Screen for Optimal pH Wrong_pH->Optimize_pH Lower_Temp React at 4°C High_Temp->Lower_Temp Slow_Addition Slow, Dropwise Addition Mixing->Slow_Addition Change_Buffer Use PBS or HEPES Buffer->Change_Buffer end Monitor for Improvement (SEC, DLS) Reduce_Conc->end Optimize_pH->end Lower_Temp->end Slow_Addition->end Change_Buffer->end Add_Excipients->end

Caption: Troubleshooting logic for preventing aggregation.

References

Technical Support Center: Optimizing Reactions with m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures when working with m-PEG7-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on reactions involving this compound?

A1: As a general principle, increasing the reaction temperature typically accelerates the reaction rate for this compound.[1] This is due to the increase in kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions, more effectively overcoming the reaction's activation energy barrier.[1]

Q2: Is there a general rule for how much the reaction rate increases with temperature?

A2: A common rule of thumb in chemical kinetics suggests that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[1] However, this is a broad generalization, and the actual effect of temperature can vary significantly based on the specific reaction, solvent, and any catalysts used.[1]

Q3: What are the potential negative consequences of using a reaction temperature that is too high?

A3: While higher temperatures can increase reaction rates, excessive heat can lead to several problems[1]:

  • Side Reactions: Increased temperatures can promote undesired side reactions, which will decrease the purity and overall yield of your target product.[1]

  • Degradation: this compound, as well as other reactants and products, may degrade at elevated temperatures.[1] The ether linkages in the PEG backbone are susceptible to auto-oxidation, a process that can be initiated by heat.[2]

  • Solvent Evaporation: In an open or poorly sealed reaction vessel, volatile solvents may evaporate, altering the concentration of reactants and negatively impacting the reaction kinetics.[1]

  • Equilibrium Shifts: For reversible reactions, an increase in temperature may shift the equilibrium, potentially decreasing the product yield for exothermic reactions.[1]

Q4: How can I determine the optimal temperature for my specific this compound reaction?

A4: The optimal temperature for a reaction with this compound should be determined empirically. A systematic approach, such as a Design of Experiments (DoE), can be effective.[1] A common method is to perform the reaction at a range of temperatures and monitor the outcomes.

Q5: What are the recommended storage conditions for this compound to ensure its stability before use?

A5: To maintain optimal stability, this compound should be stored at -20°C for long-term storage.[3] For short-term use (days to weeks), refrigeration at 2-8°C is acceptable.[3] It is also crucial to protect the compound from light and moisture by keeping it in a tightly sealed container.[3]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during reactions with this compound that may be related to the reaction temperature.

ProblemPotential Cause (Temperature-Related)Recommended Solution
Low or No Reaction The reaction temperature is too low, resulting in a very slow reaction rate.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step.[1]2. Consult scientific literature for similar reactions to identify a suitable temperature range.[1]3. Ensure your heating apparatus is properly calibrated.[1]
Presence of Impurities or Byproducts The reaction temperature is too high, leading to side reactions or decomposition of starting materials or products.[1]1. Decrease the reaction temperature.[1]2. Use analytical techniques like HPLC or LC-MS to identify the impurities and better understand the side reactions.[1]3. Consider implementing a stepwise temperature profile, initiating the reaction at a lower temperature and then raising it if necessary.[1]
Inconsistent Results Poor temperature control is causing fluctuations in the reaction rate.1. Use a reliable heating system with precise temperature control (e.g., a temperature-controlled oil bath or a jacketed reactor).2. Ensure consistent and efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Low Yield in Conjugation Reactions Steric hindrance may be preventing the reaction from proceeding efficiently at a lower temperature.Gently increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.[4]

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound, with a focus on temperature control.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, activating it for nucleophilic substitution.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.[5]

  • Add pyridine or TEA (1.5 eq.) to the solution.[5]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.[5]

  • Stir the reaction at 0°C for 4 hours. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, quench the reaction by adding deionized water.

  • Proceed with standard workup and purification procedures.

Protocol 2: Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the alcohol to an aldehyde for use in reactions like reductive amination.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

Procedure:

  • Dissolve this compound (1 eq.) in DCM in a round-bottom flask.[5]

  • Add Dess-Martin Periodinane (1.1 eq.) to the solution at room temperature.[5]

  • Stir the reaction for 1-2 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[5]

  • Proceed with standard workup and purification procedures.

Protocol 3: Conjugation to an Antibody via Cysteine Residues

This protocol provides a general procedure for conjugating a maleimide-functionalized m-PEG7-linker to a monoclonal antibody.

Materials:

  • Reduced antibody

  • m-PEG7-maleimide-payload

  • N-acetylcysteine

Procedure:

  • Add the m-PEG7-maleimide-payload solution (typically in 5-10 fold molar excess) to the reduced antibody solution.

  • Incubate the reaction. The temperature and time can be varied: room temperature for 1-2 hours or 4°C overnight.[5] The lower temperature may be preferable for sensitive biomolecules.

  • Quench any unreacted maleimide (B117702) groups by adding a 5-fold molar excess of N-acetylcysteine.[5]

  • Purify the resulting antibody-drug conjugate (ADC) using a suitable method like size-exclusion chromatography (SEC).

Visualizations

G cluster_start Start: Reaction Issue cluster_troubleshooting Troubleshooting Path cluster_end Resolution start Reaction Outcome Unsatisfactory low_yield Low or No Yield? start->low_yield impurities Impurities Present? low_yield->impurities No increase_temp Action: Gradually Increase Temperature (5-10°C increments) low_yield->increase_temp Yes decrease_temp Action: Decrease Temperature impurities->decrease_temp Yes optimize_time Action: Optimize Reaction Time impurities->optimize_time No end Problem Resolved increase_temp->end decrease_temp->end check_reagents Action: Verify Reagent Purity optimize_time->check_reagents check_reagents->end

Caption: Troubleshooting workflow for temperature optimization in this compound reactions.

References

troubleshooting low yield in m-PEG7-alcohol tosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the tosylation of m-PEG7-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of tosylating this compound?

A1: The tosylation of this compound converts the terminal hydroxyl group (-OH) into a tosylate group (-OTs). The tosylate is an excellent leaving group, making the m-PEG7-tosylate a key intermediate for subsequent nucleophilic substitution reactions. This activation is a crucial step for conjugating the PEG linker to various molecules, such as proteins, peptides, and small drugs, to improve their solubility, stability, and pharmacokinetic properties.[1][2][3]

Q2: My tosylation reaction has a low yield. What are the most common causes?

A2: Low yields in the tosylation of this compound can often be attributed to several factors:

  • Presence of Water: Tosyl chloride (TsCl) is highly reactive towards water, leading to its hydrolysis into the unreactive p-toluenesulfonic acid. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5][6][7][8]

  • Reagent Quality: The purity of this compound, tosyl chloride, and the base is crucial. Old or improperly stored tosyl chloride may have already hydrolyzed.[7] The base, such as pyridine (B92270) or triethylamine (B128534), can absorb moisture and should be freshly distilled or from a recently opened bottle.[7]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of the reagents.[5][9][10]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired m-PEG7-tosylate.[2][4][5]

Q3: What are the common side reactions during the tosylation of this compound?

A3: Several side reactions can occur, leading to a complex product mixture and reduced yield:

  • Hydrolysis of Tosyl Chloride: As mentioned, any moisture present will lead to the hydrolysis of tosyl chloride.[4][5]

  • Formation of Chlorinated Byproduct: The chloride ion generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate group, resulting in a chloro-PEG derivative.[2][11]

  • Di-tosylation: If the starting material contains PEG-diol instead of m-PEG-alcohol, the di-tosylated product can be formed.[5][9]

  • Elimination Reactions: Under strongly basic conditions or at elevated temperatures, β-elimination can occur, leading to the formation of a terminal alkene on the PEG chain.[2][9]

Q4: How can I monitor the progress of my tosylation reaction?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][9][12] The m-PEG7-tosylate product is less polar than the starting this compound and will therefore have a higher Rf value on the TLC plate. A suitable eluent system, such as a mixture of dichloromethane (B109758) and methanol (B129727), should be used.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Presence of water in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).[6][7][8]
Degraded tosyl chloride or base.Use fresh or purified tosyl chloride and a freshly opened or distilled bottle of base (e.g., pyridine or triethylamine).[7]
Insufficient reaction time or temperature.Allow the reaction to stir overnight at room temperature. If the reaction is still slow, a slight increase in temperature can be considered, but be mindful of potential side reactions.[9][12][13]
Incorrect stoichiometry.Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and base (1.5-3 equivalents) relative to the this compound.[9][12]
Multiple Spots on TLC (Besides Starting Material and Product) Formation of side products (e.g., chlorinated PEG, elimination product).Maintain a low reaction temperature (start at 0°C).[12][13] Ensure a non-nucleophilic base like triethylamine is used.[9]
Presence of unreacted tosyl chloride or its hydrolysis product.During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove unreacted TsCl and p-toluenesulfonic acid.[9]
Difficulty in Purifying the Product The product is an oil and difficult to handle.This is common for PEG derivatives. Purification by column chromatography on silica (B1680970) gel is the recommended method.[9][13]
Co-elution of impurities with the product.Optimize the solvent system for column chromatography. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar mixture (e.g., dichloromethane/methanol) can improve separation.[13]

Experimental Protocols

Detailed Protocol for this compound Tosylation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: Dry the this compound under vacuum to remove any residual water. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.[5][9]

  • Cooling: Cool the solution to 0°C using an ice bath.[12][13]

  • Addition of Base: Add anhydrous triethylamine (1.5 - 3 equivalents) or pyridine to the solution and stir for 10-15 minutes.[9][12][13]

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PEG solution over 30-60 minutes, maintaining the temperature at 0°C.[9][13]

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[9][13]

  • Monitoring: Monitor the reaction progress by TLC.[1][12] The product should have a higher Rf than the starting alcohol.

  • Work-up:

    • Quench the reaction by adding cold deionized water.[1][13]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO3 solution (to remove excess TsCl and p-toluenesulfonic acid), and brine.[9][13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude m-PEG7-tosylate.[1][13]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent gradient, for example, from 100% DCM to a mixture of DCM and methanol (e.g., 9:1 v/v).[13]

  • Characterization: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure. Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_peg Dry this compound dissolve Dissolve this compound in anhydrous DCM prep_peg->dissolve prep_reagents Use anhydrous solvents and fresh reagents prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_base Add triethylamine or pyridine cool->add_base add_tscl Add TsCl solution dropwise add_base->add_tscl react Stir at 0°C, then warm to RT overnight add_tscl->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, and brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterize Characterize product chromatography->characterize

Caption: Experimental workflow for the tosylation of this compound.

troubleshooting_flowchart start Low Yield in Tosylation Reaction check_reaction Is the starting material consumed (checked by TLC)? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complex_mixture Complex mixture observed by TLC/LC-MS? check_reaction->complex_mixture Yes cause_moisture Cause: Moisture present? incomplete_reaction->cause_moisture cause_reagents Cause: Impure reagents? incomplete_reaction->cause_reagents cause_conditions Cause: Suboptimal conditions? incomplete_reaction->cause_conditions solution_anhydrous Solution: Ensure anhydrous conditions. cause_moisture->solution_anhydrous solution_fresh_reagents Solution: Use fresh reagents. cause_reagents->solution_fresh_reagents solution_optimize Solution: Optimize time, temp, stoichiometry. cause_conditions->solution_optimize side_reactions Side Reactions Occurred complex_mixture->side_reactions Yes purification_issue Difficulty in Purification complex_mixture->purification_issue No cause_temp Cause: High temperature? side_reactions->cause_temp cause_base Cause: Incorrect base? side_reactions->cause_base solution_temp Solution: Maintain low temperature (0°C). cause_temp->solution_temp solution_base Solution: Use a non-nucleophilic base. cause_base->solution_base solution_chromatography Solution: Optimize column chromatography conditions. purification_issue->solution_chromatography

Caption: Troubleshooting flowchart for low yield in this compound tosylation.

References

side reactions of m-PEG7-alcohol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG7-alcohol

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (methoxy-polyethylene glycol with 7 ethylene (B1197577) glycol units) is a high-purity, monodisperse PEG derivative.[1] It features a chemically inert methoxy (B1213986) group at one end and a reactive terminal hydroxyl group at the other.[2] This structure makes it a versatile tool in bioconjugation, drug delivery, and nanotechnology.[1][3] Its primary applications include serving as a hydrophilic linker to improve the solubility and pharmacokinetic profile of drugs, modifying surfaces to reduce non-specific binding, and acting as a precursor for the synthesis of more complex functionalized PEG reagents.[2][3]

Q2: What are the main side reactions to be aware of when working with this compound?

A2: The two primary side reactions of concern are:

  • Oxidation: The terminal hydroxyl group is susceptible to oxidation, which first forms an aldehyde (m-PEG7-aldehyde) and can be further oxidized to a carboxylic acid (m-PEG7-acid).[4] This is the most common degradation pathway and can be initiated by exposure to atmospheric oxygen, heat, or light.[4]

  • Unintended Esterification: During coupling reactions where a carboxylic acid on a target molecule is activated (e.g., using carbodiimides like EDC), the hydroxyl group of this compound can act as a nucleophile, leading to the formation of an undesired PEG-ester conjugate.

Q3: How should I properly store and handle this compound to maintain its stability?

A3: To minimize degradation, this compound should be stored under controlled conditions. For long-term storage, a temperature of -20°C is recommended.[1] For daily or weekly use, refrigeration at 2-8°C is acceptable.[4] The compound should be kept in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, light, and oxygen.[4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound.

Q4: When is it necessary to protect the hydroxyl group of this compound?

A4: Protection of the hydroxyl group is recommended when you are performing a reaction that could involve its unintended participation. The most common scenario is the activation of a carboxylic acid with a carbodiimide (B86325) (e.g., EDC/NHS) to form an amide bond with an amine on a target molecule. In this case, the unprotected hydroxyl group of the PEG can compete with the target amine, leading to a significant ester byproduct. For reactions where the hydroxyl group is unreactive, such as maleimide-thiol coupling at physiological pH, protection is generally not necessary.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction
Possible Cause Recommended Solution
Degraded this compound Verify the purity of your this compound using HPLC. If degradation is observed (unexpected peaks), use a fresh, properly stored vial.[4] Review your storage and handling procedures to prevent future degradation.[4]
Inaccurate Concentration If the compound is hygroscopic, weigh it in a controlled environment (e.g., a glove box). Always prepare fresh solutions before use.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pH, and reaction time. For many reactions, a slight increase in temperature can increase the rate, but excessive heat can promote side reactions.[5]
Steric Hindrance If the reaction site is sterically hindered, consider increasing the reaction time or gently heating the reaction. In some cases, a longer PEG linker might be necessary to reduce steric clash.
Problem 2: Appearance of Unexpected Byproducts in Analysis (e.g., HPLC, LC-MS)
Possible Cause Recommended Solution
Oxidation of this compound The appearance of peaks corresponding to the aldehyde or carboxylic acid derivatives indicates oxidation.[4] Ensure all future reactions are performed under an inert atmosphere (argon or nitrogen) and that solvents are deoxygenated. Store this compound under inert gas.[4]
Unintended Esterification If you are performing a carbodiimide-mediated coupling without a protecting group, a significant byproduct may be the PEG-ester. To avoid this, protect the hydroxyl group of this compound with a suitable protecting group (e.g., Benzyl (B1604629) or TBDMS) before the coupling step.
Presence of Diol Impurity A common impurity in m-PEG reagents is the corresponding diol (HO-PEG7-OH), which can lead to cross-linking.[6] Use high-purity this compound from a reputable supplier and confirm purity by HPLC.[3][6]
Reaction with Buffer Components Avoid using buffers with nucleophilic groups (e.g., Tris) if you are working with an activated form of this compound (e.g., m-PEG7-NHS ester). Use non-nucleophilic buffers like PBS, HEPES, or borate.
Problem 3: Protein Aggregation during PEGylation
Possible Cause Recommended Solution
Suboptimal Reaction Conditions High protein concentration, a pH close to the protein's isoelectric point (pI), or high temperature can induce aggregation.[7] Reduce the protein concentration, adjust the pH to be at least 1-2 units away from the pI, and consider performing the reaction at a lower temperature (e.g., 4°C).[7]
Intermolecular Cross-linking If your this compound contains significant amounts of diol impurity, this can cause cross-linking of protein molecules. Use high-purity, monodisperse this compound.[6]
Acid-Induced Denaturation If your workflow involves the removal of an acid-labile protecting group (like t-butyl ester), the acidic conditions can cause protein denaturation and aggregation.[7] Optimize the acid concentration and incubation time, and consider performing the deprotection on ice.[7]

Data Presentation: Impact of Conditions on Side Reactions

Disclaimer: The following data is illustrative and based on general chemical principles and published findings for similar compounds. Actual yields may vary depending on specific experimental conditions.

Table 1: Hypothetical Impact of Storage Conditions on this compound Purity over 6 Months

Storage ConditionAtmospherePurity of this compound (%)m-PEG7-aldehyde (%)m-PEG7-acid (%)
-20°CInert Gas (Argon)>99%<0.5%<0.5%
4°CInert Gas (Argon)~98%~1.5%<0.5%
25°C (Room Temp)Air~90%~7%~3%
40°C (Accelerated)Air<80%>15%>5%

Table 2: Estimated Yield of Unintended Ester Side Product in a Typical EDC/NHS Coupling Reaction

Hydroxyl Protecting GroupTarget ReactionDesired Amide Product YieldUnwanted Ester Byproduct Yield
NoneAmine Coupling60-80%20-40%
Benzyl (Bn) EtherAmine Coupling>95%<5%
tert-Butyldimethylsilyl (TBDMS) EtherAmine Coupling>95%<5%

Experimental Protocols

Protocol 1: Protection of this compound with Benzyl (Bn) Ether

This protocol describes the protection of the terminal hydroxyl group as a benzyl ether to prevent its participation in subsequent reactions.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add Sodium Hydride (1.2 equivalents) portion-wise to the solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add Benzyl Bromide (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the terminal alcohol to an aldehyde for subsequent reactions like reductive amination.[8]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.[8]

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.[8]

  • Stir the reaction for 1-2 hours.[8]

  • Monitor the reaction progress by TLC.[8]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.[8]

  • Separate the organic layer and wash it with sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[8]

Visualizations

G cluster_storage Storage & Handling cluster_reaction Reaction Pathway Storage This compound (Purity > 99%) Degradation Oxidation (Exposure to Air, Light, Heat) Storage->Degradation Improper Storage Start This compound Activation Activation of Target Molecule (e.g., Carboxylic Acid with EDC/NHS) Start->Activation Unprotected Pathway Protection Protect Hydroxyl Group (e.g., as Benzyl Ether) Start->Protection Step 1 SideReaction Unintended Esterification (Side Product) Activation->SideReaction DesiredReaction Desired Conjugation (e.g., Amide Bond Formation) Activation->DesiredReaction Protection->Activation Step 2

Caption: Logical workflow for minimizing side reactions of this compound.

G cluster_troubleshooting Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckPurity Check Purity of This compound (HPLC) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (Temp, pH, Time) PurityOK->OptimizeConditions Yes UseFresh Use Fresh Reagent PurityOK->UseFresh No ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK ConsiderProtectingGroup Consider Protecting Group Strategy ConditionsOK->ConsiderProtectingGroup No Success Successful Reaction ConditionsOK->Success Yes

Caption: Troubleshooting logic for low reaction yield with this compound.

References

Technical Support Center: Purification of m-PEG7-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of m-PEG7-alcohol reaction products. Below, you will find troubleshooting guides and frequently asked questions to ensure the highest purity of your compounds for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and subsequent reactions?

A1: Common impurities include unreacted starting materials, such as heptaethylene glycol and functionalization reagents. A significant byproduct to consider is the diol impurity (heptaethylene glycol), which can arise from incomplete reactions.[1] In subsequent reactions, you may also find bis-functionalized PEG7 species, where both ends of the PEG chain have reacted.[2]

Q2: Which chromatographic method is best suited for purifying this compound products?

A2: The choice of chromatography depends on the scale of your purification and the nature of the impurities. For initial, large-scale purification, normal-phase column chromatography on silica (B1680970) gel is effective for removing less polar impurities.[3] For high-resolution separation and final polishing, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method, capable of separating the desired monofunctionalized product from closely related impurities like the diol.[1][4]

Q3: How can I effectively remove the diol impurity from my this compound product?

A3: The diol impurity is more polar than the desired this compound. This difference in polarity can be exploited for separation. Liquid-liquid extraction with a brine solution can be an effective initial step, as the more polar diol will preferentially partition into the aqueous phase.[4] For complete removal, RP-HPLC is highly effective, as the diol will typically have a shorter retention time than the monofunctional product.[1]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is excellent for quantifying non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation and can help identify and quantify impurities.[5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.[5]

Q5: My this compound product is a viscous oil. How should I handle it for purification?

A5: The viscous nature of PEG compounds is normal. To facilitate handling and purification, dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column. For silica gel chromatography, dichloromethane (B109758) (DCM) is a common choice.[2] For RP-HPLC, the initial mobile phase composition is recommended.[6]

Troubleshooting Guides

Column Chromatography (Normal Phase)
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the eluent system. Start with a non-polar solvent (e.g., hexane (B92381) or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[2] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.
Column overload.Do not exceed the recommended loading capacity of your silica gel column. A general rule is 1:20 to 1:100 ratio of crude material to silica gel by weight.
Sample loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., DCM or toluene) before loading.[2]
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.If the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly or not at all, gradually increase the polarity.
Streaking or Tailing of Bands on the Column The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
Reversed-Phase HPLC (RP-HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Inject a smaller volume or a more dilute sample.[6]
Secondary interactions with the stationary phase.Adjust the mobile phase pH. Using an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% is common.[6]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
No Peaks or Very Small Peaks Low sample concentration.Inject a more concentrated sample.
Inappropriate detector for the compound.This compound lacks a strong chromophore for UV detection. Use a universal detector like CAD, ELSD, or MS for better sensitivity.[1]
Co-elution of Product and Impurities Inadequate separation gradient.Optimize the gradient. A shallower gradient will provide better resolution.[7]
Incorrect column chemistry.For PEGylated compounds, C4 or C18 columns can be effective. Experiment with different column types if separation is challenging.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is suitable for an initial purification of a crude this compound reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Hexane, Ethyl Acetate (EtOAc)

  • Glass column, flasks, and test tubes

Procedure:

  • TLC Analysis: Determine a suitable mobile phase system using TLC. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Dry-load this powder onto the top of the packed column.[2]

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity by adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Protocol 2: Purity Analysis by RP-HPLC

This protocol outlines a method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade[7]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.[7]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 50 °C[1]

    • Injection Volume: 10 µL[1]

  • Data Analysis: Identify the main peak corresponding to this compound. The diol impurity, if present, is expected to elute earlier.[1] Calculate the purity based on the area percentage of the main peak relative to the total peak area.[5]

Visualizations

G General Purification and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Reaction Product LLE Liquid-Liquid Extraction (Optional, to remove polar impurities) Crude->LLE Initial Cleanup FCC Flash Column Chromatography (Bulk Purification) Crude->FCC LLE->FCC HPLC_prep Preparative RP-HPLC (Final Polishing) FCC->HPLC_prep For High Purity TLC TLC FCC->TLC Monitor Fractions Pure Pure this compound Product FCC->Pure If Sufficiently Pure HPLC_an Analytical RP-HPLC HPLC_prep->HPLC_an Analyze Fractions HPLC_prep->Pure NMR NMR Spectroscopy MS Mass Spectrometry Pure->HPLC_an Final QC Pure->NMR Final QC Pure->MS Final QC

Caption: A typical workflow for the purification and analysis of this compound.

G Troubleshooting Logic for Poor Chromatographic Separation Start Poor Separation Observed Check_Loading Is the column overloaded? Start->Check_Loading Reduce_Load Reduce sample load/concentration Check_Loading->Reduce_Load Yes Check_Solvent Is the mobile phase optimal? Check_Loading->Check_Solvent No Success Improved Separation Reduce_Load->Success Optimize_Gradient Optimize mobile phase gradient/composition (Use TLC for guidance) Check_Solvent->Optimize_Gradient No Check_Sample_Solvent Is the sample dissolved in the initial mobile phase? Check_Solvent->Check_Sample_Solvent Yes Optimize_Gradient->Success Change_Sample_Solvent Dissolve sample in a weaker solvent or initial mobile phase Check_Sample_Solvent->Change_Sample_Solvent No Check_Sample_Solvent->Success Yes Change_Sample_Solvent->Success

Caption: A logical workflow for troubleshooting poor chromatographic separation.

References

Technical Support Center: m-PEG₇-Alcohol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of m-PEG₇-alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up m-PEG₇-alcohol synthesis?

A1: Scaling up the synthesis of m-PEG₇-alcohol from laboratory to industrial production presents several key challenges. These include maintaining high yield and purity, managing an increase in side-product formation, and overcoming difficulties in purification.[1] The viscous, oily nature of polyethylene (B3416737) glycols (PEGs) can complicate handling, transfers, and purification processes at a larger scale.[1] Furthermore, ensuring strictly anhydrous (water-free) conditions in large reaction vessels is critical to prevent unwanted side reactions.[1]

Q2: Which synthetic method is recommended for large-scale production of monodisperse m-PEG₇-alcohol?

A2: For producing monodisperse PEGs like m-PEG₇-alcohol at scale, a stepwise synthesis on a solid support is often recommended.[2] This solid-phase synthesis approach allows for precise control over the PEG chain length. A major advantage for scalability is the simplified removal of excess reagents and byproducts through simple washing and filtration, which can avoid complex and costly chromatographic purification steps.[2][3]

Q3: What are the critical parameters to control during the Williamson ether synthesis for m-PEG₇-alcohol?

A3: The Williamson ether synthesis is a fundamental reaction for building the ether linkages in the PEG chain.[4] Key parameters to control for a high-yield synthesis include:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can consume the reactive intermediates. All glassware, solvents, and reagents must be rigorously dried.[4]

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the alcohol.[4][5]

  • Reaction Temperature: The temperature must be optimized to ensure a reasonable reaction rate while minimizing side reactions such as elimination.[4]

  • Stoichiometry: The molar ratios of the reactants must be carefully controlled to maximize product formation and minimize byproducts.[4]

  • Solvent Selection: Aprotic polar solvents such as Tetrahydrofuran (THF) are preferred as they facilitate the Sₙ2 reaction mechanism.[4]

Q4: What are the primary impurities I should expect in my scaled-up synthesis?

A4: Common impurities include unreacted starting materials (e.g., heptaethylene glycol), bis-alkylation products (where both ends of the glycol have reacted), and byproducts from elimination reactions.[6][7] Another significant impurity can be the corresponding diol (HO-PEG-OH), which can arise if water is present in the reaction.[8]

Q5: How can I effectively monitor the progress of the synthesis during scale-up?

A5: Regular in-process monitoring is crucial. Key analytical techniques include:

  • Mass Spectrometry (ESI-MS or MALDI-TOF MS): To confirm the molecular weight of the growing PEG chain and identify any shorter PEG chains (deletion sequences).[2]

  • Chromatography (GPC/SEC, HPLC): To assess the molecular weight distribution and detect any polydispersity in the product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and intermediates.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of m-PEG₇-alcohol synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting PEG-alcohol.2. Presence of water in the reaction.3. Insufficient reaction time or temperature.1. Use a stronger or fresh batch of base (e.g., NaH).2. Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[4]3. Increase the reaction temperature or extend the reaction time, monitoring for byproduct formation.[4]
Presence of Significant Unreacted Starting Material 1. Insufficient amount of the alkylating agent.2. Low reaction temperature or short reaction time.1. Increase the equivalents of the alkylating agent.2. Gradually increase the reaction temperature or extend the reaction time.[4]
Formation of Elimination Byproducts (Alkenes) 1. The base used is too sterically hindered or too strong.2. High reaction temperature.1. Consider using a less hindered base (e.g., NaH).[4]2. Lower the reaction temperature to favor the substitution (Sₙ2) reaction over elimination.[4][7]
Product is a Mixture of Different PEG Lengths (Polydisperse) 1. The starting PEG material is polydisperse.2. Incomplete reactions in a stepwise synthesis.1. Use a monodisperse starting PEG material.2. If using solid-phase synthesis, ensure each coupling and deprotection step goes to completion.[3]
Difficulty in Purifying the Final Product 1. The product and impurities have very similar polarities.2. The oily nature of the product leads to losses during work-up.1. Optimize the mobile phase for column chromatography or use preparative HPLC. Consider alternative techniques like Supercritical Fluid Chromatography (SFC) for better resolution and faster run times.[1][9]2. Optimize extraction solvents and minimize the number of transfer steps. Consider precipitation techniques for easier isolation.[2]

Data Presentation

Table 1: Typical Purity and Yield Data for m-PEG-Alcohol Synthesis

Note: Data is illustrative and can vary based on the specific reaction conditions and scale.

Parameter Laboratory Scale (grams) Pilot/Industrial Scale (kilograms) Key Considerations for Scale-Up
Typical Yield 70-90%60-80%Heat and mass transfer limitations in larger reactors can lead to lower yields.
Expected Purity (after purification) >98%>95%Purification becomes more challenging at a larger scale, potentially leading to slightly lower purity.[10]
Common Impurity Levels Diol < 1%, other impurities < 1%Diol < 2-3%, other impurities < 2%Increased potential for side reactions and moisture contamination at larger scales.
Table 2: Comparison of Analytical Techniques for Purity Assessment
Analytical Method Key Purity Parameters Measured Advantages Limitations
RP-HPLC with CAD, ELSD, or MS - Purity percentage.- Quantification of diol and other non-volatile impurities.[8]- High sensitivity for non-volatile compounds.- Excellent for separating species with different polarities.[8]- Can be complex to scale to preparative purification.
¹H NMR Spectroscopy - Structural confirmation.- Purity assessment via integration of characteristic peaks.- Provides unambiguous structural information.- Can quantify impurities without the need for reference standards if signals are well-resolved.- May not detect trace-level impurities (typically >0.1-1%).[8]
GPC / SEC - Molecular weight distribution (polydispersity).- Essential for confirming the monodisperse nature of the product.- Does not provide information on structural isomers or impurities of the same hydrodynamic volume.

Experimental Protocols

Protocol 1: Scalable Williamson Ether Synthesis of m-PEG₇-Alcohol (Illustrative)

This protocol is adapted from general procedures for the mono-alkylation of PEG diols and is intended for gram-scale synthesis with considerations for scale-up.

Materials:

  • Heptaethylene glycol (HO-PEG₇-OH)

  • Methyl iodide (or another methylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add heptaethylene glycol. Dissolve the glycol in anhydrous THF. For scale-up, a jacketed glass reactor with overhead stirring is recommended.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.95 equivalents to favor mono-alkylation) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and safe handling procedures.[6]

  • Stir the mixture at 0 °C for 1 hour.

  • Methylation: Slowly add methyl iodide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.[6]

  • Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to separate the desired m-PEG₇-alcohol from unreacted diol and bis-methylated byproduct.

Protocol 2: Solid-Phase Synthesis of Monodisperse PEGs (General Workflow)

This protocol outlines a generalized stepwise approach on a solid support, such as a Wang resin.

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., THF) in the reaction vessel.[2]

  • Deprotonation: Treat the resin with a base (e.g., 0.1 M potassium tert-butoxide in THF) to deprotonate the hydroxyl groups on the solid support.[2]

  • First Coupling: Add a solution of the first protected PEG monomer (e.g., a monomethoxy-tri(ethylene glycol) tosylate) to the activated resin and allow it to react until completion.[2]

  • Washing: Thoroughly wash the resin with the reaction solvent to remove excess reagents and byproducts.[2]

  • Deprotection: Remove the terminal protecting group (e.g., a dimethoxytrityl, DMTr, group using a dilute acid) to expose a new hydroxyl group for the next coupling step.[2]

  • Chain Elongation: Repeat the deprotonation, coupling, and deprotection steps with the appropriate PEG monomers until the desired chain length is achieved.[2]

  • Cleavage from Resin: Once the synthesis is complete, cleave the final m-PEG₇-alcohol from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[2]

  • Purification: Precipitate the cleaved product in a non-solvent like cold diethyl ether. Further purification can be achieved by recrystallization or preparative chromatography if necessary.[2]

Visualizations

Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis start_sol Heptaethylene Glycol deprot_sol Deprotonation (e.g., NaH in THF) start_sol->deprot_sol methyl_sol Methylation (e.g., CH3I) deprot_sol->methyl_sol workup_sol Aqueous Work-up & Extraction methyl_sol->workup_sol purify_sol Flash Chromatography workup_sol->purify_sol product_sol m-PEG7-alcohol purify_sol->product_sol start_solid Wang Resin swell Resin Swelling start_solid->swell cycle Iterative PEGylation Cycles (Deprotonation, Coupling, Deprotection) swell->cycle cleave Cleavage from Resin (e.g., TFA) cycle->cleave precipitate Precipitation (e.g., cold ether) cleave->precipitate product_solid This compound precipitate->product_solid Troubleshooting_Low_Yield start Low Yield of This compound check_water Are conditions strictly anhydrous? start->check_water check_base Is the base active and sufficient? check_water->check_base Yes solve_water Dry all solvents, glassware, and reagents. Use inert atmosphere. check_water->solve_water No check_time_temp Are reaction time and temperature adequate? check_base->check_time_temp Yes solve_base Use fresh, high-purity base. Ensure correct stoichiometry. check_base->solve_base No end_ok Yield Improved check_time_temp->end_ok Yes solve_time_temp Increase reaction time and/or temperature moderately. Monitor by TLC/HPLC. check_time_temp->solve_time_temp No solve_water->end_ok solve_base->end_ok solve_time_temp->end_ok

References

impact of water on m-PEG7-alcohol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of water on the reaction efficiency of m-PEG7-alcohol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the activation of this compound, a crucial step for its use in bioconjugation, PROTACs, and ADC linkers. The primary focus is on the detrimental effects of water on reaction efficiency.

Issue 1: Low or No Reaction Yield

Question: I am seeing a very low yield or no product at all in my this compound activation reaction (e.g., tosylation or mesylation). What could be the cause?

Answer:

A low or non-existent yield in the activation of this compound is frequently linked to the presence of water in the reaction. Water can significantly reduce the efficiency of the reaction in several ways:

  • Reagent Degradation: Many reagents used to activate the hydroxyl group of this compound, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), are highly sensitive to moisture and can be hydrolyzed, rendering them inactive.

  • Base Quenching: If a base (e.g., triethylamine (B128534) or pyridine) is used to scavenge the acid produced during the reaction, water can protonate and neutralize the base, making it ineffective.

  • Competing Reactions: Water can act as a competing nucleophile, reacting with the activated this compound intermediate and leading to the formation of undesired byproducts.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use freshly opened, high-purity anhydrous solvents. Solvents should be stored over molecular sieves.

    • Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon) before use.

    • Handle all reagents in a dry environment, such as a glove box or under a positive pressure of inert gas.

  • Verify Reagent Quality:

    • Use fresh or properly stored activating agents and bases.

    • If possible, test the activity of the reagents on a small scale with a simple alcohol before proceeding with the main reaction.

  • Optimize Reaction Conditions:

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Consider using a Dean-Stark apparatus for reactions where water is a byproduct (e.g., Fischer esterification) to azeotropically remove it from the reaction mixture.

Issue 2: Presence of Impurities and Side Products

Question: My reaction seems to have worked, but I am observing multiple spots on my TLC or unexpected peaks in my LC-MS analysis. What could be causing these impurities?

Answer:

The formation of multiple products or unexpected impurities is a strong indicator of side reactions, which can often be attributed to the presence of water.

  • Hydrolysis of the Product: If the activated this compound (e.g., m-PEG7-tosylate) is formed, residual water can hydrolyze it back to this compound, leading to a mixture of starting material and product.

  • Formation of Byproducts: Water can participate in side reactions with the activating agent or other reagents in the mixture, leading to the formation of various impurities that can complicate purification.

Solutions:

  • Strict Moisture Control: Implement the rigorous anhydrous techniques described in the previous section.

  • Purification of Starting Materials: Ensure that the starting this compound is free of water. If necessary, dry the material under high vacuum before use.

  • Analytical Monitoring: Use analytical techniques such as Karl Fischer titration to determine the water content of your solvents and reagents before starting the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is water a problem in reactions with this compound?

A1: The hydroxyl group of this compound is typically activated to create a good leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.[2] The reagents used for this activation are often highly reactive and susceptible to hydrolysis. Water can consume these reagents, quench necessary bases, and lead to the formation of side products, all of which lower the overall efficiency and purity of the desired reaction.

Q2: What is the acceptable level of water for an this compound reaction?

A2: For moisture-sensitive reactions, the water content in solvents should ideally be below 50 ppm (0.005%). The specific tolerance will depend on the scale of the reaction and the sensitivity of the reagents being used. For best results, aiming for the lowest possible water content is recommended.

Q3: How can I remove water from my solvents and reagents?

A3: Several methods can be used to dry solvents, including distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or passing the solvent through a column of activated alumina (B75360) (solvent purification system). For solid reagents, drying under high vacuum for several hours is often effective. Molecular sieves are also excellent for removing trace amounts of water from solvents.

Q4: Can I use "dry" solvents directly from the manufacturer?

A4: While solvents sold as "anhydrous" or "dry" have very low water content, their integrity depends on proper handling and storage. Once a bottle is opened, it can be exposed to atmospheric moisture. It is good practice to use freshly opened bottles or to re-dry solvents if they have been stored for an extended period after opening.

Data Presentation

The following table presents hypothetical data illustrating the impact of water concentration on the efficiency of a typical tosylation reaction of this compound. This data is intended to demonstrate the general trend observed in such reactions.

Water Content in Solvent (ppm)Reaction Yield (%)Product Purity (%)
< 109598
508592
1007085
2504570
5002050
> 1000< 5< 30

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions, reagents, and scale.

Experimental Protocols

Protocol: Anhydrous Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a versatile intermediate for further conjugation. Strict adherence to anhydrous techniques is critical for success.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) (< 50 ppm water)

  • Anhydrous Triethylamine (TEA) or Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Glassware: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reaction Setup:

    • To the round-bottom flask, add this compound (1 equivalent).

    • Dissolve the this compound in anhydrous DCM.

    • Place the flask in an ice bath and cool to 0 °C with stirring.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous TEA or pyridine (1.5 equivalents) to the stirred solution.

    • In a separate, dry dropping funnel, dissolve TsCl (1.2 equivalents) in anhydrous DCM.

    • Add the TsCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of cold deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG7-tosylate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow Experimental Workflow for Anhydrous this compound Tosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware (Oven) prep2 Cool Under Inert Gas prep1->prep2 prep3 Use Anhydrous Solvents prep2->prep3 react1 Dissolve this compound in Anhydrous DCM prep3->react1 react2 Cool to 0°C react1->react2 react3 Add Anhydrous Base react2->react3 react4 Add TsCl Solution Dropwise react3->react4 react5 Monitor Reaction (TLC/LC-MS) react4->react5 workup1 Quench with Water react5->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: Workflow for anhydrous tosylation of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low Reaction Yield q1 Were anhydrous solvents and reagents used? start->q1 sol1 Use freshly opened or redistilled anhydrous solvents. Dry reagents under vacuum. q1->sol1 No q2 Was the reaction performed under an inert atmosphere? q1->q2 Yes sol1->q1 sol2 Set up the reaction under a positive pressure of Nitrogen or Argon. q2->sol2 No q3 Is the activating reagent (e.g., TsCl) fresh and active? q2->q3 Yes sol2->q2 sol3 Use a fresh bottle of the reagent or test its activity on a small scale. q3->sol3 No end Improved Yield q3->end Yes sol3->q3

Caption: A decision tree for troubleshooting low reaction yield.

References

selecting the right base for m-PEG7-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG7-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you succeed in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the hydroxyl group of this compound?

The primary reactions involving the terminal hydroxyl group of this compound are aimed at "activating" it for subsequent conjugation to other molecules. The hydroxyl group itself is a poor leaving group, making direct modification difficult.[1] The most common activation strategies include:

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylate (m-PEG7-OTs). Tosylates are excellent leaving groups for nucleophilic substitution reactions.[2][3]

  • Mesylation: Similar to tosylation, this involves reacting the alcohol with methanesulfonyl chloride (MsCl) and a base to form a mesylate, which is also an excellent leaving group.[3]

  • Williamson Ether Synthesis: This reaction involves deprotonating the this compound with a strong base to form an alkoxide, which then acts as a nucleophile. A common application is the synthesis of m-PEG7-t-butyl ester by reacting the alkoxide with t-butyl bromoacetate (B1195939).[4]

  • Protection: The hydroxyl group can be protected with groups like benzyl (B1604629) ether or t-butyldimethylsilyl (TBDMS) ether to prevent it from reacting in subsequent steps. This typically involves a base like sodium hydride (NaH).[5]

Q2: How do I select the right base for my this compound reaction?

The choice of base is critical and depends on the specific reaction you are performing. Here is a general guide:

  • For Tosylation and Mesylation: A non-nucleophilic organic base is needed to neutralize the HCl byproduct generated during the reaction.[3] Pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used for this purpose.[2][3]

  • For Williamson Ether Synthesis: A strong, sterically hindered base is often required to deprotonate the alcohol and form the alkoxide. Potassium tert-butoxide (KOtBu) is a frequent choice.[4]

  • For Protecting Group Chemistry: For forming ethers like a benzyl ether, a strong base such as sodium hydride (NaH) is typically used to deprotonate the alcohol.[5] For sensitive substrates where strong bases might cause side reactions, a milder base like silver(I) oxide (Ag₂O) can be considered for benzylation.[5]

  • For Reactions with Activated Esters (e.g., NHS esters): A non-nucleophilic base like diisopropylethylamine (DIEA) is suitable.[2]

Q3: What are the common side reactions I should be aware of?

Several side reactions can occur, depending on the reactants and conditions:

  • Elimination Reactions: When using strong, bulky bases like potassium tert-butoxide with certain substrates (e.g., t-butyl bromoacetate), an E2 elimination reaction can compete with the desired substitution, leading to byproducts like t-butyl acrylate.[4]

  • Reactions with the Base or Solvent: Strong bases can sometimes lead to undesired side reactions.[5]

  • Hydrolysis: The presence of water can quench bases and hydrolyze sensitive reagents or products, especially activated esters.[4][5]

  • Homocoupling of Alkynes: If your this compound has been modified to include a terminal alkyne (propargyl group), you should be aware of the potential for Glaser coupling, especially in the presence of copper catalysts and oxygen.[6]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution Citation
Incomplete Activation Ensure the activation step (e.g., tosylation) has gone to completion by monitoring with TLC or HPLC. Use fresh activating agents and anhydrous, non-nucleophilic bases like pyridine or TEA.[7]
Insufficient Reagents The molar ratio of reagents may be too low. Increase the molar excess of the activating/protecting group precursor and the base to 1.2-1.5 equivalents.[5]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress. Gentle heating may be necessary, but be cautious of potential side reactions at elevated temperatures.[5]
Presence of Water Moisture can quench the base and hydrolyze reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Steric Hindrance If the target functional group is sterically hindered, consider increasing the reaction time or temperature. Using a longer PEG linker might also improve accessibility.[8]
Incorrect pH The optimal pH for conjugation to primary amines is typically between 7.0 and 9.0. Verify and adjust the pH of your reaction buffer.[7]
Presence of Impurities and Side Products
Problem Potential Cause Recommended Solution Citation
Elimination Product (e.g., t-butyl acrylate) The use of a strong, bulky base like KOtBu promotes elimination.Run the reaction at a lower temperature to disfavor the elimination reaction.[4]
Unreacted this compound Insufficient amount of base or electrophile, or deactivation of the base by moisture.Use a slight excess of the base and electrophile. Ensure all reagents and solvents are anhydrous.[4]
Di-functional PEG Impurity The starting this compound may contain diol-PEG impurities, leading to cross-linking.Ensure the purity of your starting this compound.[7]
Hydrolysis of Activated PEG The activated PEG species is sensitive to moisture.Use freshly prepared activated PEG for conjugation reactions. Prepare stock solutions in a dry, aprotic solvent and add to the reaction buffer immediately before use.[7]

Experimental Protocols

Protocol 1: Activation of this compound with Tosyl Chloride (Tosylation)

This protocol describes a general method for activating the hydroxyl group of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous DCM in an oven-dried round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Add anhydrous pyridine or TEA (1.5 eq.) to the solution and stir.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.

  • Stir the reaction at 0°C for 4 hours. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding deionized water.[2]

  • Separate the organic layer and wash it successively with deionized water and brine solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[2]

Protocol 2: Williamson Ether Synthesis of m-PEG7-t-butyl ester

This protocol is for the synthesis of m-PEG7-t-butyl ester from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • t-butyl bromoacetate

  • Anhydrous solvent (e.g., THF)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0°C.

  • Carefully add potassium tert-butoxide (a slight excess, e.g., 1.1 eq.) to the solution and stir for 30 minutes to form the alkoxide.

  • Slowly add t-butyl bromoacetate (a slight excess, e.g., 1.1 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to a Nucleophile start This compound reagents Add TsCl and Base (Pyridine/TEA) in Anhydrous DCM at 0°C start->reagents reaction Stir for 2-4 hours reagents->reaction workup Quench with Water, Extract, Dry, and Concentrate reaction->workup product m-PEG7-tosylate workup->product activated_peg m-PEG7-tosylate product->activated_peg nucleophile Add Nucleophile (e.g., R-NH2) activated_peg->nucleophile conjugation_reaction React under appropriate conditions nucleophile->conjugation_reaction purification Purify by Chromatography conjugation_reaction->purification final_product m-PEG7-NH-R purification->final_product

Caption: A generalized workflow for the activation of this compound and subsequent conjugation.

troubleshooting_logic start Low or No Product Yield? check_activation Was the m-PEG-OH activation successful? (Check by TLC/HPLC) start->check_activation check_reagents Are reagents fresh and anhydrous? check_activation->check_reagents No check_conditions Are reaction time, temperature, and pH optimized? check_activation->check_conditions Yes solution_activation Re-run activation with fresh reagents and anhydrous conditions. check_reagents->solution_activation solution_reagents Use fresh, anhydrous reagents and an inert atmosphere. check_reagents->solution_reagents check_sterics Is steric hindrance an issue? check_conditions->check_sterics No Improvement solution_conditions Increase reaction time/temperature systematically. Optimize buffer pH. check_conditions->solution_conditions Improvement solution_sterics Consider a longer PEG linker or harsher conditions. check_sterics->solution_sterics

Caption: Troubleshooting logic for addressing low product yield in this compound reactions.

References

Technical Support Center: Managing Diol Impurities in m-PEG Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) starting materials. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of diol impurities. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, quantify, and remove these impurities, ensuring the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of diol impurity in m-PEG starting material?

The most common source of PEG-diol impurity in m-PEG synthesis is the presence of water during the anionic ring-opening polymerization of ethylene (B1197577) oxide.[1][2] Water can act as an initiator, leading to the formation of a polyethylene glycol chain with hydroxyl groups at both ends (a diol), instead of the desired monofunctional m-PEG which has one methoxy and one hydroxyl end-group.[2][3]

Q2: Why is the presence of diol impurity a concern in my experiments?

Diol impurities are a significant concern, particularly in bioconjugation and pharmaceutical applications, because they can lead to cross-linking.[1][4] If the diol is activated along with the m-PEG, it can react with two molecules of your target protein, peptide, or drug, resulting in undesirable dimers or larger aggregates.[4] This creates heterogeneity in the final product, complicating purification and potentially impacting its biological activity and immunogenicity.

Q3: How can I detect and quantify the level of diol impurity in my m-PEG sample?

Several analytical techniques can be used to detect and quantify diol impurities. The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

  • RP-HPLC: This is a highly sensitive method for separating the more hydrophilic PEG-diol from the m-PEG.[1][6] Detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often used as PEGs lack a UV chromophore.[5][6] RP-HPLC can resolve diol impurities to levels below 1%.[6][7]

  • NMR Spectroscopy: ¹H NMR can be used to identify and quantify diol impurities by analyzing the end-groups of the polymer chains.[5] The presence of a second terminal alcohol signal and the absence of the methoxy signal can indicate a diol impurity.[5] However, NMR may be less sensitive than HPLC for detecting very low levels of impurities.[6]

Q4: What are the recommended methods for removing diol impurities from my m-PEG starting material?

The choice of purification method depends on the scale of your experiment and the level of purity required. The most common techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution method suitable for obtaining very pure m-PEG.[1]

  • Liquid-Liquid Extraction (LLE): A simpler, scalable method for reducing high levels of diol impurity.[1]

  • Precipitation/Crystallization: This technique can be used to selectively precipitate the desired m-PEG, leaving the more soluble diol in the supernatant.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when dealing with diol impurities.

Problem: My analytical results (HPLC, NMR) show a significant amount of diol impurity in my m-PEG.

Solution:

  • Assess the Purity Level: Quantify the percentage of diol impurity to determine the best purification strategy.

  • Select a Purification Method:

    • For high levels of impurity or large-scale purification, start with Liquid-Liquid Extraction (LLE) to remove the bulk of the diol.

    • For achieving high purity (<1% diol), use preparative RP-HPLC.

    • Precipitation can be an alternative, but may require more optimization.

  • Follow the appropriate experimental protocol detailed below.

  • Re-analyze the purified product to confirm the reduction of the diol impurity.

Data Presentation

The following table summarizes the key analytical techniques used for the characterization of diol impurities in m-PEG.

Analytical MethodCommon Detector(s)Key Parameters MeasuredAdvantagesLimitations
RP-HPLC CAD, MS, ELSD- Purity Percentage- Diol Impurity Content- Other Related Impurities- High sensitivity for non-volatile compounds.[5]- Excellent separation of species with different polarities (m-PEG vs. diol).[1][5]- Can be coupled with MS for definitive peak identification.[5]Requires specialized equipment.
¹H NMR -- Structural Confirmation- End-group Analysis- Purity Assessment- Provides unambiguous structural information.[5]- Can quantify impurities through signal integration.- Lower sensitivity for trace impurities (typically >0.1-1%).[5]- Signal overlap can complicate analysis.
MALDI-TOF-MS -- Molar Mass Distribution- Confirms the presence of diol populations.[6]- Not inherently quantitative due to differences in ionization efficiency.[6]

Experimental Protocols

Protocol 1: Purification of m-PEG using Preparative RP-HPLC

This method offers high-resolution separation of m-PEG from diol impurities.

  • Instrumentation: Preparative HPLC system with a suitable detector (e.g., CAD, ELSD, or MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Procedure:

    • Dissolve the crude m-PEG in a minimal amount of Mobile Phase A.[1]

    • Inject the sample onto the column.

    • Elute with a gradient of Mobile Phase B. The more polar diol impurity will elute earlier than the m-PEG.

    • Collect the fractions corresponding to the m-PEG peak.

    • Combine the pure fractions and remove the solvent (e.g., by lyophilization).

Protocol 2: Reduction of Diol Impurity using Liquid-Liquid Extraction (LLE)

This protocol is effective for an initial cleanup to remove a significant portion of diol impurities.

  • Materials: Crude m-PEG, organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), aqueous salt solution (e.g., brine), separatory funnel.[1]

  • Procedure:

    • Dissolve the crude m-PEG product in the chosen organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of the aqueous salt solution. The more polar diol impurity will preferentially partition into the aqueous phase.[1]

    • Shake the funnel vigorously, venting periodically.

    • Allow the layers to separate completely.

    • Drain the organic layer (containing the m-PEG) into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous salt solution 2-3 times to maximize impurity removal.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and evaporate the solvent to obtain the partially purified product.[1]

Visualizations

Troubleshooting Workflow for Diol Impurity in m-PEG

G start Crude m-PEG Material assess Assess Purity (HPLC, NMR) start->assess decision Diol Level Acceptable? assess->decision high_diol High Diol Content (>5%) decision->high_diol No low_diol Low Diol Content (<5%) decision->low_diol No end_ok Proceed with Application decision->end_ok Yes lle Perform Liquid-Liquid Extraction (LLE) high_diol->lle hplc Perform Preparative RP-HPLC low_diol->hplc reassess_lle Re-assess Purity lle->reassess_lle reassess_hplc Re-assess Purity hplc->reassess_hplc reassess_lle->decision Check Purity end_fail Further Purification Required reassess_hplc->decision Check Purity

Caption: A decision-making workflow for troubleshooting and purifying m-PEG with diol impurities.

Analytical and Purification Workflow

G cluster_0 Analysis cluster_1 Purification cluster_2 Result sample m-PEG Sample hplc_an RP-HPLC Analysis sample->hplc_an nmr_an NMR Analysis sample->nmr_an hplc_an->impure Diol Detected nmr_an->impure Diol Detected lle_pur LLE pure Pure m-PEG lle_pur->pure Reduced Diol hplc_pur Preparative RP-HPLC hplc_pur->pure High Purity impure->lle_pur impure->hplc_pur

Caption: General workflow from analysis to purification of m-PEG starting material.

References

Technical Support Center: m-PEG7-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-alcohol and its derivatives in amine-based conjugation reactions. A primary focus is placed on the critical impact of reaction pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not reacting with my amine-containing molecule?

A1: Standard this compound possesses a terminal hydroxyl (-OH) group, which is not reactive towards amines under normal conditions. To achieve a reaction, the hydroxyl group must first be "activated" by converting it into a more reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester, aldehyde, or tosylate. If you are using non-activated this compound, no reaction will occur. You must either purchase a pre-activated m-PEG7 derivative or perform an activation step in the lab prior to the amine reaction.

Q2: What is the optimal pH for conjugating a PEG-NHS ester to a protein or peptide?

A2: The optimal pH for PEG-NHS ester reactions with primary amines (like the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is typically between pH 7.2 and 8.5 . This range represents a critical balance:

  • Amine Reactivity: The primary amine needs to be in its unprotonated, nucleophilic state (R-NH₂) to attack the NHS ester. This is favored at a pH above the pKa of the amine (for lysine, the pKa is ~10.5).

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and is inactivated. The rate of hydrolysis increases significantly at higher pH values (above 8.5-9.0). Performing the reaction in this pH window maximizes the rate of the desired amidation reaction while minimizing the competing hydrolysis of the PEG reagent.

Q3: How does pH affect the reductive amination reaction between a PEG-Aldehyde and an amine?

A3: Reductive amination is a two-step process, and pH affects both stages:

  • Schiff Base Formation: The initial reaction between the PEG-aldehyde and the amine forms a reversible Schiff base (imine). This step is generally most efficient at a slightly acidic to neutral pH, typically between pH 6.0 and 7.5 .

  • Reduction: The Schiff base is then irreversibly reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaBH₃CN). This reducing agent is stable and effective at the same pH range (6.0-7.5). Using a pH outside this window can lead to a slower reaction rate or instability of the reactants.

Q4: What are the consequences of performing my PEGylation reaction at a suboptimal pH?

A4: Using a pH that is too high or too low can lead to several problems:

  • Low Reaction Yield: If the pH is too low, the majority of your target amines will be protonated (R-NH₃⁺) and non-nucleophilic, drastically slowing down or preventing the desired reaction. If the pH is too high, your activated PEG reagent (e.g., NHS ester) may hydrolyze faster than it reacts with the amine, also resulting in low yield.

  • Increased Side Products: At very high pH, you may see modification of other residues on a protein, such as tyrosine.

  • Poor Reproducibility: Small variations in pH outside the optimal buffering range can lead to significant differences in conjugation efficiency from batch to batch.

  • Protein Instability: For protein conjugations, extreme pH values can lead to denaturation, aggregation, or degradation of the protein itself.

Q5: What type of buffer should I use for my PEG-amine conjugation?

A5: The choice of buffer is critical. You must use a buffer that does not contain any primary or secondary amines, as these will compete with your target molecule for reaction with the activated PEG.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are excellent choices for most PEG-NHS ester reactions.

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers should be strictly avoided as they contain primary amines that will consume the activated PEG reagent. Always ensure your protein or molecule of interest is dialyzed or buffer-exchanged into an appropriate amine-free buffer before starting the conjugation.

Troubleshooting Guide for PEG-Amine Reactions

Problem Potential Cause (pH-Related) Recommended Solution
Low or No Conjugation Yield The reaction pH is too low, causing protonation of the target amine.Increase the reaction pH in increments of 0.5 units. For NHS esters, target a pH of 7.5-8.0. Ensure your buffer has adequate capacity at the target pH.
The reaction pH is too high, causing rapid hydrolysis of the activated PEG reagent (e.g., NHS ester).Decrease the reaction pH. Confirm the pH of your reaction mixture immediately before adding the PEG reagent. Work quickly when handling reagents in high-pH buffers.
The buffer contains competing nucleophiles (e.g., Tris, glycine, azide).Perform buffer exchange on your substrate into an amine-free buffer like PBS or HEPES prior to the reaction.
Inconsistent Results / Poor Reproducibility The buffer capacity is insufficient, leading to a pH shift during the reaction (e.g., release of NHS acid).Increase the buffer concentration (e.g., from 20 mM to 50-100 mM). Re-verify the pH of the final reaction mixture.
Formation of Unwanted Side Products The reaction pH is too high (> 9.0), leading to modification of other nucleophilic residues like tyrosine or serine.Lower the reaction pH to the recommended range (e.g., 7.5-8.0 for NHS esters). Reduce the reaction time.
Protein Aggregation or Precipitation The chosen reaction pH is outside the stability range of the protein.Characterize the stability of your protein at different pH values before attempting conjugation. Perform the reaction at a pH known to be compatible with your protein's structure and solubility.

Experimental Protocols and Data

Table 1: Recommended pH Ranges for Common PEG-Amine Coupling Chemistries
PEG Functional Group Target Amine Coupling Chemistry Optimal pH Range Common Buffer Systems
N-Hydroxysuccinimide (NHS) EsterPrimary AmineAcylation7.2 - 8.5PBS, HEPES, Borate
AldehydePrimary AmineReductive Amination6.0 - 7.5MES, HEPES, Phosphate
EpoxidePrimary/Secondary AmineRing Opening8.0 - 9.5Borate, Bicarbonate
Carboxylic Acid (+ EDC/NHS)Primary AmineAmide Coupling7.0 - 8.0PBS, HEPES (after activation)
Protocol: General Procedure for m-PEG-NHS Ester Conjugation to a Protein
  • Materials:

    • Protein of interest in an amine-free buffer (e.g., 50 mM PBS, pH 7.4).

    • m-PEG-NHS ester (dissolved immediately before use in a dry, aprotic solvent like DMSO or DMF).

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., SEC or IEX chromatography).

  • Procedure:

    • Prepare the protein solution at a known concentration (e.g., 2-10 mg/mL) in the reaction buffer (e.g., 100 mM PBS, pH 8.0).

    • Prepare a stock solution of the m-PEG-NHS ester (e.g., 100 mM in dry DMSO).

    • Add the desired molar excess of the m-PEG-NHS ester solution to the stirring protein solution. A typical starting point is a 5- to 20-fold molar excess of PEG over protein.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. The primary amine in Tris will react with any remaining m-PEG-NHS ester.

    • Incubate for an additional 15 minutes.

    • Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography method.

    • Analyze the final product using SDS-PAGE and HPLC to determine the degree of PEGylation.

Visualizations

G cluster_0 cluster_1 PEG_NHS PEG-NHS Ester Conjugate Stable Amide Bond (PEG-NH-Protein) PEG_NHS->Conjugate Desired Reaction (pH 7.2-8.5) Hydrolysis Inactive PEG-Acid (Hydrolyzed) PEG_NHS->Hydrolysis Competing Hydrolysis (Increases at pH > 8.5) Amine Protein-NH₂ (Nucleophilic) Amine->Conjugate Protonated_Amine Protein-NH₃⁺ (Non-nucleophilic) Amine->Protonated_Amine Low pH (< 7.0)

Caption: Competing reactions for PEG-NHS ester at different pH levels.

G A 1. Prepare Protein Buffer exchange into amine-free buffer (e.g., PBS) B 2. Set up Parallel Reactions Prepare aliquots of protein solution A->B C 3. Adjust pH Adjust each aliquot to a different pH (e.g., 7.0, 7.5, 8.0, 8.5) B->C D 4. Initiate Reaction Add same molar excess of activated PEG to each tube C->D E 5. Quench & Analyze Stop reactions at a fixed time. Analyze by SDS-PAGE or HPLC D->E F 6. Determine Optimum Identify pH with highest yield of desired conjugate E->F

Caption: Experimental workflow for pH optimization of PEGylation.

G pH Reaction pH Amine Amine Nucleophilicity (R-NH₂) pH->Amine Increases With pH Reagent Reagent Stability (e.g., PEG-NHS) pH->Reagent Decreases at High pH Yield Conjugation Yield Amine->Yield Positive Effect Reagent->Yield Positive Effect

Caption: Logical relationship between pH and reaction yield factors.

Technical Support Center: Purification of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted m-PEG7-alcohol from their final products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

There are several established methods for purifying PEGylated products and removing unreacted PEG reagents like this compound. The choice of method depends on factors such as the scale of your experiment, the properties of your target molecule, and the desired purity. The most common techniques include:

  • Chromatography:

    • Size Exclusion Chromatography (SEC)[][2]

    • Ion Exchange Chromatography (IEX)[]

    • Hydrophobic Interaction Chromatography (HIC)[]

    • Reversed-Phase Chromatography (RPC)[3][4]

  • Membrane-Based Filtration:

    • Tangential Flow Filtration (TFF) / Diafiltration[5][6][7][8][9]

  • Precipitation [10][11]

Q2: How do I choose the best purification method for my product?

The selection of a suitable purification method is critical for achieving high purity and yield. The following diagram outlines a general workflow for choosing an appropriate technique.

Purification Method Selection start Start: Reaction Mixture (Product + Unreacted this compound) size_diff Is there a significant size difference between the product and this compound? start->size_diff charge_diff Is there a significant charge difference? size_diff->charge_diff No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes tff Tangential Flow Filtration (TFF) / Diafiltration size_diff->tff Yes (Large Scale) hydrophobicity_diff Is there a significant hydrophobicity difference? charge_diff->hydrophobicity_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes solubility_diff Are there significant solubility differences? hydrophobicity_diff->solubility_diff No hic Hydrophobic Interaction Chromatography (HIC) hydrophobicity_diff->hic Yes rpc Reversed-Phase Chromatography (RPC) hydrophobicity_diff->rpc Yes precipitation Precipitation solubility_diff->precipitation Yes end Purified Product solubility_diff->end No (Consider combination of methods) sec->end tff->end iex->end hic->end rpc->end precipitation->end

Caption: Workflow for selecting a purification method.

Q3: Can I use dialysis to remove unreacted this compound?

Dialysis can be used to remove small molecules, but its effectiveness for this compound (MW ≈ 350 g/mol ) will depend on the molecular weight cutoff (MWCO) of the dialysis membrane and the size of your product. For very large products, a low MWCO membrane could work. However, for smaller product molecules, there is a risk of losing the product through the membrane.[12] Tangential Flow Filtration (TFF) with an appropriate MWCO membrane is often a more efficient and scalable alternative for buffer exchange and removal of small impurities.[6][7][9]

Troubleshooting Guides

Chromatographic Methods

Issue 1: Poor separation between my product and unreacted this compound using Size Exclusion Chromatography (SEC).

  • Possible Cause: The hydrodynamic radii of your product and the unreacted PEG are too similar for effective separation by SEC alone. This can be an issue for smaller product molecules.

  • Troubleshooting Steps:

    • Optimize Column and Mobile Phase: Ensure you are using a column with the appropriate pore size for the molecular weight range of your components. The mobile phase composition can also influence separation.[13]

    • Consider an Alternative Method: If SEC does not provide adequate resolution, consider a chromatographic technique based on a different separation principle, such as Ion Exchange (IEX), Hydrophobic Interaction (HIC), or Reversed-Phase Chromatography (RPC).[][3][4][14]

Issue 2: My PEGylated product is showing broad peaks or streaking on the chromatography column.

  • Possible Cause: This can be due to the polydispersity of the PEG reagent (though less of an issue with a discrete PEG like this compound), interactions with the stationary phase, or suboptimal mobile phase conditions.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: For RPC, optimizing the gradient of the organic solvent (e.g., acetonitrile) and the concentration of the ion-pairing agent (e.g., trifluoroacetic acid) can improve peak shape.[4] For silica (B1680970) columns, solvent systems like chloroform-methanol or DCM/MeOH have been reported to give sharper peaks for PEG-containing compounds.[15]

    • Increase Column Temperature: For RPC separations of PEGylated proteins, increasing the column temperature (e.g., up to 90 °C) can improve peak shape and recovery.[14]

Chromatography Method Separation Principle Best Suited For Common Mobile Phases Potential Issues
Size Exclusion (SEC) Hydrodynamic Radius (Size)Significant size difference between product and PEG.[][2]Aqueous buffers (e.g., phosphate, HEPES).[13]Poor resolution for species of similar size.[2]
Ion Exchange (IEX) Net ChargeProduct and PEG have different net charges.[]Aqueous buffers with a salt gradient (e.g., NaCl, KCl).PEG chains can shield protein charges, altering elution.[]
Hydrophobic Interaction (HIC) HydrophobicityDifferences in hydrophobicity between the product and PEGylated species.High salt buffer for binding, decreasing salt gradient for elution.Lower capacity and resolution compared to IEX or SEC.[]
Reversed-Phase (RPC) HydrophobicityGood for separating species with different degrees of PEGylation.[3][4]Water/Acetonitrile with 0.1% Formic Acid or TFA.[3]Can cause denaturation of some proteins.
Membrane-Based Filtration

Issue 3: Low product recovery after Tangential Flow Filtration (TFF)/Diafiltration.

  • Possible Cause: The Molecular Weight Cutoff (MWCO) of the membrane may be too large, leading to product loss in the permeate. Alternatively, the product may be adsorbing to the membrane.

  • Troubleshooting Steps:

    • Select Appropriate MWCO: Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your product to ensure high retention.

    • Membrane Material: Select a low-protein-binding membrane material, such as polyethersulfone (PES).[8]

    • Optimize Operating Parameters: Adjusting the transmembrane pressure (TMP) and feed flow rate can minimize membrane fouling and improve recovery.

Precipitation

Issue 4: Inefficient precipitation of the product or co-precipitation of unreacted this compound.

  • Possible Cause: The concentration of the precipitating agent (e.g., a higher molecular weight PEG, salts), pH, or temperature may not be optimal.

  • Troubleshooting Steps:

    • Optimize Precipitation Conditions: Systematically vary the concentration of the precipitant, pH, and temperature to find the optimal conditions for selective precipitation of your product.[16]

    • Gradual Addition: A gradual or stepwise addition of the precipitating agent can improve purity and reduce the inclusion of impurities.[17]

    • Washing: After precipitation and separation of the solid (e.g., by centrifugation or filtration), wash the pellet with a solution that keeps the product insoluble but dissolves the unreacted this compound.[11]

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted this compound.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, such as 20 mM HEPES buffer at pH 6.5.[13] Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulates.

  • Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile using a suitable detector (e.g., UV for proteins, Refractive Index for PEG).[13]

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

General Protocol for Tangential Flow Filtration (TFF) / Diafiltration
  • System Preparation: Flush the TFF system and membrane cassette with purified water to remove any storage solution.[7]

  • Membrane Equilibration: Equilibrate the membrane with the desired buffer for the final product formulation.

  • Concentration (Optional): If the initial volume is large, concentrate the reaction mixture to a more manageable volume.

  • Diafiltration: Begin continuous or discontinuous diafiltration by adding the new buffer to the sample reservoir at the same rate as the filtrate is being removed.[8] This process washes out the unreacted this compound and other small molecules. A common target is to process 5-7 diafiltration volumes to achieve >99% removal of small, freely permeable molecules.[8]

  • Final Concentration: After diafiltration, concentrate the product to the desired final concentration.

  • Product Recovery: Recover the purified, concentrated product from the system.

References

Technical Support Center: m-PEG7-alcohol Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG7-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound and its conjugates?

A1: The stability of this compound and its conjugates is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate the rates of both oxidative and hydrolytic degradation.[1]

  • Oxygen: The presence of oxygen is a critical factor for oxidative degradation of the PEG chain.[1][2]

  • Light: Exposure to light, particularly UV light, can generate free radicals that initiate oxidation.[1][2]

  • pH: Extreme acidic or basic conditions can promote the hydrolysis of ether linkages within the PEG backbone.[1]

  • Metal Ions: Trace amounts of transition metal ions, such as iron and copper, can catalyze oxidative degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under controlled conditions. Long-term storage at -20°C is recommended. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[2] The compound should be kept in a tightly sealed, light-protecting container (e.g., an amber vial) under an inert atmosphere like argon or nitrogen to protect it from moisture, light, and air.[2]

Q3: What are the visible or analytical signs of this compound degradation?

A3: Degradation may not always be visually apparent.[2] However, signs can include a change in color, the appearance of particulates, or analytically, a shift in the expected peak retention time and the appearance of new peaks in chromatographic analyses like HPLC.[2] A decrease in the pH of a solution over time can also indicate degradation.[3]

Q4: What is the main degradation pathway for this compound?

A4: The primary degradation pathway for PEGs with terminal alcohols is oxidation.[2] The terminal alcohol group can be oxidized first to the corresponding aldehyde and then further to a carboxylic acid.[2] The ether linkages in the PEG backbone are also susceptible to auto-oxidation.[1]

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound conjugates.

Problem Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Verify storage conditions (temperature, light, and air exposure). Perform a quality control check using HPLC to assess purity. Prepare fresh solutions before use.[2]
Inaccurate concentration of the this compound solution.If the compound is hygroscopic, weigh it in a controlled environment (e.g., a glove box). Prepare fresh solutions and verify the concentration.[2]
Unexpected Peaks in HPLC Analysis Presence of degradation products.Review storage and handling procedures. The primary degradation pathway is oxidation of the terminal alcohol. Consider using an inert atmosphere. Analyze the sample by LC-MS to identify the mass of the unexpected peaks.[1][2]
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Filter solutions before injection into the HPLC system.[2]
Poor Solubility in Aqueous Buffer The hydrophobic character of the conjugated molecule outweighs the solubilizing effect of the PEG7 chain.Use a co-solvent like DMSO or DMF, ensuring the final concentration in the aqueous solution is minimal (ideally below 5%). Adjust the pH of the buffer if the conjugate has ionizable functional groups. Gentle heating or sonication can also aid dissolution, but be cautious as excessive heat can accelerate degradation.[2][4]
Loss of Biological Activity of the Conjugate Degradation of the this compound linker may lead to reactive species that modify the conjugated biomolecule.Assess the purity and integrity of the conjugate using a stability-indicating HPLC method. If degradation is observed, optimize storage and handling conditions (e.g., store at -20°C, protect from light, use inert gas).[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Storage Duration Temperature Atmosphere Light Exposure Container
Long-Term -20°CInert gas (Argon or Nitrogen)Protect from lightTightly sealed, amber vial
Short-Term (days to weeks) 2-8°CInert gas (Argon or Nitrogen)Protect from lightTightly sealed, amber vial

Source: BenchChem[2]

Table 2: Summary of Analytical Techniques for Purity Assessment
Analytical Method Key Purity Parameters Measured Advantages Limitations
RP-HPLC with CAD, MS, or ELSD Purity Percentage, Diol Impurity, Other Related ImpuritiesHigh sensitivity for non-volatile compounds, excellent for separating species with different polarities, can be coupled with MS for peak identification.Requires specialized detectors for compounds without a chromophore.
¹H NMR Spectroscopy Structural Confirmation, Quantification of ImpuritiesProvides detailed structural information, can be highly quantitative.Lower throughput, may not detect all impurities if signals overlap.

Source: BenchChem[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under specific stress conditions by monitoring its purity and the formation of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reverse-Phase C18 column

  • Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions (Forced Degradation): Expose the samples to various stress conditions, such as:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Stress: 80°C for 48 hours.[6]

  • HPLC Analysis:

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution profile using a CAD or MS detector.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

    • The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.[2]

Protocol 2: ¹H NMR for Purity Assessment

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.[5]

  • NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.[5]

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or TMS at 0 ppm.

    • Identify the characteristic signals for this compound, such as the singlet for the methoxy (B1213986) (CH₃O-) protons at approximately 3.38 ppm.[5]

    • Integrate the peaks corresponding to the compound and any identified impurities to determine the relative purity.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Inconsistent Results or Unexpected Peaks verify_storage Verify Storage Conditions (Temp, Light, Air) start->verify_storage qc_analysis Perform QC Analysis (e.g., HPLC, NMR) verify_storage->qc_analysis degradation_suspected Degradation Suspected? qc_analysis->degradation_suspected corrective_actions Implement Corrective Actions: - Use fresh stock - Store under inert gas - Protect from light degradation_suspected->corrective_actions Yes problem_resolved Problem Resolved degradation_suspected->problem_resolved No corrective_actions->problem_resolved

Caption: Troubleshooting workflow for this compound conjugate stability issues.

G cluster_degradation Oxidative Degradation Pathway of this compound mPEG_alcohol m-PEG7-CH2OH (this compound) mPEG_aldehyde m-PEG7-CHO (m-PEG7-aldehyde) mPEG_alcohol->mPEG_aldehyde Oxidation mPEG_acid m-PEG7-COOH (m-PEG7-carboxylic acid) mPEG_aldehyde->mPEG_acid Oxidation

Caption: Potential oxidative degradation pathway of this compound.

References

Validation & Comparative

m-PEG7-Alcohol vs. Alternative PEG Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, the role of polyethylene (B3416737) glycol (PEG) linkers is pivotal. These versatile molecules are integral to the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies, where they significantly influence the solubility, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of PEG linkers, m-PEG7-alcohol, a monodisperse PEG derivative with seven ethylene (B1197577) glycol units, has garnered considerable attention. This guide provides an objective, data-driven comparison of this compound with other PEG linkers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their bioconjugation strategies.

The Significance of PEG Linker Length and Composition

The length and composition of a PEG linker are critical determinants of a bioconjugate's therapeutic efficacy. The inclusion of a PEG spacer can enhance the hydrophilicity of hydrophobic drug payloads, mitigating the risk of aggregation and improving overall solubility.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of a molecule, which in turn reduces renal clearance and extends its plasma half-life, allowing for greater accumulation in target tissues.[3][4] The choice of a discrete PEG linker, such as this compound, over a traditional polydisperse PEG, offers precise control over the linker's length and the overall molecular weight of the conjugate, ensuring homogeneity and batch-to-batch consistency.[1]

Comparative Analysis of this compound and Other PEG Linkers

The selection of an optimal PEG linker length is a delicate balance. While longer PEG chains generally lead to increased solubility and longer half-lives, they can sometimes result in decreased in vitro potency.[5] The following tables provide a comparative overview of the physicochemical and pharmacokinetic properties of bioconjugates functionalized with PEG linkers of varying lengths. While direct head-to-head experimental data for this compound is not always available, the presented data illustrates established trends and allows for informed interpolation.

Table 1: Physicochemical Properties of Drug Conjugates with Varying PEG Linker Lengths
Linker LengthMolecular Weight ( g/mol )Calculated LogPAqueous SolubilityPropensity for Aggregation
m-PEG3-alcohol164.20-0.8ModerateModerate
m-PEG4-alcohol208.25-1.1HighLow to Moderate
This compound 340.41 -1.8 High Low
m-PEG8-alcohol384.47-2.1Very HighVery Low
m-PEG12-alcohol560.68-3.2Very HighVery Low

Note: cLogP values are estimated and can vary based on the conjugated molecule. The data presented is illustrative of general trends.[6]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
Linker Length (PEG units)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Antitumor Efficacy
2LowHighModerate
4ModerateModerate to HighHigh
7 High Moderate High to Very High
8HighLow to ModerateVery High
12Very HighLowVariable, potential for reduced efficacy

Note: This data is synthesized from multiple preclinical studies and represents general trends. Actual values are highly dependent on the specific antibody, payload, and tumor model.[5][7]

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of PEG linkers in bioconjugation. The following section provides protocols for the activation of this compound and its subsequent conjugation to a protein, as well as a general workflow for the synthesis of a PROTAC utilizing a PEG linker.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process for the conjugation of this compound to a protein via primary amines (e.g., lysine (B10760008) residues). The first step involves the activation of the terminal hydroxyl group of the PEG linker to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the activated PEG with the protein.

Step 1: Activation of this compound to m-PEG7-NHS ester

  • Materials:

    • This compound

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Pyridine (B92270)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Diethyl Ether (for precipitation)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.[8]

    • Stir the reaction mixture at room temperature for 24 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Precipitate the activated m-PEG7-NHS ester by adding the concentrated residue dropwise to cold diethyl ether with vigorous stirring.[8]

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum and store at -20°C under desiccated conditions.

Step 2: Conjugation of m-PEG7-NHS ester to a Protein

  • Materials:

    • m-PEG7-NHS ester (activated in Step 1)

    • Protein of interest (e.g., IgG)

    • Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Prepare a solution of the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Dissolve the m-PEG7-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution.

    • Add the desired molar excess of the m-PEG7-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS esters.[9]

    • Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess PEG and quenching reagents.

experimental_workflow_protein_conjugation cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein A1 This compound A2 Reaction with DSC and Pyridine in DCM A1->A2 A3 Precipitation in Diethyl Ether A2->A3 A4 m-PEG7-NHS ester A3->A4 C2 Addition of m-PEG7-NHS ester A4->C2 C1 Protein Solution C1->C2 C3 Incubation C2->C3 C4 Quenching C3->C4 C5 Purification (SEC) C4->C5 C6 PEGylated Protein C5->C6

Workflow for protein PEGylation with this compound.
Protocol 2: General Workflow for PROTAC Synthesis using a PEG Linker

This protocol outlines a modular approach for the synthesis of a PROTAC molecule, where a PEG linker connects a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

  • Materials:

    • POI ligand with a reactive handle (e.g., amine or carboxylic acid)

    • E3 ligase ligand with a compatible reactive handle

    • Bifunctional PEG linker (e.g., Amine-PEG-Carboxylic Acid)

    • Coupling reagents (e.g., HATU, HOBt, EDC)

    • Base (e.g., DIPEA)

    • Solvents (e.g., DMF, DCM)

    • Purification system (e.g., preparative HPLC)

  • Procedure:

    • Ligand-Linker Intermediate Synthesis:

      • Dissolve the POI ligand and a molar excess of the bifunctional PEG linker in a suitable solvent (e.g., DMF).

      • Add the coupling reagents and base to facilitate the formation of an amide bond between the ligand and one end of the PEG linker.

      • Stir the reaction at room temperature until completion, monitoring by LC-MS.

      • Purify the ligand-linker intermediate by preparative HPLC.

    • Final PROTAC Assembly:

      • Dissolve the purified ligand-linker intermediate and the E3 ligase ligand in a suitable solvent.

      • Add coupling reagents and a base to conjugate the second ligand to the other end of the PEG linker.

      • Stir the reaction at room temperature until completion.

      • Purify the final PROTAC molecule by preparative HPLC.

    • Characterization:

      • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

protac_synthesis_workflow start Start poi_ligand Protein of Interest (POI) Ligand start->poi_ligand peg_linker Bifunctional PEG Linker start->peg_linker coupling1 Couple POI Ligand to PEG Linker poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Couple E3 Ligase Ligand to Intermediate e3_ligand->coupling2 peg_linker->coupling1 purification1 Purify Ligand-Linker Intermediate (HPLC) coupling1->purification1 purification1->coupling2 purification2 Purify Final PROTAC (HPLC) coupling2->purification2 characterization Characterize PROTAC (LC-MS, NMR) purification2->characterization end End characterization->end

General workflow for PROTAC synthesis using a PEG linker.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design and development of effective biotherapeutics. This compound offers a compelling balance of hydrophilicity, biocompatibility, and a discrete chain length that provides precise control over the final conjugate's properties. Compared to shorter PEG linkers, it can offer improved pharmacokinetic profiles, while potentially avoiding the reduced in vitro potency sometimes associated with very long PEG chains. The experimental protocols provided herein offer a starting point for researchers to incorporate and evaluate this compound and other PEG linkers in their specific applications. Ultimately, the optimal linker choice will be dependent on the specific molecular context, and empirical testing is essential to identify the best-performing linker for a given bioconjugate.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of a therapeutic. While short-chain polyethylene (B3416737) glycol (PEG) linkers like m-PEG7-alcohol are widely utilized, a diverse landscape of alternatives offers distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decision-making in the design of next-generation bioconjugates.

The limitations of traditional PEG linkers, including potential immunogenicity and their non-biodegradable nature, have spurred the development of innovative alternatives.[1][2] These alternatives can be broadly categorized into different PEG architectures and entirely new classes of non-PEG polymers.

PEG-Based Alternatives: Modifying the Gold Standard

While this compound is a linear, short-chain PEG, modifications to the length and architecture of the PEG linker can significantly alter the properties of the resulting bioconjugate.[3][4]

Longer-Chain Linear PEG Linkers

Increasing the length of the linear PEG chain can enhance the hydrophilicity and in vivo half-life of bioconjugates, which is particularly beneficial for hydrophobic payloads in antibody-drug conjugates (ADCs). Longer linkers can improve solubility, stability, and circulation time.[5] However, a trade-off may exist, as longer linkers can sometimes lead to decreased in vitro potency.[5][6]

Branched and Multi-Arm PEG Linkers

Branched PEG linkers, featuring multiple PEG arms extending from a central core, offer a superior "stealth" effect compared to their linear counterparts.[7][8][] This three-dimensional structure provides enhanced shielding from immune recognition and enzymatic degradation, leading to longer circulation times and reduced renal clearance.[4][7][8] This architecture can also allow for a higher drug-to-antibody ratio (DAR).[8]

Non-PEG Alternatives: Moving Beyond Tradition

Concerns about pre-existing anti-PEG antibodies and the non-biodegradable nature of PEG have led to the exploration of several promising non-PEG alternatives.[1][2]

Polysarcosine (PSar)

PSar is a polypeptoid that is highly hydrophilic, biocompatible, and biodegradable.[1][10] It is considered a strong candidate to replace PEG due to its excellent "stealth" properties that help evade the immune system.[10][11] In some preclinical studies, PSar has demonstrated reduced immunogenicity and improved tumor targeting compared to PEG.[2][10]

Polypeptides

Utilizing sequences of naturally occurring or synthetic amino acids, polypeptide linkers offer a highly versatile and biodegradable option.[1] These linkers can be engineered to control their length, flexibility, and susceptibility to enzymatic cleavage, allowing for a high degree of customization.[1]

Polysaccharides

Natural polymers like dextran (B179266) are being explored as PEG alternatives due to their inherent hydrophilicity, biocompatibility, and biodegradability.[1]

Zwitterionic Polymers

These polymers contain both positive and negative ionic groups, resulting in a net-neutral charge.[12] They are exceptionally hydrophilic and can prevent protein fouling.[12] Their charge neutrality may also reduce the risk of immunogenic reactions compared to PEG.[12]

Biodegradable Linkers

Biodegradable linkers are designed to break down under specific physiological conditions, allowing for the controlled release of a conjugated molecule.[13][14] These linkers often incorporate hydrolytically degradable linkages derived from safe and biocompatible molecules like glycolic acid and lactic acid.[14]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies to highlight the differences between this compound and its alternatives. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are not always available in the literature.

FeatureThis compound (Short-chain linear PEG)Longer-chain linear PEGBranched PEGPolysarcosine (PSar)Polypeptides (e.g., Val-Cit)
Structure Single, short polymeric chainSingle, long polymeric chainMultiple PEG arms from a central core[7]Polypeptoid[1]Amino acid sequence[1]
"Stealth" Effect EffectiveMore EffectiveSuperior[7][8]Excellent[10]Variable
Hydrodynamic Volume SmallestLargerLargest[7][8]Comparable to PEGVariable
Payload Capacity Typically lowerTypically lowerHigher[7]Comparable to PEGCan be engineered
Biodegradability No[1]No[1]NoYes[1][10]Yes[1]
Immunogenicity Potential for anti-PEG antibodies[1]Potential for anti-PEG antibodies[1]Potential for anti-PEG antibodiesReduced[2][10]Generally low
In Vivo Half-Life ShorterLongerLongest[8]Comparable or longer than PEG[10]Can be engineered
Linker TypeApplication ExampleKey Performance MetricResult
Longer PEG Linkers (8, 12, 24 units vs. 2, 4 units) Antibody-Drug ConjugateTumor Weight Reduction (%)75-85% vs. 35-45%[5]
Branched vs. Linear PEG PEGylated Human Serum AlbuminHydrodynamic RadiusLarger for branched PEG[8]
Polysarcosine vs. PEG Interferon-α2b ConjugateIn Vivo Tumor InhibitionPSar-IFN significantly more potent than PEG-IFN[10]
Polysarcosine vs. PEG Interferon-α2b ConjugateAnti-IFN Antibody LevelsPSar-IFN elicited considerably fewer antibodies than PEG-IFN[10]
Cleavable (Val-Cit) vs. Non-cleavable Linker Antibody-Drug ConjugatePlasma StabilityNon-cleavable linkers generally show increased plasma stability[15]

Mandatory Visualization

Bioconjugation_Workflow General Bioconjugation Workflow cluster_synthesis Synthesis and Activation cluster_conjugation Conjugation cluster_purification Purification and Characterization cluster_final_product Final Product Biomolecule Biomolecule (e.g., Antibody) Conjugation_Step Conjugation Reaction Biomolecule->Conjugation_Step Linker Linker (e.g., this compound alternative) Activation Linker Activation Linker->Activation Payload Payload (e.g., Drug) Payload->Conjugation_Step Activation->Conjugation_Step Purification Purification (e.g., SEC, Dialysis) Conjugation_Step->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Bioconjugate Final Bioconjugate Characterization->Bioconjugate

Caption: A typical experimental workflow for bioconjugation.

Linker_Architecture Comparison of Linker Architectures cluster_linear Linear PEG cluster_branched Branched PEG l_start Func A l1 l_start->l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 l5 l4->l5 l6 l5->l6 l7 l6->l7 l_end Func B l7->l_end core Core b1_1 core->b1_1 b2_1 core->b2_1 b3_1 core->b3_1 b1_2 b1_1->b1_2 b1_3 b1_2->b1_3 b1_end Func b1_3->b1_end b2_2 b2_1->b2_2 b2_3 b2_2->b2_3 b2_end Func b2_3->b2_end b3_2 b3_1->b3_2 b3_3 b3_2->b3_3 b3_end Func b3_3->b3_end

Caption: Structural comparison of linear and branched linkers.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of bioconjugation linkers.

Protocol 1: Amine PEGylation using m-PEG-NHS Ester

This protocol describes the conjugation of an amine-containing biomolecule with a PEG that has been activated with an N-hydroxysuccinimide (NHS) ester.[11]

Materials:

  • m-PEG-NHS ester

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Conjugation buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the amine-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO before adding it to the biomolecule solution. A 5- to 20-fold molar excess of the PEG reagent over the amount of biomolecule is typically used.

  • Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Remove the excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

  • Analyze the final conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a thiol-containing biomolecule with a maleimide-functionalized linker.

Materials:

  • Maleimide-activated linker

  • Thiol-containing biomolecule (if the biomolecule does not have a free thiol, it may need to be introduced through reduction of disulfides or reaction with a reagent like Traut's reagent)

  • Conjugation buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA

  • Quenching solution: A solution of a low molecular weight thiol such as cysteine or 2-mercaptoethanol

  • Purification system

Procedure:

  • Dissolve the thiol-containing biomolecule in the conjugation buffer.

  • Dissolve the maleimide-activated linker in a suitable solvent (e.g., DMSO or DMF) and add it to the biomolecule solution. A 10- to 20-fold molar excess of the maleimide (B117702) linker is commonly used.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench any unreacted maleimide groups by adding the quenching solution.

  • Purify the conjugate to remove excess linker and quenching reagent.

  • Characterize the conjugate using appropriate analytical techniques.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, a highly efficient and specific bioconjugation method.[11]

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer: PBS or Tris buffer, pH 7-8

Procedure:

  • Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer.

  • Prepare a stock solution of the copper catalyst by premixing CuSO4 and the ligand.

  • Add the copper catalyst to the reaction mixture.

  • Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction can be monitored by HPLC or LC-MS.

  • Purify the resulting triazole-linked conjugate using a suitable chromatography method.

References

Navigating the Linker Landscape: A Comparative Guide to m-PEG7-alcohol vs. Longer Chain PEG Linkers for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the in vivo performance of a therapeutic conjugate. Among the most utilized linker technologies, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of biologics, antibody-drug conjugates (ADCs), and nanoparticles. The length of the PEG chain is a key design parameter, creating a delicate balance between extending circulation half-life and maintaining biological activity.

This guide provides an objective, data-driven comparison of m-PEG7-alcohol, a discrete, mid-length PEG linker, against longer-chain PEG alternatives. By examining their respective impacts on pharmacokinetics, efficacy, and immunogenicity, this document aims to inform the rational design of next-generation therapeutics.

Data Presentation: A Quantitative Comparison

The selection of PEG linker length involves a fundamental trade-off: longer linkers generally enhance in vivo stability and circulation time but can sometimes reduce potency due to steric hindrance.[1][2][3] Conversely, shorter linkers may preserve high potency but often lead to rapid clearance.[1] this compound, as a discrete and defined mid-length linker, is often positioned to offer a balance between these competing characteristics.[4][5]

The following tables summarize quantitative data from preclinical studies to highlight these critical differences.

Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics

PEG Linker Length CategoryRepresentative LinkersKey Pharmacokinetic FindingsSupporting Data & References
Short PEG2 - PEG8Faster clearance and shorter half-life. Can be advantageous for imaging applications where rapid background clearance is needed.A conjugate without a PEG linker had a half-life of 19.6 minutes.[3][6][7] In some systems, very short PEGs can lead to unexpectedly rapid clearance.[1]
Medium (Discrete) This compound Represents a balance, aiming to improve half-life over very short linkers without the significant steric hindrance of very long chains.A PEG7 linker is positioned to offer a favorable balance between maintaining potency and achieving the pharmacokinetic benefits necessary for robust in vivo activity.[4]
Intermediate PEG8 - PEG12Slower clearance and longer half-life, often representing a balanced approach for therapeutic efficacy.[1][2]An ADC with a PEG8 linker showed significantly longer half-life and lower clearance than shorter PEG variants.[8]
Long PEG24, 4 kDa, 10 kDa, 20 kDaSignificantly prolonged plasma half-life due to increased hydrodynamic radius, which reduces renal clearance and shields from enzymatic degradation.[1][2][9]Conjugates with 4 kDa and 10 kDa PEG linkers showed 2.5-fold and 11.2-fold increases in half-life, respectively, compared to a non-PEGylated version.[3][6][7][8] Half-life can increase from minutes to many hours with increasing molecular weight.[9]

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker Length CategoryIn Vitro Potency (e.g., IC50)In Vivo Efficacy (e.g., Tumor Growth Inhibition)Supporting Data & References
Short Generally maintains high potency.May have reduced in vivo efficacy due to rapid clearance, limiting accumulation at the target site.[1]Shorter PEG linkers (1K, 2K) were the most efficient in killing tumor spheroid cells in vitro.[1]
Medium (Discrete) This compound Aims to maintain high in vitro potency while improving in vivo efficacy through moderately extended circulation.A PEG7 linker is expected to strike a balance, leading to enhanced tumor accumulation and in vivo efficacy compared to shorter linkers, without the potential potency loss of very long linkers.[4]
Intermediate Potent to Moderately Potent.Often shows a significant improvement in in vivo efficacy, representing a balance between pharmacokinetics and potency.[1][4]The improved PK profile often leads to greater tumor accumulation and enhanced anti-tumor activity.[4]
Long May be reduced due to steric hindrance interfering with target binding or payload release.[2][3][7]Often leads to the highest in vivo efficacy due to significantly enhanced circulation time and tumor accumulation.[1][10]Modification with 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by 4.5- and 22-fold, respectively.[3][7] However, in a folate-linked liposome (B1194612) model, a 10 kDa linker resulted in a >40% greater reduction in tumor size compared to 2 kDa or 5 kDa linkers.[10]

Table 3: Considerations for Immunogenicity

PEG Linker Length CategoryPotential for Anti-PEG AntibodiesKey Considerations & References
Short to Medium Generally considered to have lower immunogenicity.Free PEG molecules typically exhibit minimal immunogenicity.[11] However, any PEG, when conjugated to a carrier like a protein or nanoparticle, can become immunogenic.[11][12]
Long Higher molecular weight PEGs can exhibit increased immunogenicity, potentially leading to accelerated blood clearance (ABC) upon repeated dosing.The immunogenicity of PEG is complex and influenced by the PEG's structure, the nature of the conjugated molecule, dosing frequency, and administration route.[11][13] Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population.[14]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine and compare the circulation half-life (t½), clearance (CL), and area under the curve (AUC) of conjugates with m-PEG7 vs. longer PEG linkers.

Methodology:

  • Animal Model: Healthy, male BALB/c mice (6-8 weeks old), n=3-5 per group.

  • Test Articles:

    • Group A: Therapeutic conjugate with m-PEG7 linker.

    • Group B: Therapeutic conjugate with PEG24 linker.

    • Group C: Therapeutic conjugate with 10 kDa PEG linker.

  • Administration: Administer a single intravenous (IV) bolus dose (e.g., 5 mg/kg) of each test article via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) from the saphenous vein at predetermined time points (e.g., 0 min (pre-dose), 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Quantification: Analyze the concentration of the conjugate in plasma samples using a validated analytical method, such as a target-specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters (t½, CL, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[3]

In Vivo Efficacy Study in a Xenograft Tumor Model

Objective: To compare the anti-tumor efficacy of conjugates with m-PEG7 vs. longer PEG linkers in a relevant cancer model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude), n=8-10 per group.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HER2+ NCI-N87 cells for a HER2-targeted ADC) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Group 1: Vehicle control (e.g., PBS).

    • Group 2: Conjugate with m-PEG7 linker.

    • Group 3: Conjugate with 10 kDa PEG linker.

  • Dosing Regimen: Administer the conjugates intravenously at a specified dose and schedule (e.g., 3 mg/kg, once a week for 3 weeks).

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week and record animal body weights as a measure of toxicity. Tumor Volume = (Length × Width²)/2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[8]

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of conjugates with different PEG linker lengths.

Methodology:

  • Cell Culture: Plate target-expressing cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of each conjugate (m-PEG7 vs. longer chain PEGs).

  • Incubation: Remove the culture medium from the cells and add the diluted conjugates. Incubate for a fixed period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as CellTiter-Glo® (Promega) or AlamarBlue™.

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each conjugate.[3]

Visualizations

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

cluster_0 Key Properties Influenced by PEG Linker Length cluster_1 Short PEG Linkers (e.g., m-PEG7) cluster_2 Longer PEG Linkers (e.g., >PEG24, >5 kDa) Properties Short_PK Shorter Half-Life (Faster Clearance) Long_PK Longer Half-Life (Slower Clearance) Short_Efficacy Potentially Lower In Vivo Efficacy Short_PK->Short_Efficacy Short_Potency High In Vitro Potency (Less Steric Hindrance) Short_Potency->Short_Efficacy Long_Efficacy Potentially Higher In Vivo Efficacy Long_PK->Long_Efficacy Long_Potency Potentially Lower In Vitro Potency Long_Potency->Long_Efficacy cluster_workflow Experimental Workflow for Linker Comparison start Design & Synthesize Conjugates (m-PEG7 vs. Long PEG) analytics Physicochemical Characterization (e.g., DAR, Aggregation) start->analytics invitro In Vitro Cytotoxicity (IC50 Determination) analytics->invitro pk In Vivo PK Study (Mice/Rats) invitro->pk efficacy In Vivo Efficacy Study (Xenograft Model) pk->efficacy end Select Optimal Linker Candidate efficacy->end cluster_vivo In Vivo Fate of a PEGylated Therapeutic cluster_circulation Systemic Circulation cluster_clearance Clearance Mechanisms cluster_target Target Site Injection IV Injection Circulation Drug in Bloodstream Injection->Circulation Kidney Renal Clearance (Kidney) Circulation->Kidney <-- Short PEG (Faster) RES RES Uptake (Liver, Spleen) Circulation->RES <-- Long PEG (More Shielding) Tumor Tumor Accumulation (EPR Effect) Circulation->Tumor <-- Long PEG (Longer t½, More Accumulation) Efficacy Therapeutic Effect Tumor->Efficacy

References

The Decisive Advantage: A Comparative Guide to Monodisperse PEG Linkers like m-PEG7-alcohol in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Polyethylene Glycol (PEG) linkers have become a cornerstone in bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] However, not all PEG linkers are created equal. This guide provides a comprehensive comparison between monodisperse PEG linkers, exemplified by m-PEG7-alcohol, and their polydisperse counterparts, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.

The Monodispersity Advantage: Precision and Predictability

The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1] Monodisperse PEGs, such as this compound, are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[1][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[1][3] This seemingly subtle difference has profound implications for the development of therapeutics.

The homogeneity of monodisperse PEG linkers translates into tangible performance advantages in key areas such as:

  • Improved Pharmacokinetics and Therapeutic Index: The defined structure of monodisperse PEGs leads to more predictable and consistent pharmacokinetic (PK) profiles.[3] By forming a hydration shell around the molecule, the PEG linker increases its hydrodynamic volume, which in turn reduces renal clearance and extends the circulation half-life.[4][5] This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, thereby enhancing its therapeutic efficacy.[4][6]

  • Increased Solubility and Stability: Many potent therapeutic payloads, particularly in the context of ADCs, are hydrophobic. The inclusion of a hydrophilic PEG linker, like a PEG7 chain, mitigates aggregation by increasing the overall solubility of the conjugate.[4][7] This enhanced stability is crucial during manufacturing, storage, and administration.[4]

  • Reduced Immunogenicity: The PEG chain can create a protective shield around the drug molecule, masking potential epitopes on the payload or the antibody.[4][7] This can reduce the risk of an immune response, leading to a better safety profile and allowing for repeated dosing without the development of anti-drug antibodies.[4]

  • Enhanced Purity and Batch-to-Batch Consistency: The use of monodisperse PEGs results in a homogeneous final drug product, which simplifies characterization and ensures high purity and excellent batch-to-batch consistency.[3][4] Polydisperse PEGs, on the other hand, can lead to a heterogeneous mixture of conjugates, complicating analysis and potentially leading to variable clinical outcomes.[4]

Comparative Analysis: Monodisperse vs. Polydisperse PEG Linkers

The superiority of monodisperse PEG linkers is not merely theoretical. Experimental data consistently demonstrates their advantages in key performance areas.

FeatureMonodisperse PEG Linkers (e.g., this compound)Polydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) PDI = 1.0[3]PDI > 1.0[3]
Chemical Structure Homogeneous, single chemical entityHeterogeneous mixture of different chain lengths
Synthesis Controlled, stepwise synthesis[3]Ring-opening polymerization of ethylene (B1197577) oxide[3]
Purity & Consistency High purity, excellent batch-to-batch consistency[3]Variable purity, potential for batch-to-batch variability[3]
Characterization Straightforward and precise[3]More complex, relies on average properties[3]
Pharmacokinetics (PK) Predictable and consistent PK profile[3]More variable and less predictable PK profile[3]
In Vivo Efficacy Generally enhanced due to prolonged circulation and target accumulation[6]Can be variable and less optimal
Immunogenicity Reduced potential for an immune response[4]Higher potential for immunogenicity due to heterogeneity

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments to evaluate the performance of ADCs with different PEG linkers.

Characterization of PEGylated Conjugates

Objective: To determine the purity, molecular weight, and drug-to-antibody ratio (DAR) of the ADC.

Methods:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Used for the separation and quantification of PEGylated species, free protein, and free PEG.[8]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the conjugate, leading to an earlier elution time compared to the unconjugated antibody.

    • Reverse-Phase (RP-HPLC): Separates molecules based on hydrophobicity. This can be used to determine the average DAR.

  • Mass Spectrometry (MS): Provides precise mass-to-charge ratio information to confirm the molecular weight of the conjugate and determine the distribution of drug-linker species.[8] For monodisperse PEGs, a single major peak corresponding to the exact molecular weight should be observed.[3] For polydisperse PEGs, a distribution of peaks representing the different chain lengths will be present.[3]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Protocol:

  • Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[5]

  • Data Analysis: Measure the absorbance or luminescence to determine the concentration of ADC that inhibits cell growth by 50% (IC50).

In Vivo Pharmacokinetic Analysis

Objective: To evaluate the circulation half-life and clearance of the ADC in an animal model.

Protocol:

  • Animal Model: Administer a single intravenous dose of the ADC to a cohort of mice or rats.

  • Sample Collection: Collect blood samples at various time points post-injection.

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification: Quantify the concentration of the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.[1]

Visualizing the Workflow and Structure

To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow for evaluating ADCs and the general structure of an ADC.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Conjugation of Drug-Linker to Antibody purification Purification (e.g., SEC) synthesis->purification characterization Characterization (HPLC, MS, DAR determination) purification->characterization binding_assay Binding Affinity Assay (ELISA, SPR) characterization->binding_assay cytotoxicity_assay Cytotoxicity Assay (IC50 determination) binding_assay->cytotoxicity_assay pk_study Pharmacokinetic Study (Half-life, Clearance) cytotoxicity_assay->pk_study efficacy_study Xenograft Efficacy Study (Tumor Growth Inhibition) pk_study->efficacy_study

Caption: Experimental workflow for ADC evaluation.

ADC_structure cluster_antibody Antibody cluster_linker Linker cluster_payload Payload antibody Monoclonal Antibody peg_linker Monodisperse PEG Linker (e.g., PEG7) antibody->peg_linker Conjugation Site payload Cytotoxic Drug peg_linker->payload

Caption: Structure of an Antibody-Drug Conjugate.

Conclusion

The selection of a linker is a pivotal decision in the design of advanced therapeutics. Monodisperse PEG linkers, such as this compound, offer significant advantages over their polydisperse counterparts by providing a homogeneous, well-defined, and highly consistent product. This leads to more predictable and favorable pharmacokinetic and pharmacodynamic profiles, a reduced risk of immunogenicity, and ultimately, the potential for more effective and safer therapies.[1] By carefully considering the interplay between linker properties and the overall performance of the bioconjugate, researchers can rationally design the next generation of precision medicines.

References

A Comparative Guide to the Characterization of m-PEG7-Alcohol Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) conjugates is crucial for ensuring the quality, efficacy, and safety of biotherapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of m-PEG7-alcohol conjugates. Detailed experimental protocols and supporting data are presented to assist in the selection of appropriate analytical methodologies.

This compound is a discrete PEG (dPEG®) linker that requires activation of its terminal hydroxyl group before conjugation to biomolecules.[1] Following conjugation, a thorough analysis is necessary to determine the degree of PEGylation, purity of the conjugate, and to quantify unreacted starting materials. HPLC is a powerful and versatile technique for this purpose, offering robust separation and quantification.[2]

Performance Comparison of Analytical Techniques

While HPLC is a central technique, a comprehensive characterization of this compound conjugates often employs complementary methods like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides distinct and valuable information.

Analytical MethodPrimary Information ProvidedAdvantagesLimitations
HPLC Purity, Quantification of Conjugate and ReactantsHigh resolution and sensitivity, robust for quality control, well-established.[3]Requires reference standards for accurate quantification, detector response can vary for PEG and the conjugate.[3]
Mass Spectrometry (e.g., MALDI-TOF) Molecular Weight Confirmation, Degree of PEGylationHigh sensitivity and mass accuracy, provides direct confirmation of conjugation.[2]Quantification can be challenging, may not resolve species with the same mass.[3]
NMR Spectroscopy Structural ConfirmationProvides detailed atomic-level structural information and can be highly quantitative.[4]Lower throughput, requires higher sample amounts compared to MS.[4]
Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from the characterization of an this compound conjugate with a model protein.

ParameterHPLCMALDI-TOF MS
Purity of Conjugate >95% (determined by peak area)Not directly measured
Degree of PEGylation Can be inferred from peak shifts and quantificationDirectly determined from mass difference
Molecular Weight Not directly measuredHigh accuracy (e.g., within a few Daltons)
Quantification of Unreacted Protein High (can detect low levels)Semi-quantitative
Accuracy (% Recovery) 92.9 - 108.5%[5]78 - 120% (for spiked PEG in a PEG-conjugate sample)[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for the characterization of this compound conjugates using HPLC.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This method is effective for separating the PEGylated conjugate from the unreacted protein and other impurities based on differences in hydrophobicity.[1]

  • Instrumentation:

    • HPLC system with a gradient pump and a UV or universal detector (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD).[5]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6][7]

  • Reagents:

    • HPLC-grade water[6]

    • HPLC-grade acetonitrile[6]

    • Formic acid or Trifluoroacetic acid (TFA)[6]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[7]

    • Mobile Phase:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA[4]

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point for method development.[4]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 50 °C[5]

    • Injection Volume: 10 µL[5]

    • Detection:

      • UV: 210-280 nm[7]

      • CAD/ELSD: For detection of species lacking a strong chromophore.[8]

  • Data Analysis: Determine the area percentage of the main peak corresponding to the conjugate relative to the total area of all peaks to calculate purity.[7] The retention time of the PEGylated protein is expected to be different from the native protein.[9]

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Conjugate Analysis

SEC separates molecules based on their hydrodynamic radius, making it ideal for quantifying aggregates and separating the larger conjugate from the smaller, unreacted protein.[1]

  • Instrumentation:

    • A biocompatible HPLC or UPLC system.[9]

    • SEC column with an appropriate molecular weight range.[2][9]

  • Reagents:

    • SEC running buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).[9]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[2][9]

    • Flow Rate: 0.5 - 1.0 mL/min[2][9]

    • Column Temperature: Ambient[9]

    • Injection Volume: 20 µL

    • Detection: UV at 214 nm or 280 nm.[2][9]

  • Data Analysis: The chromatogram will show distinct peaks for the conjugate, which will elute earlier than the unconjugated protein due to its larger size.[1] Any high molecular weight species (aggregates) will elute first. The peak area can be used to quantify the amount of conjugate versus unconjugated protein.[1]

Visualizations

To further clarify the experimental process, the following diagram illustrates the general workflow for the bioconjugation of this compound and subsequent characterization by HPLC.

cluster_0 Bioconjugation cluster_1 HPLC Characterization mPEG7_OH m-PEG7-OH Activation Chemical Activation mPEG7_OH->Activation Activated_PEG Activated m-PEG7 Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Biomolecule Target Biomolecule Biomolecule->Conjugation Crude_Mixture Crude Reaction Mixture Conjugation->Crude_Mixture Purification Purification (e.g., SEC) Crude_Mixture->Purification Purified_Conjugate Purified m-PEG7-Biomolecule Conjugate Purification->Purified_Conjugate HPLC_System HPLC System Purified_Conjugate->HPLC_System Data_Analysis Data Analysis HPLC_System->Data_Analysis Report Report (Purity, Yield, etc.) Data_Analysis->Report

Caption: General experimental workflow for this compound bioconjugation and HPLC characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG7-Alcohol Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring product quality, consistency, and efficacy. The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic profiles of therapeutic molecules. This guide provides an objective comparison of mass spectrometry techniques for the analysis of m-PEG7-alcohol, a discrete PEG (dPEG®) reagent.

Unlike traditional polymeric PEGs which are heterogeneous mixtures, discrete PEGs like this compound are single molecules with a defined chemical formula (C₁₅H₃₂O₈) and molecular weight, which simplifies their analysis.[1][2][3] Mass spectrometry is an indispensable tool for characterizing these products, providing accurate mass measurement, confirming identity, and identifying potential impurities or related products such as those with different PEG chain lengths (e.g., m-PEG6-alcohol or m-PEG8-alcohol).

Comparison of Key Mass Spectrometry Ionization Techniques

The two most common mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them often depends on the nature of the analyte, the complexity of the sample, and the specific information required.[3][4]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates ions from a liquid solution.Soft ionization technique that uses a laser to desorb and ionize analytes co-crystallized with a matrix.[4]
Typical Ions Forms protonated [M+H]⁺, sodiated [M+Na]⁺, or other cation adducts.[5] Can form multiply charged ions, especially with larger molecules.[6][7]Primarily forms singly charged ions, typically [M+Na]⁺ or [M+K]⁺, leading to simpler spectra.[6][8]
Coupling Easily coupled with Liquid Chromatography (LC) for online separation and analysis (LC-MS).[3][9]Typically an offline technique, though coupling with separation methods is possible.[3]
Sample Prep Simple dilution in an appropriate solvent (e.g., methanol (B129727), acetonitrile).[10]Requires co-crystallization with a suitable matrix and cationizing agent.[8]
Advantages Excellent for complex mixtures when paired with LC; provides high sensitivity.High tolerance to salts and buffers; simple spectra are easy to interpret.[4]
Disadvantages Can produce complex spectra with multiple charge states and adducts.[6]Potential for matrix-related interferences; photochemical degradation can sometimes occur.[4]

Quantitative Data Comparison: m-PEG-Alcohol Series

Mass spectrometry allows for the precise differentiation of m-PEG-alcohol products based on the number of ethylene (B1197577) glycol (C₂H₄O) repeat units. The mass difference between adjacent oligomers is approximately 44.0262 Da.[4][8] The table below summarizes the theoretical exact masses for this compound and its common shorter and longer chain alternatives with typical adducts seen in positive-ion ESI-MS.

CompoundFormulaExact Mass (Monoisotopic)[M+H]⁺[M+Na]⁺[M+K]⁺
m-PEG6-alcohol C₁₃H₂₈O₇296.1784297.1857319.1676335.1416
This compound C₁₅H₃₂O₈340.2097341.2170363.2000379.1730
m-PEG8-alcohol C₁₇H₃₆O₉384.2410385.2483407.2303423.2042

Note: Calculations are based on the most abundant isotopes of C, H, O, Na, and K.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of m-PEG-alcohol products.

This method is ideal for determining the exact mass of the PEG product and is easily coupled with LC for purity assessment.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid to aid protonation) to a final concentration of approximately 0.1 mg/mL.[10]

  • Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system equipped with a C18 column for separation.

  • MS Instrument Settings (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to minimize fragmentation).[4]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100 - 1000.

  • Data Analysis: Acquire the mass spectrum. Identify peaks corresponding to the expected adducts ([M+H]⁺, [M+Na]⁺, etc.) of this compound. Verify the mass accuracy against the theoretical values. If using LC-MS, determine the purity by integrating the peak area of the main compound relative to any impurities.

This method provides a rapid assessment of the molecular weight and is particularly useful for generating simple, clean spectra dominated by singly charged ions.

  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a ~1 mg/mL solution of this compound in methanol.

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.[8]

    • Cationizing Agent: Prepare a ~1 mg/mL solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[8]

  • Spotting: On a MALDI target plate, mix the analyte, matrix, and cationizing agent solutions in a 1:5:1 (v/v/v) ratio.[8] Allow the spot to air dry completely (dried-droplet method).

  • MS Instrument Settings (Example):

    • Ionization Mode: Positive Ion.

    • Mass Analyzer: TOF in reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum level required for good signal intensity to avoid fragmentation.

    • Mass Range: m/z 100 - 1000.

  • Data Analysis: Acquire the mass spectrum, which should show a prominent peak corresponding to the [M+Na]⁺ ion of this compound. The mass difference between adjacent peaks in a PEG series should correspond to 44 Da.[8]

Diagrams of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and molecular relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing Sample This compound Sample Dilution Dilute in MeOH + 0.1% FA Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (TOF or Orbitrap) ESI->MS Spectrum Acquire Mass Spectrum MS->Spectrum Analysis Identify Adducts & Assess Purity Spectrum->Analysis

Caption: General workflow for ESI-LC/MS analysis of m-PEG-alcohol products.

G cluster_ms Mass Spectrum Observation cluster_compounds Compound Identity M6 [M+Na]⁺ ~319.17 Da M7 [M+Na]⁺ ~363.20 Da M6->M7 + 44.03 Da M8 [M+Na]⁺ ~407.23 Da M7->M8 + 44.03 Da PEG6 m-PEG6-alcohol PEG6->M6 + Na⁺ PEG7 This compound PEG7->M7 + Na⁺ PEG8 m-PEG8-alcohol PEG8->M8 + Na⁺

Caption: Logical relationship between PEG chain length and observed m/z values.

References

A Comparative Guide to Linear vs. Branched PEG Linkers for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the design and optimization of next-generation therapeutics.

At a Glance: Key Performance Indicators of Linear vs. Branched PEG Linkers

PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.Generally larger for a given molecular weight, creating a greater shielding effect.[2]The branched architecture results in a more globular and compact structure, which can lead to a larger hydrodynamic volume.[2][3] This increased size can reduce renal clearance and prolong circulation time.[2][4]
Drug Loading Capacity Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.Can enable a higher DAR due to multiple attachment points.[2]The multi-arm nature of branched linkers provides more sites for drug conjugation.[5]
In Vivo Half-Life Generally shorter.Generally longer.The larger hydrodynamic volume of branched PEG conjugates can reduce the rate of glomerular filtration, extending circulation time.[6][7]
Immunogenicity Can elicit anti-PEG antibodies.May offer a superior "stealth" effect, but can still be immunogenic.[1]Branched structures can provide a superior shielding effect, masking epitopes of protein-based drugs and reducing their recognition by the immune system.[3] However, the branching itself doesn't eliminate the inherent immunogenicity of PEG.[8]
Stability GoodEnhancedThe dense, umbrella-like structure of branched PEG provides superior shielding of the conjugated payload, protecting it from enzymatic degradation.[4]
Synthesis Complexity Simpler and more straightforward.[9]More complex, multi-step synthesis.[10][]Linear PEGs are readily available and synthetically straightforward to incorporate.[7] Branched linkers require more complex synthetic strategies.[10]
Steric Hindrance MinimalCan be significantThe increased structural complexity of branched linkers can introduce greater steric hindrance, which may impact binding affinity and the kinetics of enzymatic cleavage.[12]

Quantitative Comparison of Linear vs. Branched PEG Linkers

The advantages of branched PEG linkers can be quantified through various physicochemical and pharmacokinetic parameters. The following tables summarize key data from comparative studies.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin (HSA)3.5
Linear20Human Serum Albumin (HSA)6.1[6]
Branched20Human Serum Albumin (HSA)6.4[6]

Table 2: Pharmacokinetic Parameters of PEGylated TNF Nanobody

ParameterLinear PEG (40 kDa)Branched PEG (2 x 20 kDa)Key Finding
Pharmacokinetics--Branched PEG conjugate showed a superior pharmacokinetic profile compared to the linear conjugate.[6][13]

Table 3: In Vitro Activity Retention of PEGylated TNF-α

Linker TypePEG Molecular Weight (kDa)In Vitro Activity RetentionKey Finding
Linear2058%Smaller branched PEG resulted in higher activity retention compared to a larger linear PEG.[6]
Branched1093%Modification with a 10 kDa branched PEG showed higher antitumor activity in mice compared to a 20 kDa linear PEG.[6]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.

Protocol 1: Synthesis of an ADC using a Maleimide-Functionalized Payload

This protocol provides a general framework for the synthesis of an Antibody-Drug Conjugate (ADC) using a maleimide-functionalized payload and a thiol-containing antibody, adaptable for both linear and branched PEG linkers.[4]

Materials:

  • Thiol-containing antibody (e.g., partially reduced IgG)

  • Maleimide-PEG-Payload (linear or branched)

  • Reduction buffer (e.g., PBS with 5 mM EDTA)

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., N-ethylmaleimide)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Antibody Reduction: Dissolve the antibody in the reduction buffer. Add the reducing agent at a specific molar ratio to control the number of available thiol groups. Incubate for 1-2 hours at 37°C.

  • Drug-Linker Conjugation: Dissolve the Maleimide-PEG-Payload (linear or branched) in a suitable solvent like DMSO. Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).[4] Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to cap any unreacted thiol groups on the antibody.

  • Purification: Purify the ADC from unreacted drug-linker and antibody fragments using SEC.

  • Characterization: Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the DAR, and SEC to assess for aggregation.

Protocol 2: Comparative In Vivo Pharmacokinetic Study

This protocol outlines a typical workflow for comparing the pharmacokinetic profiles of proteins conjugated with linear versus branched PEG linkers in a rodent model.[1][6]

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats). Acclimatize the animals for at least 7 days.

  • Drug Administration: Administer the linear-PEG-protein, branched-PEG-protein, and a non-PEGylated control, typically via intravenous (IV) injection to assess circulation half-life and clearance.[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Determine the concentration of the PEGylated protein in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.

Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of drug conjugates in killing cancer cells.[2]

Methodology:

  • Cell Seeding: Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the linear-PEG-ADC and branched-PEG-ADC. Include an untreated control and a control with the unconjugated drug.

  • Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[2]

  • IC50 Determination: Plot cell viability against drug concentration and fit the data to a dose-response curve to calculate the concentration of the ADC that inhibits cell growth by 50% (IC50).[2]

Visualizing the Concepts

Diagrams are crucial for understanding the structural differences and functional implications of linear versus branched PEG linkers.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Drug p1 Drug->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 Biomolecule p8->Biomolecule Drug_B1 pb1 Drug_B1->pb1 pb2 pb1->pb2 core pb2->core pb5 core->pb5 Drug_B2 pb3 Drug_B2->pb3 pb4 pb3->pb4 pb4->core pb6 pb5->pb6 Biomolecule_B pb6->Biomolecule_B

Caption: Structural comparison of linear and branched PEG linkers.

cluster_synthesis Synthesis & Conjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Linear_PEG_Linker Linear_PEG_Linker Linear_Conjugate Linear_Conjugate Linear_PEG_Linker->Linear_Conjugate Conjugation Branched_PEG_Linker Branched_PEG_Linker Branched_Conjugate Branched_Conjugate Branched_PEG_Linker->Branched_Conjugate Conjugation Therapeutic_Molecule Therapeutic_Molecule Therapeutic_Molecule->Linear_Conjugate Therapeutic_Molecule->Branched_Conjugate Targeting_Ligand Targeting_Ligand Targeting_Ligand->Linear_Conjugate Targeting_Ligand->Branched_Conjugate Stability_Assay Stability_Assay Linear_Conjugate->Stability_Assay Binding_Affinity Binding_Affinity Linear_Conjugate->Binding_Affinity Cytotoxicity_Assay Cytotoxicity_Assay Linear_Conjugate->Cytotoxicity_Assay Branched_Conjugate->Stability_Assay Branched_Conjugate->Binding_Affinity Branched_Conjugate->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetics Stability_Assay->Pharmacokinetics Binding_Affinity->Pharmacokinetics Cytotoxicity_Assay->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution Efficacy_Study Efficacy_Study Biodistribution->Efficacy_Study Drug_Carrier PEGylated Nanoparticle (Linear or Branched PEG) Cell_Membrane Cell_Membrane Drug_Carrier->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome Lysosome Lysosome Endosome->Lysosome Fusion & Degradation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Enhanced by Branched Architectures) Drug_Release Drug_Release Cytoplasm->Drug_Release Therapeutic Action

References

A Researcher's Guide to Validating m-PEG7-alcohol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The use of a discrete PEG linker like methoxy-PEG7-alcohol (m-PEG7-alcohol) offers homogeneity, which is crucial for consistent product quality. However, the success of any conjugation strategy hinges on robust validation to quantify its efficiency.

This guide provides an objective comparison of analytical techniques for validating the conjugation efficiency of this compound. We will explore the necessary activation steps, compare validation methodologies, and provide detailed experimental protocols and supporting data to assist in the development and characterization of precisely engineered bioconjugates.

Activation and Conjugation of this compound

The terminal hydroxyl group of this compound is not directly reactive with functional groups on biomolecules like proteins or peptides under mild conditions.[1][2][3] Therefore, a chemical activation step is required to convert the hydroxyl group into a reactive moiety. Common activation strategies include:

  • Oxidation to an Aldehyde: The alcohol can be oxidized to a reactive aldehyde (m-PEG7-CHO).[2][4] This aldehyde can then be conjugated to primary amines (e.g., the N-terminus or lysine (B10760008) residues of a protein) via reductive amination, forming a stable secondary amine linkage.[2][4]

  • Conversion to an NHS Ester: A two-step process can convert the alcohol first to a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[2][3] This ester readily reacts with primary amines to form stable amide bonds.[3]

  • Conversion to Tosylate or Tresylate: The hydroxyl group can be converted into a good leaving group, such as a tosylate or tresylate, which can then react with nucleophiles.[1][3]

The choice of activation and conjugation chemistry depends on the target molecule, the desired linkage stability, and the available functional groups.

Comparison of Key Analytical Techniques for Validation

A multi-faceted approach employing orthogonal techniques is often necessary for the comprehensive validation of PEGylation efficiency.[5] The choice of method depends on the specific characteristics of the protein and the PEG reagent, as well as the information required.[6]

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume in solution.[5][6]Purity, aggregation state, and separation of PEGylated protein from unreacted protein and free PEG.[5]Robust, reproducible, and uses non-denaturing conditions that preserve protein structure.[5]May not resolve species with similar sizes; resolution can be limited.[7]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.[7]High-resolution separation of PEGylated species from the unmodified protein; quantification of purity.[8]Excellent resolution for different degrees of PEGylation.Requires denaturing mobile phases (organic solvents), which can alter protein structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[5]Accurate molecular weight of the conjugate, degree of PEGylation (e.g., mono-, di-PEGylated), and identification of PEGylation sites (via peptide mapping).[5][9]High sensitivity and specificity; provides detailed structural information.[5]The polydispersity of traditional PEGs can complicate spectra, though this is minimized with discrete PEGs like m-PEG7.[5]
SDS-PAGE Separates proteins based on their apparent molecular weight under denaturing conditions.Estimation of apparent molecular weight; visualization of successful conjugation.Simple, widely available, and provides a quick qualitative assessment.Semi-quantitative; PEGylated proteins migrate slower than their actual molecular weight suggests, leading to overestimation.[6][10]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under non-denaturing conditions.[1]Separation of ADC species with different drug-to-antibody ratios (DARs); analysis of PEGylated proteins.[1]Maintains the native structure of the protein.[5]Resolution depends on the hydrophobicity difference between species.
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product.Indirectly quantifies PEGylation by measuring the reduction in free amines after conjugation.[11]Simple colorimetric assay.Only applicable for amine-targeted PEGylation; requires knowledge of the protein's initial amine content.[11]

Alternative PEGylation Strategies

While this compound provides a versatile platform for PEGylation, alternative reagents and technologies exist, each with distinct chemical strategies and characteristics.

FeatureThis compound (activated)Maleimide-PEGPropargyl-PEG (Click Chemistry)PASylation / Other Polypeptides
Technology Type Chemical ConjugationChemical ConjugationChemical Conjugation (CuAAC)Genetic Fusion or Chemical Conjugation
Target Residues Primary amines (Lys, N-terminus) via Aldehyde/NHS esterThiols (Cysteine)Azide-modified residuesN/A (genetic fusion)
Linkage Formed Secondary Amine / AmideThiosuccinimideTriazolePeptide Bond
Linkage Stability HighPotentially reversible (retro-Michael addition)[12]Very HighHigh
Biodegradability Non-biodegradable[13]Non-biodegradableNon-biodegradableBiodegradable[13]
Immunogenicity Potential for anti-PEG antibodies[7][13]Potential for anti-PEG antibodiesPotential for anti-PEG antibodiesGenerally low to no immunogenicity reported[13]

Experimental Protocols

Robust and reproducible analytical methods are essential for accurate validation. Below are detailed protocols for key experiments.

Protocol 1: Activation of this compound to m-PEG7-aldehyde

This protocol describes the oxidation of the terminal alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild oxidizing agent.[1][4]

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (DCM).[4]

  • Oxidation: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in portions while stirring at room temperature.[1][4]

  • Reaction Monitoring: Allow the reaction to proceed for 1-4 hours.[1][2] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[1][2]

  • Workup: Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.[1]

  • Isolation: Separate the organic layer. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[1] The product should be used immediately or stored under inert gas at -20°C.[4]

Protocol 2: Conjugation to a Protein via Reductive Amination

This protocol details the conjugation of the activated m-PEG7-aldehyde to primary amines on a target protein.

  • Protein Preparation: Dissolve the target protein in a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5) to a concentration of 1-10 mg/mL.[13]

  • PEG Addition: Add the activated m-PEG7-aldehyde to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG-aldehyde over the protein.[4]

  • Schiff Base Formation: Gently mix the solution and allow it to react for 30-60 minutes at room temperature.[4]

  • Reduction: Prepare a fresh stock solution of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). Add the reducing agent to the reaction mixture (a typical final concentration is 20-50 mM). Allow the reduction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to consume any unreacted PEG-aldehyde.[4]

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]

Protocol 3: Validation by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is an excellent method for analyzing the outcome of a PEGylation reaction.[6]

  • System Setup: Use an HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of your protein and its conjugate.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Dilute the purified conjugation reaction mixture and an unconjugated protein control in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the samples onto the column. The resulting chromatogram will show peaks corresponding to different species based on their size. Aggregates will elute first, followed by the larger PEGylated protein, and then the smaller, unreacted protein.[6]

  • Quantification: Calculate the percentage of PEGylated protein by integrating the peak areas of the conjugate and residual unreacted protein.

Protocol 4: Validation by Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive confirmation of covalent attachment and the degree of PEGylation.[8]

  • Sample Preparation: Desalt the purified conjugate using a suitable method (e.g., buffer exchange on a centrifugal filter) into a buffer compatible with mass spectrometry (e.g., 10 mM ammonium (B1175870) acetate).[14] Dilute the sample to 0.1-1 mg/mL in a solution of water/acetonitrile with 0.1% formic acid.[14]

  • LC-MS Conditions:

    • LC System: Utilize a reverse-phase column (e.g., C4) suitable for protein separation.[14]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

    • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the protein.

  • MS Analysis: Acquire data in positive ion mode on an ESI-MS instrument (e.g., ESI-QTOF). The resulting spectrum will show a distribution of multiply charged ions.[5]

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[5] This will show peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the m-PEG7 moiety, confirming successful conjugation.

Visualizations

logical_relationships peg_chem PEGylation Chemistries amine_chem Amine-Reactive (e.g., NHS Ester, Aldehyde) peg_chem->amine_chem thiol_chem Thiol-Reactive (e.g., Maleimide) peg_chem->thiol_chem click_chem Click Chemistry (e.g., Propargyl-PEG) peg_chem->click_chem amine_target Target: Lysine, N-terminus amine_chem->amine_target reacts with amine_bond Forms: Amide / Amine Bond (Stable) amine_target->amine_bond results in thiol_target Target: Cysteine thiol_chem->thiol_target reacts with thiol_bond Forms: Thiosuccinimide Bond (Potentially Reversible) thiol_target->thiol_bond results in click_target Target: Azide-modified residue click_chem->click_target reacts with click_bond Forms: Triazole Bond (Very Stable) click_target->click_bond results in

References

Navigating the Bio-Conjugation Landscape: A Comparative Guide to the Biological Activity of m-PEG7-Alcohol Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of enhancing their clinical efficacy. Among the various bioconjugation techniques, PEGylation—the attachment of polyethylene (B3416737) glycol (PEG) chains—stands out as a widely adopted method to improve a protein's pharmacokinetic profile, stability, and solubility while reducing its immunogenicity. This guide provides an objective comparison of the biological activity of proteins conjugated with m-PEG7-alcohol, a short, discrete PEG linker, against non-PEGylated proteins and those modified with other linkers. This analysis is supported by a synthesis of available experimental data and detailed methodologies for key assays.

The addition of a PEG moiety, such as this compound, can profoundly influence a protein's interaction with its biological targets. While the increased hydrodynamic size imparted by PEGylation is a key factor in extending a protein's half-life in circulation, it can also introduce steric hindrance, potentially impacting its binding affinity and in vitro biological activity. Therefore, the choice of PEG linker length and chemistry is a critical consideration in balancing these effects to optimize therapeutic outcomes.

Quantitative Comparison of Biological Activity

Direct quantitative data for proteins conjugated specifically with this compound is limited in publicly available literature. However, by examining studies on proteins modified with other short-chain and discrete PEG linkers, we can infer the likely impact of a PEG7 moiety. The following tables summarize key findings from studies on commonly PEGylated proteins, such as Granulocyte Colony-Stimulating Factor (G-CSF) and Interferon-alpha (IFN-α), which are often modified with various PEG derivatives.

Table 1: Comparison of In Vitro Biological Activity of PEGylated vs. Non-PEGylated Proteins

ProteinPEGylation ReagentIn Vitro Bioactivity (% of Non-PEGylated)Key ObservationReference(s)
Interferon α-2a30 kDa linear mPEG~10%Significant reduction in activity with a long linear PEG chain.[1]
Interferon α-2a30 kDa tri-branched mPEG~100%Branched PEG architecture can preserve in vitro bioactivity compared to linear PEG of similar molecular weight.[1]
Interferon α-2a12-kDa linear PEG-IFN-alpha2bHigher than 40-kDa branched PEG-IFN-alpha2aThe specific antiviral activity of the 40-kDa branched PEG-IFN was 7% of that of the 12-kDa linear PEG-IFN.[2]
G-CSF20 kDa N-terminal PEGReduced compared to non-PEGylated G-CSFPEGylation reduces in vitro activity but increases in vivo circulation half-life.[3]
TNF-α20 kDa linear PEGHigher antitumor activity than 5 kDa linear PEGIncreasing the molecular weight of linear PEG can enhance in vivo activity up to a certain point.[4]
TNF-α40 kDa branched PEGLoss of activityA very high molecular weight branched PEG can lead to a complete loss of biological activity.[4]

Table 2: Comparison of Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Proteins

ProteinPEGylationParameterNon-PEGylatedPEGylatedFold ChangeReference(s)
G-CSF20 kDa N-terminal PEGSerum Half-lifeMinutesUp to 42 hoursSignificant increase[3]
Affibody-Drug Conjugate10 kDa PEGHalf-life19.6 minutes~3.7 hours~11.2x[5]
DNA Polyplex30 kDa PEGCirculation Half-lifeShortest among testedLongest among tested-[5]

Experimental Protocols

Accurate assessment of the biological activity of this compound conjugated proteins requires robust and validated experimental protocols. Below are detailed methodologies for key in vitro assays for two commonly PEGylated therapeutic proteins.

In Vitro Bioassay for G-CSF: NFS-60 Cell Proliferation Assay

This assay measures the ability of G-CSF and its PEGylated forms to induce the proliferation of the G-CSF-dependent cell line, NFS-60.[6]

Materials:

  • NFS-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Recombinant human G-CSF standard

  • This compound conjugated G-CSF

  • 96-well microplates

  • Cell viability reagent (e.g., WST-8)[6]

  • Plate reader

Procedure:

  • Cell Culture: Maintain NFS-60 cells in RPMI-1640 medium supplemented with G-CSF. Before the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.

  • Cell Seeding: Resuspend the washed cells in G-CSF-free medium and seed them into a 96-well plate at a density of 7 x 10^5 cells/ml.[6]

  • Sample Addition: Prepare serial dilutions of the G-CSF standard and the this compound conjugated G-CSF. Add these dilutions to the wells containing the NFS-60 cells. Include a negative control with cells only.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[6]

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate for a further 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color produced is proportional to the number of viable cells. Plot the absorbance values against the concentration of G-CSF or PEGylated G-CSF to generate dose-response curves and determine the EC50 (half-maximal effective concentration) for each.

In Vitro Bioassay for Interferon-alpha: Antiviral Assay

This assay determines the antiviral activity of IFN-α and its PEGylated conjugates by measuring their ability to protect cells from a viral challenge.[2][7]

Materials:

  • HEp-2 cells or another susceptible cell line[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFN-α standard

  • This compound conjugated IFN-α

  • Vesicular Stomatitis Virus (VSV) or another suitable virus[2]

  • 96-well microplates

  • Crystal violet solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEp-2 cells into a 96-well plate and allow them to form a confluent monolayer.

  • Sample Treatment: Prepare serial dilutions of the IFN-α standard and the this compound conjugated IFN-α. Remove the culture medium from the cells and add the IFN-α dilutions. Incubate for 24 hours to allow the cells to develop an antiviral state.

  • Viral Challenge: After incubation, remove the IFN-α containing medium and infect the cells with a predetermined amount of VSV. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plate for 24-48 hours, or until the cytopathic effect (CPE) is complete in the virus-only control wells.

  • Staining: Remove the medium and stain the remaining viable cells with crystal violet solution. After a brief incubation, wash the plate to remove excess stain.

  • Data Analysis: Solubilize the stain and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection for each IFN-α concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in protein activity and the experimental procedures used to assess them is crucial for a comprehensive understanding.

G-CSF Signaling Pathway

G-CSF binding to its receptor (G-CSFR) on the surface of hematopoietic precursor cells triggers a signaling cascade that promotes their survival, proliferation, and differentiation into neutrophils. The primary signaling pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9][10]

G_CSF_Signaling GCSF G-CSF GCSFR G-CSF Receptor (G-CSFR) GCSF->GCSFR Binds JAK JAK GCSFR->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation Survival Survival Gene->Survival IFN_Alpha_Signaling IFNa IFN-α IFNAR IFN-α Receptor (IFNAR) IFNa->IFNAR Binds JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE Nucleus->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Transcription of Antiviral Antiviral State ISG->Antiviral Antiproliferative Antiproliferative Effects ISG->Antiproliferative PEGylation_Workflow start Start: Native Protein & this compound activation Activation of This compound start->activation conjugation Conjugation Reaction start->conjugation activation->conjugation purification Purification of PEGylated Protein (e.g., SEC) conjugation->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization bioassay In Vitro Bioactivity Assay characterization->bioassay comparison Compare Activity with Non-PEGylated Protein bioassay->comparison end End: Data Analysis & Conclusion comparison->end

References

In Vitro Stability of m-PEG7-Alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linkers is a critical parameter in the design of effective and safe bioconjugates, such as antibody-drug conjugates (ADCs). The m-PEG7-alcohol linker, a discrete polyethylene (B3416737) glycol (dPEG®) linker, is frequently utilized to improve the physicochemical properties of ADCs, including solubility and stability. This guide provides an objective comparison of the in vitro stability of this compound linkers with other common alternatives, supported by experimental data and detailed protocols for key stability assays.

The inclusion of a seven-unit PEG chain in a linker can significantly influence the stability of the resulting bioconjugate. The ether linkages within the PEG chain are generally stable under physiological conditions. However, the overall stability of the ADC is largely determined by the covalent bonds used to attach the linker to the antibody and the payload.

Comparative In Vitro Stability of Linkers

The in vitro stability of linkers is primarily assessed in plasma and lysosomal environments to mimic their conditions in systemic circulation and within target cells, respectively. While direct head-to-head quantitative data for this compound linkers against all alternatives is not always available in a single study, the following table summarizes representative data for different linker chemistries and the impact of PEG chain length on stability.

Linker TypeLinkage ChemistryStability ProfileExample In Vitro Half-Life (t½)Key Considerations
m-PEG7-linker (Non-cleavable) Amide/EtherHigh stability in plasma. Relies on lysosomal degradation of the antibody for payload release.> 200 hours in human plasma[1]The robust amide and ether bonds provide high stability, minimizing premature drug release. The PEG chain can shield the linker from enzymatic degradation.[2][3]
Maleimide-based PEG Linker Thioether (succinimide ring)Susceptible to retro-Michael addition, leading to potential deconjugation in the presence of thiols like albumin.[4]Variable; can be significantly lower than non-cleavable linkers, but next-generation maleimides show improved stability.[4][5]Stability can be improved with self-stabilizing maleimides that undergo hydrolysis to a more stable form.[4][5]
Hydrazone Linker (pH-sensitive) HydrazoneDesigned to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1]t½ of a few hours at acidic pH, but can show instability in plasma over time.Prone to hydrolysis, and its stability in plasma can be a concern, potentially leading to premature payload release.[6]
Valine-Citrulline (VC) Linker (Enzyme-cleavable) Peptide (Amide)Generally stable in circulation but is cleaved by lysosomal proteases like cathepsin B.[1]~144 - 230 hours in human plasma[1]Susceptibility to extracellular proteases can be a factor affecting stability.[1]
Shorter PEG Linker (e.g., PEG4) VariesMay offer less steric hindrance but can result in lower stability compared to longer PEG chains.An ADC with a PEG4 linker showed 22% payload loss in mouse plasma after 24 hours.[7]Shorter PEG chains may provide less shielding from enzymatic degradation.[7]
Longer PEG Linker (e.g., PEG8, PEG24) VariesGenerally provides greater stability by shielding the payload and cleavage site.An ADC with a PEG8 linker showed only 12% payload loss in mouse plasma after 24 hours.[7] A PEG24 linker demonstrated enhanced biophysical stability and prolonged half-life.[8][9]Longer PEG chains can significantly improve hydrophilicity and pharmacokinetic profiles.[8][9]

Experimental Protocols

Accurate assessment of linker stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from a bioconjugate in plasma from various species (e.g., human, mouse) to predict its stability in systemic circulation.[10][11]

Materials:

  • Test bioconjugate (e.g., ADC with m-PEG7-linker)

  • Control bioconjugate (with a known stable or unstable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Centrifuge

Procedure:

  • Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.[10]

  • Incubation: Spike the test bioconjugate into the pre-warmed plasma to a final concentration of typically 100 µg/mL. Prepare a control sample by spiking the bioconjugate into PBS at the same concentration.[10][11]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma and PBS mixtures.[1][11]

  • Sample Preparation for LC-MS/MS:

    • To each aliquot, add 4 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.[1]

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1][12]

    • Carefully collect the supernatant for analysis of the released payload.[1][12]

  • Analysis:

    • LC-MS/MS: Analyze the supernatant to quantify the concentration of the free payload. This allows for the determination of the rate of drug release.[1]

    • ELISA: An ELISA can be used to measure the concentration of the intact bioconjugate. This typically involves a capture antibody against the protein component and a detection antibody against the payload.[11]

  • Data Analysis: Plot the concentration of the free payload or the percentage of intact bioconjugate against time to determine the linker's half-life in plasma.

In Vitro Lysosomal Stability Assay

Objective: To evaluate the rate and extent of payload release from a bioconjugate in a simulated lysosomal environment, which is crucial for assessing the efficacy of both cleavable and non-cleavable linkers.[11]

Materials:

  • Test bioconjugate

  • Isolated lysosomal fractions (e.g., from rat liver) or human liver S9 fractions[10][13]

  • Acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)[11]

  • Incubator at 37°C

  • Quenching solution (e.g., cold organic solvent like acetonitrile)

  • Analytical instrumentation (e.g., LC-MS)

Procedure:

  • Preparation of Lysosomal Fractions: Utilize commercially available isolated lysosomes or liver S9 fractions. If using S9 fractions, acidify them to a pH of approximately 5.0.[10]

  • Reaction Mixture: Prepare a reaction mixture containing the lysosomal fraction in the acidic buffer.[10]

  • Incubation: Add the test bioconjugate to the reaction mixture at a defined concentration (e.g., 10 µM) and incubate at 37°C.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).[10]

  • Sample Processing: Stop the enzymatic reaction by adding a quenching solution.[10]

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact bioconjugate.

  • Data Analysis: Plot the amount of released payload over time to determine the rate of lysosomal cleavage.

Visualizing Workflows and Relationships

To further clarify the experimental processes and the factors influencing linker stability, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_plasma Thaw and Centrifuge Plasma spike_adc Spike ADC into Plasma and PBS prep_plasma->spike_adc incubate Incubate at 37°C spike_adc->incubate time_points Collect Aliquots at Various Time Points incubate->time_points protein_precip Protein Precipitation time_points->protein_precip elisa ELISA for Intact ADC time_points->elisa centrifuge Centrifugation protein_precip->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Plot Data and Calculate Half-Life lcms->data_analysis elisa->data_analysis linker_stability_factors Factors Influencing Linker Stability center Linker Stability linkage_type Linkage Chemistry (Amide, Ether, Thioether) center->linkage_type peg_length PEG Chain Length center->peg_length hydrophilicity Hydrophilicity center->hydrophilicity enzymatic_degradation Enzymatic Degradation center->enzymatic_degradation ph pH Environment (Plasma vs. Lysosome) center->ph reducing_environment Reducing Environment (Intracellular) center->reducing_environment logical_framework Logical Framework for Linker Stability Assessment cluster_linker Linker Type cluster_assays Stability Assays cluster_outcomes Desired Outcomes non_cleavable Non-Cleavable (e.g., m-PEG7-Amide) plasma_stability In Vitro Plasma Stability non_cleavable->plasma_stability lysosomal_stability In Vitro Lysosomal Stability non_cleavable->lysosomal_stability cleavable Cleavable (e.g., Hydrazone, VC) cleavable->plasma_stability cleavable->lysosomal_stability high_plasma_stability High Plasma Stability (Minimize Off-Target Toxicity) plasma_stability->high_plasma_stability efficient_release Efficient Payload Release (Maximize On-Target Efficacy) lysosomal_stability->efficient_release

References

pharmacokinetic comparison of m-PEG7-alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of m-PEG7-Alcohol Derivatives for Enhanced Pharmacokinetics

In the realm of drug development, the modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG) chains, a strategy known as PEGylation, is a widely adopted method to improve their pharmacokinetic profiles.[1][2] The choice of the PEG linker is critical, as its length, architecture, and terminal functional groups can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the conjugated drug, ultimately affecting its efficacy and safety.[3][4] This guide provides a comparative analysis of this compound derivatives, offering insights into how structural modifications can be tuned to optimize drug performance.

This compound, a monodisperse PEG derivative with seven ethylene (B1197577) glycol units, provides a balance of hydrophilicity and a reactive hydroxyl group for conjugation.[5][6] Its hydrophilic nature can enhance the aqueous solubility of hydrophobic drugs and create a hydration shell that masks the conjugate from the immune system, thereby reducing immunogenicity.[5][6] Derivatives of this compound are often employed as linkers in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[7][8]

Comparative Pharmacokinetic Parameters

While direct, publicly available head-to-head pharmacokinetic data for a systematic series of this compound derivatives is scarce, we can infer expected trends based on established principles of PEGylation.[3][4] The following table summarizes the anticipated pharmacokinetic parameters for a model small molecule drug conjugated with hypothetical this compound derivatives. This data is illustrative and designed to reflect the trends observed when modifying PEG linker characteristics such as chain length and terminal group chemistry.

Table 1: Illustrative Pharmacokinetic Parameters of a Model Drug Conjugated with this compound Derivatives

Derivative/LinkerHalf-life (t½) (h)Clearance (CL) (mL/h/kg)Volume of Distribution (Vd) (L/kg)Area Under the Curve (AUC) (µg·h/mL)Key Structural Feature
Unmodified Drug1.5500.820-
m-PEG3-alcohol 812.50.580Shorter PEG chain
This compound 185.50.4182Reference Compound
m-PEG11-alcohol 303.30.35303Longer PEG chain
Branched m-PEG8 254.00.38250Branched architecture
m-PEG7-acid 175.80.42172Terminal carboxyl group

Note: The data presented in this table is hypothetical and intended to illustrate the expected pharmacokinetic trends based on linker structure. Actual values will vary depending on the specific drug, conjugation chemistry, and biological system.

Generally, as the length of the linear PEG chain increases, the following effects are observed:

  • Increased Half-life (t½) and AUC: Longer PEG chains increase the hydrodynamic radius of the conjugate. This larger size reduces renal clearance, leading to a longer circulation time and greater overall drug exposure.[4][8]

  • Decreased Clearance (CL): The reduced filtration by the kidneys and shielding from enzymatic degradation and uptake by the reticuloendothelial system (RES) result in a lower clearance rate.[1][4]

  • Decreased Volume of Distribution (Vd): The larger size of the conjugate can limit its distribution into tissues, confining it primarily to the bloodstream.

Experimental Workflow and Methodologies

A well-designed in vivo pharmacokinetic study is crucial for determining the ADME profile of a PEGylated drug. The following diagram and protocols outline a generalized workflow and methodology for a typical rodent pharmacokinetic study.

G cluster_preclinical Preclinical PK Study Workflow prep 1. Formulation Preparation (e.g., in PBS) admin 2. Administration (IV bolus injection) prep->admin Sterile Vehicle sampling 3. Serial Blood Sampling (Predetermined time points) admin->sampling Dosed Animal Model (e.g., Rat) processing 4. Plasma Separation (Centrifugation) sampling->processing Anticoagulant Tubes analysis 5. Bioanalysis (LC-MS/MS Quantification) processing->analysis Plasma Storage at -80°C pk_calc 6. PK Parameter Calculation (Non-compartmental analysis) analysis->pk_calc Concentration-Time Data

Caption: A generalized workflow for an in vivo pharmacokinetic study of a PEGylated compound.

Key Experimental Protocols

1. Formulation and Administration:

  • Formulation: The PEGylated compound is dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration.[1]

  • Animal Model: Sprague Dawley rats or BALB/c mice are commonly used for preclinical PK studies.[9]

  • Route of Administration: For assessing systemic pharmacokinetics, an intravenous (IV) bolus injection is typically administered via the tail vein or a jugular vein catheter.[1] The dose can range from 1 to 10 mg/kg depending on the compound's potency.[1]

2. Blood Sampling:

  • Method: Serial blood samples (approximately 100-200 µL) are collected at specific time points to capture the drug's concentration-time profile.[1]

  • Time Points: A typical sampling schedule for a long-circulating PEGylated compound might include pre-dose (0 h), and at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h, 72 h, and 96 h post-dose.[1]

3. Sample Processing:

  • Blood samples are collected in tubes containing an anticoagulant like EDTA or heparin.

  • The samples are then centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma from blood cells.[1]

  • The resulting plasma is carefully transferred to clean tubes and stored at -80°C until bioanalysis to ensure sample integrity.[1]

4. Bioanalytical Method - LC-MS/MS:

  • Sample Preparation: A common method for extracting the PEGylated compound from plasma is protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.[1]

  • Quantification: The concentration of the PEGylated compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity.[1] Multiple Reaction Monitoring (MRM) is often used to monitor a specific precursor-to-product ion transition for the analyte, ensuring accurate quantification.[1]

  • Data Analysis: A standard curve is prepared using blank plasma spiked with known concentrations of the compound. The peak areas from the study samples are compared to this curve to determine the drug concentration at each time point.[1]

5. Pharmacokinetic Parameter Calculation:

  • The resulting plasma concentration-time data is analyzed using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin).[1]

  • This analysis yields key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and the area under the concentration-time curve (AUC).[1]

Conclusion

The selection of an appropriate this compound derivative as a linker is a critical decision in the design of PEGylated therapeutics. While specific pharmacokinetic data is highly dependent on the conjugated molecule, the principles outlined in this guide demonstrate that even subtle changes in the PEG chain length can significantly alter the drug's pharmacokinetic profile.[3] Longer linear PEG chains generally lead to extended circulation half-life and increased systemic exposure.[4] The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and select the optimal linker to enhance the therapeutic potential of their drug candidates.

References

A Head-to-Head Comparison of m-PEG7-alcohol and Polysarcosine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of a bioconjugate's therapeutic success, influencing its stability, efficacy, and pharmacokinetic profile. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard, prized for its hydrophilicity and ability to improve the in vivo performance of therapeutics. However, the emergence of polysarcosine (pSar) as a viable alternative has prompted a re-evaluation of linker technologies. This guide provides an objective, data-driven comparison of m-PEG7-alcohol, a discrete PEG linker, and polysarcosine linkers.

Executive Summary

Both this compound and polysarcosine are employed to enhance the properties of therapeutic molecules. This compound, a monodisperse PEG derivative, offers a defined structure that ensures homogeneity in the final conjugate, a crucial aspect for regulatory approval.[1] Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine, is gaining attention for its "stealth" properties, biocompatibility, and biodegradability.[2][3] While direct head-to-head studies of discrete this compound and discrete polysarcosine linkers are limited, comparisons of polymeric PEG and polysarcosine provide valuable insights into their respective advantages and disadvantages. Polysarcosine has demonstrated comparable or even superior performance to PEG in several preclinical studies, particularly concerning immunogenicity and in vivo efficacy.[4]

Physicochemical and Biological Properties

The choice of linker can significantly impact the overall characteristics of a bioconjugate. The following table summarizes the key properties of this compound and polysarcosine linkers.

FeatureThis compoundPolysarcosineReferences
Structure Monodisperse, defined chain lengthCan be synthesized as monodisperse or polydisperse polymers[1][5]
Hydrophilicity HighHigh, comparable to PEG[2][6]
Biocompatibility Generally good, but concerns about immunogenicity existExcellent, low cellular toxicity[2][7]
Biodegradability Non-biodegradableBiodegradable to the natural amino acid sarcosine[8]
Immunogenicity Potential for anti-PEG antibodies, which can lead to accelerated blood clearanceGenerally non-immunogenic[7][8]
"Stealth" Properties Good, reduces protein adsorption and enzymatic degradationExcellent, considered an emerging "stealth" polymer[2][9]

Performance in Bioconjugates: A Comparative Overview

The performance of a linker is ultimately judged by its impact on the therapeutic efficacy and safety of the final bioconjugate. The following table summarizes comparative data from studies on PEGylated and polysarcosinylated proteins.

Performance MetricPEG-ConjugatePolysarcosine-ConjugateReferences
In Vitro Activity Can sometimes lead to a decrease in potency due to steric hindrance.Retains more in vitro activity in some studies.[10]
Protease Resistance Comparable to polysarcosine.Comparable to PEG.[4]
Pharmacokinetics Extends circulation half-life.Comparable or improved circulation half-life.[4]
Tumor Accumulation Effective in increasing tumor accumulation.Showed greater accumulation in tumor sites in some studies.[4]
In Vivo Efficacy Improved efficacy over unconjugated drug.Significantly more potent in inhibiting tumor growth in some models.[4]
Immunogenicity Can elicit anti-drug antibodies.Elicits considerably fewer anti-drug antibodies.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for the activation of this compound and the synthesis of a polysarcosine linker, followed by a general protocol for bioconjugation and an in vitro cytotoxicity assay.

Protocol 1: Activation of this compound to m-PEG7-tosylate

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[1]

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Tosyl chloride (TsCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.5 mmol) and DMAP (0.2 mmol).

  • In a separate flask, dissolve tosyl chloride (1.5 mmol) in anhydrous DCM (5 mL).

  • Add the TsCl solution dropwise to the this compound solution at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting m-PEG7-tosylate by column chromatography.

Protocol 2: Synthesis of a Thioester-Functionalized Polysarcosine Linker

This protocol outlines the synthesis of a polysarcosine linker with a terminal phenyl thioester for native chemical ligation.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Initiator with a phenyl thioester group

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • Anhydrous ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the initiator in anhydrous DMF in a Schlenk flask.

  • Add Sar-NCA (desired number of equivalents to achieve the target polymer length).

  • Stir the reaction mixture at room temperature until the polymerization is complete (monitored by FT-IR).

  • Precipitate the polymer by adding the reaction mixture to anhydrous ether.

  • Centrifuge to collect the polymer pellet.

  • Redissolve the polymer in water and purify by dialysis or a desalting column.

  • Lyophilize the purified polymer to obtain the thioester-capped polysarcosine as a powder.

Protocol 3: General Protocol for Protein Conjugation

This protocol describes a general method for conjugating an activated linker (e.g., m-PEG7-tosylate or thioester-capped polysarcosine) to a protein containing a reactive cysteine residue.

Materials:

  • Cysteine-containing protein

  • Activated linker (from Protocol 1 or 2)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the cysteine-containing protein in the reaction buffer.

  • Add the activated linker (typically a 3- to 10-fold molar excess).

  • Incubate the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Upon completion, purify the protein-linker conjugate using size-exclusion chromatography to remove unreacted linker and protein.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of a bioconjugate on cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Bioconjugate to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the bioconjugate in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the bioconjugate.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%).

Visualizing the Workflows and Concepts

To further clarify the experimental processes and the rationale behind linker selection, the following diagrams have been generated.

G cluster_peg This compound Activation cluster_psar Polysarcosine Synthesis cluster_conjugation Bioconjugation peg_start This compound peg_activation Reaction with Tosyl Chloride peg_start->peg_activation peg_end Activated m-PEG7-tosylate peg_activation->peg_end psar_start Sarcosine NCA psar_polymerization Ring-Opening Polymerization psar_start->psar_polymerization psar_end Functionalized Polysarcosine psar_polymerization->psar_end protein Therapeutic Protein conjugation Conjugation Reaction protein->conjugation linker Activated Linker (PEG or Polysarcosine) linker->conjugation purification Purification conjugation->purification final_product Purified Bioconjugate purification->final_product

Figure 1: General workflow for the preparation of bioconjugates using this compound or polysarcosine linkers.

G cluster_properties Linker Properties cluster_outcomes Therapeutic Outcomes peg This compound hydrophilicity Increased Hydrophilicity peg->hydrophilicity + (Monodisperse) immunogenicity Reduced Immunogenicity peg->immunogenicity Potential Issue psar Polysarcosine psar->hydrophilicity + (Biodegradable) psar->immunogenicity Advantage pk Improved Pharmacokinetics hydrophilicity->pk efficacy Enhanced Efficacy pk->efficacy immunogenicity->pk can negatively impact

References

Zwitterionic Polymers Emerge as a Superior Alternative to m-PEG7-alcohol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to zwitterionic polymers as a high-performing alternative to traditional m-PEG7-alcohol, citing significant advantages in stability, biocompatibility, and the reduction of non-specific protein binding. These next-generation polymers offer the potential to enhance the efficacy and safety of therapeutic protein conjugates and other advanced drug delivery systems.

Polyethylene glycol (PEG), including this compound, has long been the industry standard for modifying therapeutic molecules to improve their pharmacokinetic profiles. However, concerns over immunogenicity and reduced bioactivity of some PEGylated drugs have driven the search for alternatives.[1][2] Zwitterionic polymers, which contain an equal number of positive and negative charges within their repeating units, are proving to be a promising solution, demonstrating superior performance in several key areas.[3][4]

Performance Comparison: Zwitterionic Polymers vs. PEG

A key advantage of zwitterionic polymers lies in their exceptional resistance to protein adsorption, a phenomenon known as biofouling.[3][5] This "antifouling" property is attributed to the formation of a tightly bound hydration layer around the polymer, which acts as a physical and energetic barrier to prevent proteins and other biomolecules from adhering to the surface.[6][7] This contrasts with PEG, which can still exhibit some level of protein binding, potentially leading to an immune response and faster clearance from the body.[8]

Studies have shown that zwitterionic coatings can significantly reduce protein adsorption compared to PEG coatings.[9] For instance, in a comparative study, zwitterionic poly(carboxybetaine) (pCB) demonstrated a remarkable ability to improve protein stability in a manner similar to or better than PEGylation, without the associated loss of bioactivity.[10][11][12][13] In fact, some studies suggest that pCB conjugation can even enhance binding affinity due to favorable hydrophobic interactions.[10][11][12][13]

The superior biocompatibility of zwitterionic polymers is another critical factor.[3][14] Their charge-neutral nature minimizes interactions with cells and other biological components, reducing the risk of immunogenic reactions that have been observed with some PEGylated therapeutics.[1][2][14] This enhanced biocompatibility makes them highly suitable for long-term in vivo applications.[15]

Quantitative Data Summary
Performance MetricZwitterionic Polymers (e.g., pCB, pSBMA)This compound / PEGKey Findings
Protein Adsorption Extremely lowLow to moderateZwitterionic polymers form a more robust hydration layer, leading to superior resistance to non-specific protein binding.[5][9]
Thermal Stability HighHighBoth polymer types enhance the thermal stability of conjugated proteins, with some zwitterionic polymers showing a greater stabilizing effect at elevated temperatures.[10]
Chemical Stability HighModerateZwitterionic polymers exhibit high stability in various chemical environments, including high salt concentrations.[16] PEG can be susceptible to oxidative degradation.[15]
Biocompatibility ExcellentGoodZwitterionic polymers are considered highly biocompatible and have a lower propensity to elicit an immune response compared to PEG.[1][2][14]
Bioactivity Retention High (can even be enhanced)Variable (often reduced)Conjugation with zwitterionic polymers is less likely to compromise the biological activity of the therapeutic molecule and can sometimes improve it.[10][11][12][13]

Experimental Protocols

To provide a comprehensive understanding of how these performance metrics are evaluated, below are detailed methodologies for key experiments cited in the comparison.

Protein Adsorption Assay (Based on Surface Plasmon Resonance)

This protocol outlines a common method for quantifying non-specific protein adsorption on polymer-coated surfaces.

  • Surface Preparation: A sensor chip (e.g., gold-coated) is coated with a thin layer of polydopamine (PDA) to create a reactive surface.

  • Polymer Immobilization: The zwitterionic polymer (e.g., a random copolymer with active ester side chains) and a carboxylic PEG are separately immobilized on the PDA-coated sensor chips via amidation coupling. The thickness of the polymer coatings is carefully controlled and measured.

  • Protein Adsorption Measurement: The coated sensor chips are placed in a Surface Plasmon Resonance (SPR) instrument. A solution of a model protein, such as bovine serum albumin (BSA) or fibrinogen, is flowed over the surfaces.

  • Data Analysis: The change in the SPR signal is monitored in real-time. An increase in the signal corresponds to the mass of protein adsorbed onto the surface. The total amount of adsorbed protein is quantified and compared between the different polymer coatings.[9]

In Vitro Stability Assay (Urea and Thermal Denaturation)

This protocol assesses the ability of the polymer conjugate to maintain its structure and function under denaturing conditions.

  • Conjugate Preparation: The protein of interest is conjugated with the zwitterionic polymer and PEG according to established bioconjugation protocols. Unconjugated protein is used as a control.

  • Urea (B33335) Denaturation: The conjugates and the native protein are incubated in a high concentration of urea (e.g., 5 M) for a set period (e.g., 8 hours).

  • Thermal Denaturation: The activity of the conjugates and the native protein is measured after incubation at various elevated temperatures for a specific duration (e.g., 10 minutes).

  • Activity Measurement: The biological activity of the protein (e.g., enzymatic activity) is measured using a relevant assay. The results are expressed as a percentage of the initial activity before the denaturation treatment.[10]

Visualizing the Advantage: A Comparative Workflow

The following diagram illustrates the key differences in the interaction of zwitterionic polymers and PEG with biological systems, leading to their distinct performance characteristics.

G cluster_0 Zwitterionic Polymer Interaction cluster_1 This compound (PEG) Interaction ZP Zwitterionic Polymer Hydration Robust Hydration Layer ZP->Hydration Electrostatic Interaction Result_ZP Minimal Protein Adsorption (High Biocompatibility) Hydration->Result_ZP Repels Protein Protein_ZP Protein Protein_ZP->Hydration Blocked PEG This compound (PEG) Water Less Structured Water Layer PEG->Water Protein_PEG Protein Result_PEG Potential Protein Adsorption (Possible Immunogenicity) Protein_PEG->Result_PEG Adsorption

Caption: Comparative interaction of zwitterionic polymers and PEG with proteins.

The Future of Bioconjugation

The compelling experimental data strongly suggests that zwitterionic polymers represent a significant advancement over traditional PEG-based alternatives like this compound. Their ability to minimize biofouling, enhance stability, and maintain the bioactivity of conjugated molecules opens up new avenues for the development of safer and more effective protein therapeutics, drug delivery systems, and medical devices. As research continues to expand, zwitterionic polymers are poised to become the new gold standard in bioconjugation and biomaterial design.

References

A Researcher's Guide to Quantitative Analysis of PEGylation Utilizing m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of PEGylation is paramount for ensuring the efficacy, batch-to-batch consistency, and pharmacokinetic profile of bioconjugates. The use of monodisperse polyethylene (B3416737) glycol (PEG) reagents, such as m-PEG7-alcohol, has significantly advanced the ability to accurately characterize and quantify the degree of PEGylation. This guide provides an objective comparison of analytical methods for quantifying the extent of PEGylation when using a discrete PEG like this compound versus traditional polydisperse PEGs, supported by experimental data and detailed protocols.

The terminal hydroxyl group of this compound requires chemical activation to react with functional groups on biomolecules.[1] Common activation methods include tresylation or conversion to an N-hydroxysuccinimide (NHS) ester, which then readily react with primary amines on proteins to form stable bonds.[1]

Comparative Analysis of Analytical Techniques

The primary advantage of using a monodisperse PEG reagent like this compound is the formation of a homogenous product, where each biomolecule is conjugated with a specific number of PEG chains of a defined molecular weight.[2] This contrasts sharply with the heterogeneous mixture produced when using polydisperse PEGs, which complicates analysis.[2] Mass spectrometry is a powerful technique that highlights this key difference.

Data Presentation: Quantitative Comparison of Analytical Methods

FeatureAnalysis of this compound Conjugates (Discrete PEG)Analysis of Polydisperse PEG Conjugates
Primary Information Precise molecular weight confirmation of each PEGylated species.[3]Average molecular weight and distribution of PEG chains.[2]
Mass Spectrum Series of sharp, well-defined peaks for each degree of conjugation (e.g., 0, 1, 2 PEGs attached).[2]Broad, overlapping peaks forming a bell-shaped curve for each degree of conjugation.[2]
Data Interpretation Unambiguous determination of the number of attached PEG linkers and the mass of each species.[2]Difficult to resolve individual species; provides an average degree of PEGylation.[2]
Purity Assessment Clear identification and quantification of unconjugated protein and different PEGylated forms.[2]Difficult to distinguish between different PEGylated species and assess the purity of a specific conjugate.[2]
Quantitative Capability High precision, enabling accurate calculation of parameters like the drug-to-antibody ratio (DAR).[2]Low precision, providing only an average DAR.[2]
Alternative Techniques High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) can provide high-resolution separation and detailed structural information, respectively.[3]Size-Exclusion Chromatography (SEC) is often used but suffers from peak broadening due to polydispersity.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible results. Below are protocols for protein PEGylation and subsequent analysis.

Protocol 1: Activation of this compound and Protein PEGylation

This two-step protocol first activates the hydroxyl group of this compound to an amine-reactive NHS ester, followed by conjugation to a protein.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Target protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Activation to m-PEG7-NHS ester:

    • The terminal alcohol of this compound is first oxidized to a carboxylic acid (m-PEG7-COOH).

    • The resulting m-PEG7-COOH is then activated with NHS in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC to form the amine-reactive NHS ester.[1]

  • Protein Conjugation:

    • Dissolve the target protein in 0.1 M PBS (pH 7.4-8.0) to a concentration of 1-10 mg/mL.[1]

    • Dissolve the activated m-PEG7-NHS ester in a small amount of an organic solvent like DMSO and add it to the protein solution at a desired molar ratio (e.g., 5:1, 10:1 PEG:protein).[5]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[1]

    • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.[5]

    • Purify the PEGylated protein using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to remove unreacted PEG and byproducts.[5][6]

Protocol 2: Quantitative Analysis by Mass Spectrometry (MALDI-TOF)

Mass spectrometry provides a precise determination of the molecular weight of the PEGylated protein, allowing for the quantification of the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • MALDI matrix solution (e.g., sinapic acid)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the purified conjugate solution (e.g., 1 mg/mL) with the MALDI matrix solution in a 1:1 ratio.[2]

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.[2]

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.[2]

  • Data Analysis: The resulting spectrum will show a series of well-defined peaks. The mass difference between adjacent peaks will correspond to the mass of the m-PEG7 moiety (340.4 Da).[7] The relative intensity of the peaks can be used to determine the distribution of different PEGylated species.

Protocol 3: Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of the PEGylated product by separating it from unreacted starting materials.

Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Instrumentation: Use an HPLC system equipped with a C18 column.[8]

  • Method: Run a gradient of increasing acetonitrile concentration to elute the protein and its PEGylated forms.

  • Analysis: The PEGylated protein will typically have a different retention time than the unconjugated protein.[1] The peak area can be used to quantify the amount of conjugate versus the unconjugated protein.[1]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can clarify complex workflows and relationships.

cluster_activation Activation of this compound cluster_conjugation Protein Conjugation & Purification cluster_analysis Quantitative Analysis mPEG7_OH This compound Oxidation Oxidation mPEG7_OH->Oxidation mPEG7_COOH m-PEG7-COOH Oxidation->mPEG7_COOH Activation NHS/EDC Activation mPEG7_COOH->Activation mPEG7_NHS m-PEG7-NHS Ester (Amine-Reactive) Activation->mPEG7_NHS Conjugation Conjugation Reaction mPEG7_NHS->Conjugation Protein Target Protein (with Primary Amines) Protein->Conjugation Crude Crude PEGylated Protein Conjugation->Crude Purification Purification (SEC/IEX) Crude->Purification Purified Purified PEGylated Protein Purification->Purified MS Mass Spectrometry Purified->MS HPLC RP-HPLC Purified->HPLC Results Degree of PEGylation & Purity Data MS->Results HPLC->Results

Caption: Experimental workflow for PEGylation and quantitative analysis.

cluster_discrete Discrete PEG (m-PEG7) cluster_polydisperse Polydisperse PEG Discrete_MS Mass Spectrum Discrete_Peaks Sharp, Well-Defined Peaks Discrete_MS->Discrete_Peaks Discrete_Result Unambiguous Quantification of Degree of PEGylation Discrete_Peaks->Discrete_Result Poly_MS Mass Spectrum Poly_Peaks Broad, Overlapping Peaks Poly_MS->Poly_Peaks Poly_Result Average Degree of PEGylation Poly_Peaks->Poly_Result Title Mass Spectrometry Comparison: Discrete vs. Polydisperse PEG

Caption: Comparison of mass spectrometry results for discrete vs. polydisperse PEGs.

References

Safety Operating Guide

Proper Disposal of m-PEG7-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of m-PEG7-alcohol (Heptaethylene glycol monomethyl ether). The following procedures are based on established best practices for polyethylene (B3416737) glycol (PEG) and its derivatives, ensuring laboratory safety and environmental protection.

Summary of Safety and Handling Information

While specific toxicological data for this compound is limited, data from structurally related compounds, such as polyethylene glycol monomethyl ether, indicate a low acute toxicity profile.[1] However, adherence to standard laboratory safety protocols is crucial.

ParameterGuidelineSource Compounds
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn.Polyethylene glycol monomethyl ether, Polyethylene glycol
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.Polyethylene glycol monomethyl ether
Storage of Waste Store in a tightly closed and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.Polyethylene glycol monomethyl ether
Spill Response For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Avoid dispersal of spilled material into waterways, drains, or soil.Polyethylene glycol monomethyl ether, Polyethylene glycol
Hazard Classification Generally not classified as a hazardous waste. However, disposal should comply with all local, state, and federal regulations.Polyethylene glycol monomethyl ether, Methoxy Polyethylene Glycol
Acute Oral Toxicity (Rat LD50) 39800 mg/kgPolyethylene glycol monomethyl ether[1]
Acute Dermal Toxicity (Rabbit LD50) >20000 mg/kgPolyethylene glycol monomethyl ether[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

Materials:

  • Designated, leak-proof, and sealable waste container (e.g., high-density polyethylene bottle)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Inert absorbent material (for liquid waste)

  • Fume hood or other well-ventilated area

Procedure:

  • Container Preparation:

    • Obtain a clean, dry, and chemically compatible waste container.

    • Affix a hazardous waste label to the container.

    • Fill in all required information, including the full chemical name ("this compound" or "Heptaethylene glycol monomethyl ether"), concentration (if in solution), and the date of accumulation start.

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area, such as a fume hood.

    • Carefully transfer the this compound waste into the designated container.

    • If the waste is in a solid form, use a clean scoop or spatula. For liquid waste, pour carefully to avoid splashing.

  • Container Sealing and Storage:

    • Securely seal the container cap.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed waste container in a designated secondary containment area that is away from incompatible materials.

  • Final Disposal:

    • Do not pour this compound or any glycol-based compounds down the drain.

    • Arrange for pickup by a licensed chemical waste disposal contractor.

    • Ensure compliance with all local, state, and federal regulations for chemical waste disposal.

Disposal Workflow

G cluster_0 start Start: Generate This compound Waste prep_container Prepare & Label Waste Container start->prep_container collect_waste Collect Waste in Ventilated Area prep_container->collect_waste seal_store Seal & Store Container in Secondary Containment collect_waste->seal_store check_full Is container full (<90%) or waste generation complete? seal_store->check_full continue_collection Continue Waste Collection check_full->continue_collection No arrange_pickup Arrange for Pickup by Licensed Disposal Contractor check_full->arrange_pickup Yes continue_collection->collect_waste end End: Waste Disposed arrange_pickup->end

Caption: Logical steps for the proper disposal of this compound waste.

References

Personal protective equipment for handling m-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the operational use and subsequent disposal of this compound (Heptaethylene glycol monomethyl ether). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and proper environmental stewardship. The following procedures are based on established best practices for similar polyethylene (B3416737) glycol (PEG) compounds.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must be worn at all times when handling the chemical to protect against splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before use. Change gloves immediately if contaminated.[1][3]
Body Protection Laboratory coat.Should be fully buttoned to provide maximum coverage.[1][3]
Respiratory Protection Not typically required under normal use with adequate ventilation.Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or aerosols.[1][3]

Operational and Disposal Protocols

The following sections provide step-by-step guidance for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Personal Hygiene : Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1][2][4]

  • Storage : Store this compound in a tightly closed, clearly labeled container.[1] The recommended long-term storage temperature is -20°C in a dry and dark place.[5][6] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[5] Store away from incompatible materials, such as strong oxidizing agents.[1]

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the material with an inert, non-combustible substance such as vermiculite, sand, or diatomite.[1][7]

  • Collection : Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[8]

Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Waste Container : Use a designated, leak-proof, and clearly labeled waste container. A high-density polyethylene bottle is a suitable option.

  • Labeling : Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound" or "Heptaethylene glycol monomethyl ether"), concentration (if in solution), and the date of accumulation.[1]

  • Waste Transfer : Perform all waste transfers in a well-ventilated area, such as a fume hood, to avoid splashing or inhalation.[1]

  • Final Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.[8] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Safety Procedures

To provide a clear visual guide, the following diagrams illustrate the key workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Transfer Waste Transfer Waste Perform Experiment->Transfer Waste Decontaminate Area Decontaminate Area Transfer Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: Standard laboratory workflow for handling this compound.

cluster_spill Spill Response cluster_disposal Disposal Evacuate Area Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Decontaminate Collect Waste->Decontaminate Label Waste Label Waste Collect Waste->Label Waste Store Securely Store Securely Label Waste->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup

Caption: Emergency spill response and waste disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-alcohol
Reactant of Route 2
Reactant of Route 2
m-PEG7-alcohol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。